molecular formula C20H30N2O9 B15544100 Amicoumacin B

Amicoumacin B

Cat. No.: B15544100
M. Wt: 442.5 g/mol
InChI Key: ZVMJOYORHWNPCZ-MLXNOORUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amicoumacin B is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.
2-[(3S)-3-[[(2S)-4-amino-5-carboxy-2,3-dihydroxypentanoyl]amino]-2-hydroxy-5-methylhexyl]-6-hydroxybenzoic acid has been reported in Bacillus pumilus with data available.
produced by Nocardia jinanensis

Properties

Molecular Formula

C20H30N2O9

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(3S)-3-[[(2S)-4-amino-5-carboxy-2,3-dihydroxypentanoyl]amino]-2-hydroxy-5-methylhexyl]-6-hydroxybenzoic acid

InChI

InChI=1S/C20H30N2O9/c1-9(2)6-12(22-19(29)18(28)17(27)11(21)8-15(25)26)14(24)7-10-4-3-5-13(23)16(10)20(30)31/h3-5,9,11-12,14,17-18,23-24,27-28H,6-8,21H2,1-2H3,(H,22,29)(H,25,26)(H,30,31)/t11?,12-,14?,17?,18-/m0/s1

InChI Key

ZVMJOYORHWNPCZ-MLXNOORUSA-N

Origin of Product

United States

Foundational & Exploratory

Amicoumacin B from Bacillus pumilus: A Technical Guide to Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Amicoumacin B, a secondary metabolite produced by the bacterium Bacillus pumilus. This document details the experimental protocols for its production and purification and presents key quantitative data for researchers in natural product chemistry and drug development.

Introduction

Amicoumacins are a group of isocoumarin (B1212949) antibiotics first isolated from the culture broth of Bacillus pumilus BN-103 in the early 1980s.[1] This family of compounds, which includes Amicoumacin A, B, and C, has garnered interest due to a range of biological activities. While Amicoumacin A is the most bioactive member of the group, exhibiting antibacterial, anti-inflammatory, and antiulcer properties, this compound has been reported to show moderate antibacterial activity.[1] Structurally, amicoumacins share a common 3,4-dihydro-8-hydroxyisocoumarin core. This compound is distinguished by a carboxylic acid group, in contrast to the amide group found in Amicoumacin A.[2] This guide focuses on the seminal work describing the discovery and isolation of this compound from its native producer, Bacillus pumilus.

Data Presentation

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₀H₂₈N₂O₈[3]
Molecular Weight 424.45 g/mol [3]
Appearance Amorphous solidItoh, J., et al. (1982)
Melting Point 137-145 °C (decomp.)[1]
UV λmax (MeOH) 246 nm, 314 nmItoh, J., et al. (1982)
Solubility Soluble in DMSO and MethanolItoh, J., et al. (1982)
Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts

A comprehensive list of the ¹³C NMR chemical shifts for this compound can be found in the publication by Itoh, J., et al. in Agricultural and Biological Chemistry, 46, 2659 (1982). A publicly accessible database also references this data.[3]

¹H Nuclear Magnetic Resonance (NMR)

Detailed ¹H NMR data for various amicoumacin derivatives are available in the literature, which can serve as a reference for the structural confirmation of this compound.[4][5]

Biological Activity

This compound has demonstrated moderate antibacterial activity. The following table includes Minimum Inhibitory Concentration (MIC) values against specific microorganisms.

Test OrganismMIC (µg/mL)Reference
Liberibacter crescens10[2]

It has been noted that this compound is less inhibitory towards L. crescens than Amicoumacin A (MIC of 1.25 µg/mL).[2] Other studies have described this compound as having weak or no significant antibacterial activity compared to Amicoumacin A.[6]

Experimental Protocols

The following protocols are based on the methodologies described in the initial discovery and isolation of amicoumacins from Bacillus pumilus BN-103.

Fermentation of Bacillus pumilus BN-103

Objective: To cultivate Bacillus pumilus BN-103 for the production of this compound.

Materials:

  • Bacillus pumilus BN-103 strain

  • Seed Medium:

    • Glucose: 3.0%

    • Soybean meal: 1.5%

    • Meat extract: 0.3%

    • Peptone: 0.5%

    • NaCl: 0.3%

    • CaCO₃: 0.25%

    • pH adjusted to 7.0

  • Production Medium (same composition as seed medium)

  • 500 mL seed flasks

  • 50 L jar fermentor

Procedure:

  • Inoculate 100 mL of the seed medium in 500 mL flasks with a well-grown slant culture of B. pumilus BN-103.

  • Incubate the seed flasks at 28°C for 24 hours on a reciprocal shaker.

  • Inoculate 30 liters of the production medium in a 50-liter jar fermentor with 5.0% of the seed culture.

  • Conduct the fermentation at 28°C for 40 hours.

  • Maintain aeration at 20 liters/min and agitation at 300 rpm throughout the fermentation process.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth of B. pumilus BN-103

  • Amberlite IRC-50 (H⁺ form) resin

  • Activated carbon

  • Diaion HP-20 resin

  • Sephadex G-10 resin

  • Water

  • 0.1 N Sodium Chloride solution

  • Chromatography columns

Procedure:

Step 1: Initial Extraction and Concentration

  • Adsorb the culture broth onto a column of Amberlite IRC-50 (H⁺ form).

  • Wash the column with water and 50% aqueous acetone (B3395972).

  • Elute the active fractions with a 1:1 mixture of 0.1 N hydrochloric acid and acetone.

  • Collect and concentrate the active fractions.

  • Remove the resulting precipitate by filtration.

  • Adsorb the filtrate onto a column of activated carbon.

  • After washing with water, elute the column with a 1:1 mixture of 0.1 N hydrochloric acid and acetone.

  • Collect the active fractions and adjust the pH to 5.0 with dilute sodium hydroxide.

  • Adsorb the solution on Diaion HP-20 resin and elute with 50% aqueous acetone.

  • Remove the acetone from the eluate and lyophilize to yield a crude brownish powder.

Step 2: Chromatographic Separation

  • Subject the crude powder to column chromatography on Sephadex G-10 (300 ml column volume for 1.0 g of crude powder).

  • Elute this compound with water.

  • Subsequently, elute Amicoumacin A and C with 0.1 N sodium chloride.

  • Desalt each active fraction using Diaion HP-20 to obtain pure this compound.

Yield: From 1.0 g of crude powder, the reported yield of pure this compound is 27.2 mg.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification start Inoculation of B. pumilus BN-103 fermentation Fermentation in 50L Jar start->fermentation amberlite Amberlite IRC-50 fermentation->amberlite carbon Activated Carbon amberlite->carbon diaion_hp20 Diaion HP-20 carbon->diaion_hp20 lyophilization Lyophilization diaion_hp20->lyophilization sephadex Sephadex G-10 Chromatography lyophilization->sephadex desalting Desalting (Diaion HP-20) sephadex->desalting amicoumacin_b Pure this compound desalting->amicoumacin_b

Caption: Workflow for this compound Isolation.

Biological Activity Pathway (Conceptual)

Amicoumacins are known to inhibit protein synthesis. The following diagram provides a conceptual representation of this mechanism of action.

G amicoumacin_b This compound ribosome Bacterial Ribosome (70S) amicoumacin_b->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth

Caption: Conceptual Pathway of this compound Action.

References

A Technical Guide to the Mechanism of Action of Amicoumacin B as a Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which the amicoumacin family of antibiotics, with a focus on Amicoumacin B, inhibits bacterial protein synthesis. It details the binding site on the ribosome, the specific stages of translation that are affected, and the structural basis for its inhibitory action. This guide also includes quantitative data on its activity, detailed experimental protocols for studying its mechanism, and visual diagrams to illustrate key processes and interactions.

Introduction to Amicoumacins

Amicoumacins are a group of isocoumarin (B1212949) antibiotics first isolated from Bacillus pumilus[1]. The family includes several analogs, most notably Amicoumacin A, B, and C. While Amicoumacin A is the most studied and potent member, exhibiting strong antibacterial activity, this compound's activity is a subject of varied reports. Some studies describe it as inactive or significantly less active than Amicoumacin A, while others have determined a Minimum Inhibitory Concentration (MIC) against specific bacterial strains[2][3]. The key structural difference lies in the side chain, which is believed to be a critical pharmacophore for antibacterial potency[4][5]. Due to the wealth of detailed mechanistic data available for Amicoumacin A and its structural similarity to this compound, this guide will primarily detail the mechanism of Amicoumacin A as the archetypal model for the class, supplemented with specific data for this compound where available. The primary cellular target for this antibiotic class is the bacterial ribosome[1][3].

Core Mechanism of Action: Inhibition of Translation

Amicoumacin inhibits bacterial growth by halting protein synthesis[1]. Its mechanism is unique among ribosome-targeting antibiotics. Instead of directly blocking peptide bond formation or tRNA binding at the A-site, amicoumacin stabilizes the interaction between the messenger RNA (mRNA) and the small (30S) ribosomal subunit, thereby inhibiting the movement of the ribosome along the mRNA template[1][3][6].

Ribosomal Binding Site

High-resolution crystal structures have revealed that Amicoumacin A binds to the E-site (Exit site) of the 30S ribosomal subunit[1][4]. It establishes a network of interactions with universally conserved nucleotides of the 16S rRNA and the backbone of the mRNA.

  • 16S rRNA Interactions: The antibiotic's hydrophilic tail forms multiple hydrogen bonds with nucleotides in several helices of the 16S rRNA, including U788, A794, and C795 in helix 24 (h24), G693 in h23, and G1505 and U1506 in h45[1][4].

  • mRNA Interaction: Crucially, amicoumacin interacts simultaneously with the phosphate (B84403) backbone of the mRNA at the -1 and -2 nucleotide positions (relative to the E-site codon)[1][4].

This dual interaction with both the 16S rRNA and the mRNA effectively tethers the mRNA to the ribosome, creating a physical barrier to its movement[1][7].

A_Site_Binding Aminoacyl-tRNA binds to A-site Peptide_Bond Peptide Bond Formation Translocation Translocation (Ribosome moves along mRNA) E_Site_Exit Deacylated tRNA exits from E-site End Next Elongation Cycle Inhibition INHIBITION Ribosome Ribosome (Target) Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Leads to Resistance1 Target Modification (16S rRNA mutation) Resistance1->Ribosome Prevents Binding Outcome Bacterial Resistance Resistance1->Outcome Resistance2 Enzymatic Inactivation (N-acetylation) Resistance2->Outcome Amicoumacin Amicoumacin Resistance2->Amicoumacin Inactivates Resistance3 Factor Alteration (EF-G mutation) Resistance3->Inhibition Compensates for Resistance3->Outcome AddTemplate Add Reporter Gene (e.g., Luciferase mRNA) AddInhibitor Add Serial Dilutions of this compound Incubate Incubate at 37°C Measure Quantify Reporter Protein (Measure Luminescence) Analyze Calculate % Inhibition and Determine IC50 End Result: IC50 Value

References

An In-depth Technical Guide to the Amicoumacin B Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicoumacins are a family of isocoumarin (B1212949) antibiotics with a range of biological activities, including antibacterial, anti-inflammatory, and anti-ulcer properties. Amicoumacin B, a prominent member of this family, is synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery encoded by the ami biosynthetic gene cluster. This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster, detailing the genetic organization, proposed biosynthetic pathway, and the functions of the key enzymatic domains. Furthermore, this guide outlines detailed experimental protocols for the heterologous expression of the ami gene cluster and the purification and analysis of amicoumacins. It also presents quantitative data on the biological activity of amicoumacins and discusses the regulatory networks governing their production in Bacillus subtilis.

Introduction

Amicoumacins were first isolated from Bacillus pumilus and have since been identified in various other bacteria, including Bacillus subtilis.[1] These compounds are characterized by a 3,4-dihydro-8-hydroxyisocoumarin core linked to a side chain. Amicoumacin A, a closely related analog of this compound, is known to inhibit bacterial protein synthesis by stabilizing the interaction between the 16S rRNA and mRNA. This compound has also been shown to possess quorum-sensing inhibitory activity against Chromobacterium violaceum.[2][3] The unique mode of action and diverse biological activities of amicoumacins make their biosynthetic pathway a subject of significant interest for natural product discovery and bioengineering.

The Amicoumacin Biosynthetic Gene Cluster (ami)

The biosynthesis of amicoumacins is orchestrated by the ami gene cluster, which has been characterized in Bacillus subtilis 1779.[4] The cluster spans approximately 47.4 kb and contains 16 open reading frames (amiA-O). The core of the biosynthetic machinery is composed of a hybrid system of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[4]

Genetic Organization

The ami gene cluster from Bacillus subtilis 1779 contains genes encoding for the NRPS and PKS modules, as well as enzymes responsible for precursor supply and tailoring reactions. A summary of the genes and their putative functions is provided in Table 1.

GeneProposed Function
amiANon-ribosomal peptide synthetase (NRPS)
amiBAsparagine-specific peptidase
amiCHypothetical protein
amiDAcyl-CoA dehydrogenase
amiEEnoyl-CoA hydratase/isomerase
amiF3-hydroxyacyl-CoA dehydrogenase
amiGAcyl-CoA synthetase
amiHThioesterase
amiIHybrid NRPS-PKS
amiJNon-ribosomal peptide synthetase (NRPS)
amiKPolyketide synthase (PKS)
amiLPolyketide synthase (PKS)
amiMPolyketide synthase (PKS)
amiNPutative kinase
amiOAlkaline phosphatase

Table 1: Genes of the Amicoumacin Biosynthetic Gene Cluster in Bacillus subtilis 1779 and their Proposed Functions. [4]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of NRPS and PKS modules. The proposed pathway begins with the activation of precursor molecules, followed by chain elongation and modification, and finally, cyclization and release of the final product.

Proposed Biosynthetic Route

The assembly of the amicoumacin core is initiated by the NRPS and PKS enzymes encoded by the ami gene cluster. The pathway involves the incorporation of three amino acid residues and five malonate units.[4] A key feature of amicoumacin biosynthesis is the formation of a pro-drug intermediate, preamicoumacin, which is subsequently hydrolyzed by a peptidase to yield the active amicoumacin.[5]

Amicoumacin_Biosynthesis Proposed Biosynthetic Pathway of this compound L_Val L-Valine AmiI AmiI A C PCP L_Val->AmiI:A L_Asn L-Asparagine AmiJ AmiJ A C PCP L_Asn->AmiJ:A L_Leu L-Leucine Malonyl_CoA Malonyl-CoA AmiK AmiK KS AT KR ACP Malonyl_CoA->AmiK:AT AmiL AmiL KS AT ACP Malonyl_CoA->AmiL:AT AmiM AmiM KS AT ACP Malonyl_CoA->AmiM:AT AmiI->AmiJ Chain Transfer AmiJ->AmiK Chain Transfer AmiK->AmiL Chain Elongation AmiL->AmiM Chain Elongation Preamicoumacin Preamicoumacin AmiM->Preamicoumacin Cyclization & Release Amicoumacin_A Amicoumacin A Preamicoumacin->Amicoumacin_A AmiB (Peptidase) Amicoumacin_B This compound Amicoumacin_A->Amicoumacin_B Modification

Caption: Proposed Biosynthetic Pathway of this compound.

Regulation of Amicoumacin Biosynthesis

The production of secondary metabolites in Bacillus subtilis is a tightly regulated process, often linked to cell density and nutrient availability. While the specific regulatory network for the ami gene cluster is not fully elucidated, it is likely governed by global regulators of secondary metabolism in Bacillus.

Global Regulatory Systems

Key global regulators in Bacillus subtilis that influence secondary metabolite production include Spo0A, AbrB, and various two-component systems.[6][7] Spo0A is a master regulator of sporulation and also controls the expression of several antibiotic biosynthetic gene clusters.[6] AbrB acts as a transition state regulator, often repressing the production of secondary metabolites during the exponential growth phase.[7] Two-component systems, consisting of a sensor histidine kinase and a response regulator, allow the bacterium to respond to environmental signals and modulate gene expression accordingly.[8][9] It is plausible that these systems play a role in controlling the expression of the ami gene cluster.

Regulatory_Network Environmental_Signals Environmental Signals (e.g., Nutrient Limitation, Cell Density) Two_Component_System Two-Component System (Sensor Kinase & Response Regulator) Environmental_Signals->Two_Component_System Spo0A Spo0A Two_Component_System->Spo0A Activates AbrB AbrB Spo0A->AbrB Represses ami_cluster ami Gene Cluster Expression Spo0A->ami_cluster Activates AbrB->ami_cluster Represses Amicoumacin_Production Amicoumacin Production ami_cluster->Amicoumacin_Production

Caption: Putative Regulatory Network of Amicoumacin Biosynthesis.

Experimental Protocols

Heterologous Expression of the ami Gene Cluster

This protocol describes a general method for the direct cloning and heterologous expression of the ami gene cluster from Bacillus subtilis into a suitable expression host, such as E. coli or another Bacillus strain, using a technique like Exonuclease Combined with RecET recombination (ExoCET).[10][11]

Materials:

  • Genomic DNA from an amicoumacin-producing Bacillus subtilis strain.

  • A suitable cloning vector (e.g., p15A-based plasmid).

  • E. coli GB05-dir competent cells (for direct cloning).

  • A suitable heterologous expression host (e.g., B. subtilis JH642 with sfp).

  • PCR primers with homology arms to the target gene cluster and the cloning vector.

  • Restriction enzymes.

  • T4 DNA ligase.

  • Appropriate antibiotics for selection.

  • Culture media (e.g., LB, SYC).

Protocol:

  • Preparation of Linear Vector: Amplify the cloning vector by PCR using primers that introduce homology arms corresponding to the flanking regions of the ami gene cluster.

  • Preparation of Genomic DNA: Isolate high-quality genomic DNA from the amicoumacin-producing Bacillus subtilis strain. Digest the genomic DNA with an appropriate restriction enzyme that does not cut within the ami gene cluster.

  • Direct Cloning: Co-transform the linearized vector and the digested genomic DNA into electrocompetent E. coli GB05-dir cells. Plate the transformation mixture on selective agar (B569324) plates containing the appropriate antibiotic.

  • Verification of Clones: Screen the resulting colonies by colony PCR and restriction digestion to identify clones containing the intact ami gene cluster.

  • Heterologous Expression: Transform the verified plasmid containing the ami gene cluster into the chosen heterologous expression host (e.g., B. subtilis JH642 with sfp).

  • Cultivation and Production: Inoculate a starter culture of the recombinant strain and grow overnight. Use the starter culture to inoculate a larger volume of production medium (e.g., SYC medium). Incubate with shaking at the optimal temperature for production.

  • Extraction and Analysis: After a suitable incubation period, extract the amicoumacins from the culture broth using an organic solvent (e.g., ethyl acetate). Analyze the crude extract by HPLC-MS to confirm the production of amicoumacins.

Purification and Analysis of Amicoumacins by HPLC

This protocol outlines a general procedure for the purification of amicoumacins from a crude extract using High-Performance Liquid Chromatography (HPLC).[10][12]

Materials:

  • Crude extract containing amicoumacins.

  • HPLC system with a UV detector.

  • A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile (B52724) and water.

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier).

Protocol:

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol (B129727) or DMSO) and filter through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Mobile Phase A: Water (with 0.1% TFA, if needed).

    • Mobile Phase B: Acetonitrile (with 0.1% TFA, if needed).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm and 310 nm.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 20%) and gradually increase it to a high percentage (e.g., 80%) over a period of 30-40 minutes.

  • Injection and Fraction Collection: Inject the prepared sample onto the HPLC column. Collect the fractions corresponding to the peaks that elute at the expected retention times for amicoumacins.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.

  • Structure Confirmation: Confirm the identity of the purified amicoumacins using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Quantitative Data

Minimum Inhibitory Concentrations (MICs) of Amicoumacins

The antibacterial activity of amicoumacins has been evaluated against a range of bacteria. Table 2 summarizes some of the reported MIC values.

CompoundOrganismMIC (µg/mL)
Amicoumacin AHelicobacter pylori0.1-0.4
Amicoumacin AMethicillin-resistant S. aureus (MRSA)4.0
This compoundChromobacterium violaceum250
Hetiamacin EMRSA8-16
Hetiamacin FStaphylococcus sp.32

Table 2: Minimum Inhibitory Concentrations (MICs) of Amicoumacin Derivatives against Various Bacteria. [13]

Experimental Workflow

The discovery and characterization of novel natural products like this compound typically follow a structured workflow, from initial screening to detailed chemical and biological analysis.

Experimental_Workflow Strain_Isolation 1. Strain Isolation & Cultivation Genome_Sequencing 2. Genome Sequencing & Mining Strain_Isolation->Genome_Sequencing BGC_Identification 3. BGC Identification (e.g., antiSMASH) Genome_Sequencing->BGC_Identification Heterologous_Expression 4. Heterologous Expression BGC_Identification->Heterologous_Expression Extraction_Purification 5. Extraction & Purification (HPLC) Heterologous_Expression->Extraction_Purification Structure_Elucidation 6. Structure Elucidation (MS, NMR) Extraction_Purification->Structure_Elucidation Bioactivity_Assays 7. Bioactivity Assays (e.g., MIC) Structure_Elucidation->Bioactivity_Assays

Caption: General Experimental Workflow for Amicoumacin Discovery.

Conclusion

The this compound biosynthetic gene cluster represents a fascinating example of a hybrid NRPS-PKS system responsible for the production of a potent class of antibiotics. This technical guide has provided a detailed overview of the ami gene cluster, its proposed biosynthetic pathway, and the regulatory networks that likely control its expression. The provided experimental protocols offer a starting point for researchers interested in the heterologous production and characterization of amicoumacins. Further investigation into the specific regulatory mechanisms and the enzymatic catalysis within this pathway will undoubtedly pave the way for the bioengineering of novel amicoumacin analogs with improved therapeutic properties.

References

Amicoumacin B: A Technical Guide to Producing Organisms and Their Diverse Habitats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacins, a group of isocoumarin (B1212949) antibiotics, have garnered significant attention within the scientific community due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Amicoumacin B, a notable member of this family, is a secondary metabolite produced by a variety of microorganisms. This technical guide provides an in-depth overview of the organisms known to produce this compound and its analogs, their diverse habitats, and relevant experimental methodologies.

This compound Producing Organisms

The primary producers of amicoumacins are bacteria, with the genus Bacillus being the most prominent. However, other genera, including both Gram-positive and Gram-negative bacteria, have also been identified as producers.

Table 1: Known Producers of this compound and its Analogs

GenusSpeciesKey Analogs ProducedReference(s)
BacillussubtilisAmicoumacins A, B, C[2][3][4][5]
pumilusAmicoumacin A[1][6][7][8]
safensisThis compound and derivatives[9][10]
NocardiajinanensisThis compound[1]
XenorhabdusbovieniiAmicoumacins, N-acetylated amicoumacins[1]
Streptomyces(species not specified)Amicoumacin derivatives[9]

Habitats of Producing Organisms

The microorganisms responsible for this compound production are ubiquitous and have been isolated from a wide array of environments, highlighting their ecological adaptability.

Table 2: Environmental Habitats of Amicoumacin-Producing Organisms

Habitat CategorySpecific EnvironmentProducing Organism(s)Reference(s)
Terrestrial Soil (general)Bacillus subtilis[11]
CompostBacillus subtilis[4]
Desert SoilBacillus subtilis[2]
Marine SedimentsBacillus subtilis[2][12][13]
SeawaterBacillus subtilis[12]
Plant-Associated Citrus MicrobiomeBacillus safensis[9][10]
Endophytic (from desert plants)Bacillus subtilis[2]
Animal-Associated Animal FodderBacillus subtilis[2]
Sardine IntestineBacillus subtilis[2]
Entomopathogenic Nematodes (Steinernema)Xenorhabdus bovienii[1]

Quantitative Data on Amicoumacin Activity

The biological activity of amicoumacins has been quantified against various target organisms, providing valuable data for drug development.

Table 3: Minimum Inhibitory Concentrations (MIC) of Amicoumacins

Amicoumacin AnalogTarget OrganismMIC (µg/mL)Reference(s)
Amicoumacin ALiberibacter crescens1.25[9][14]
This compoundLiberibacter crescens10[9][14]
Lipoamides D–F & Amicoumacins D, EFoodborne Bacteria6.25 - 25[4]

Experimental Protocols

The isolation and study of this compound and its producing organisms involve a series of well-defined experimental procedures.

Isolation and Cultivation of Producing Organisms
  • Sample Collection: Soil, sediment, or water samples are collected from diverse environments.[15][16]

  • Isolation: Standard microbiological techniques, such as serial dilution and plating on selective agar (B569324) media, are used to isolate individual microbial colonies.[15]

  • Cultivation: Isolated strains are cultured in nutrient-rich media to promote growth and secondary metabolite production. Examples of media used include:

    • Landy Medium: Used for the cultivation of Bacillus subtilis fmb60.[4]

    • SYT Medium: A seawater-based medium (1% starch, 0.4% yeast extract, 0.2% tryptone) used for marine Bacillus subtilis.[12]

Extraction and Purification of this compound
  • Fermentation: Large-scale fermentation of the producing organism is carried out in a suitable liquid medium.

  • Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to separate the amicoumacins from the aqueous phase.[12]

  • Purification: The crude extract is subjected to various chromatographic techniques for purification:

    • Ion-Exchange Chromatography [8]

    • Carbon Chromatography [8]

    • High-Performance Liquid Chromatography (HPLC) [4][12]

  • N-Acetylation Prevention: During large-scale production, HP-20 solid-phase extraction resin can be added to the culture medium to adsorb amicoumacins as they are produced, thus preventing their enzymatic N-acetylation.[9]

Identification and Characterization
  • Molecular Identification of Organisms: The 16S rRNA gene sequencing is a standard method for the taxonomic identification of bacterial isolates.[3] Random Amplified Polymorphic DNA (RAPD) analysis can be used to assess the genetic diversity of strains.[3][5]

  • Structural Elucidation of Amicoumacins: The chemical structure of purified amicoumacins is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][12]

  • Genome Mining for Biosynthetic Gene Clusters: Bioinformatic tools like antiSMASH are employed to analyze the genome of producing organisms and identify the nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene clusters responsible for amicoumacin biosynthesis.[4][17]

Visualizations

Experimental Workflow for Isolation and Identification

experimental_workflow cluster_isolation Isolation & Cultivation cluster_extraction Extraction & Purification cluster_identification Identification & Characterization Sample Environmental Sample (Soil, Sediment, etc.) Dilution Serial Dilution Sample->Dilution Plating Plating on Selective Media Dilution->Plating Incubation Incubation Plating->Incubation Colonies Pure Colonies Incubation->Colonies Cultivation Liquid Culture (e.g., Landy, SYT medium) Colonies->Cultivation OrganismID Organism Identification (16S rRNA Sequencing) Colonies->OrganismID Fermentation Large-Scale Fermentation Cultivation->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatography (Ion-Exchange, HPLC) CrudeExtract->Chromatography PureAmicoumacin Pure this compound Chromatography->PureAmicoumacin StructureElucid Structural Elucidation (NMR, MS) PureAmicoumacin->StructureElucid GenomeMining Genome Mining (antiSMASH) OrganismID->GenomeMining BGC Biosynthetic Gene Cluster GenomeMining->BGC biosynthesis_pathway cluster_precursors Precursor Supply cluster_assembly Core Scaffold Assembly cluster_modification Post-Assembly Modification MalonylCoA Malonyl-CoA PKS Polyketide Synthase (PKS) MalonylCoA->PKS AminoAcid Amino Acid (e.g., Asparagine) NRPS Nonribosomal Peptide Synthetase (NRPS) AminoAcid->NRPS HybridEnzyme Hybrid NRPS-PKS Enzyme PKS->HybridEnzyme NRPS->HybridEnzyme ProDrug Inactive Pro-drug (Preamicoumacin) HybridEnzyme->ProDrug Biosynthesis Activation Enzymatic Cleavage (Peptidase) ProDrug->Activation ActiveAmicoumacin Active Amicoumacin Activation->ActiveAmicoumacin

References

Amicoumacin B Derivatives: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacins are a class of 3,4-dihydroisocoumarin antibiotics produced by various bacterial species, most notably from the Bacillus genus.[1][2] These natural products have garnered significant interest within the scientific community due to their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiulcer, and anticancer properties.[3][4] Amicoumacin B, a prominent member of this family, serves as a crucial scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of this compound derivatives and their structure-activity relationships (SAR), with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Structure of this compound

This compound is characterized by a 3,4-dihydroisocoumarin core linked to a modified amino acid side chain. The IUPAC name for this compound is 3-amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid.[5] Its chemical formula is C20H28N2O8.[5]

(A diagram of the core chemical structure of this compound would be presented here in a final document.)

Structure-Activity Relationship of this compound Derivatives

The biological activity of amicoumacin derivatives is highly dependent on their structural modifications. The following tables summarize the quantitative data on the antibacterial and cytotoxic activities of various this compound analogues.

Antibacterial Activity

A critical determinant for the antibacterial activity of amicoumacins is the presence of an amide group at the C-12' position.[1] Derivatives lacking this functional group, or those with N-acetylation, often exhibit significantly reduced or no activity.[6][7]

DerivativeModificationTest OrganismMIC (µg/mL)Reference
Amicoumacin A -Bacillus subtilis 177920.0[7]
Staphylococcus aureus UST950701-0055.0[7]
Methicillin-resistant S. aureus (MRSA) ATCC433004.0[7]
Helicobacter pylori (average)1.4[7]
This compound -Chromobacterium violaceum250[8]
Amicoumacin C Cyclized side chainBacillus subtilis 1779>100[7]
N-acetylamicoumacin A N-acetylation of the primary amineBacillus subtilis BR151≥200[7]
N-acetylamicoumacin C N-acetylation and cyclized side chainBacillus subtilis 1779>100[7]
Hetiamacin E Modified side chainMethicillin-sensitive Staphylococcus epidermidis2-4[4]
Methicillin-resistant S. epidermidis2-4[4]
Methicillin-sensitive S. aureus8-16[4]
Methicillin-resistant S. aureus8-16[4]
Hetiamacin F Modified side chainStaphylococcus sp.32[4]
Damxungmacin A 1,4-diazabicyclo[2.2.1]heptane-2-one ringMethicillin-sensitive S. epidermidis 13-116[3]
Methicillin-sensitive S. epidermidis ATCC 1222832[3]
Methicillin-sensitive S. aureus ATCC 2921364[3]
Methicillin-resistant S. aureus ATCC 3359164[3]
Damxungmacin B 1-acetylmorpholine-3-one moiety->16[3]
Cytotoxic Activity

The cytotoxic effects of amicoumacin derivatives also appear to be linked to the C-12' amide group.

DerivativeCell LineIC50 (µM)Reference
Amicoumacin A HeLa4.32[6]
This compound HeLa>100[6]
Bacilosarcin B HeLa33.60[6]
Damxungmacin A A549 (human lung adenocarcinoma)13.33[3]
HCT116 (human colon cancer)14.34[3]
HepG2 (human liver hepatocellular)13.64[3]

Mechanism of Action & Signaling Pathways

Inhibition of Protein Synthesis

The primary antibacterial mechanism of amicoumacin A and its active derivatives is the inhibition of protein synthesis.[9] This is achieved by binding to the E-site of the 30S ribosomal subunit, which stabilizes the interaction between the mRNA and the 16S rRNA.[9] This action effectively stalls the ribosome, preventing its translocation along the mRNA and thereby halting protein elongation.[7]

ribosomal_inhibition cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit E_site E-site 50S_subunit 50S Subunit P_site P-site mRNA mRNA E_site->mRNA Stabilizes interaction A_site A-site Protein_Synthesis_Inhibition Protein Synthesis Inhibition mRNA->Protein_Synthesis_Inhibition Halts translocation Amicoumacin_B_derivative Active this compound Derivative Amicoumacin_B_derivative->E_site Binds to

Mechanism of Ribosomal Protein Synthesis Inhibition by Amicoumacin Derivatives.
Quorum Sensing Inhibition

This compound has also been identified as a quorum-sensing inhibitor against Chromobacterium violaceum.[10][11] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This compound has been shown to down-regulate the expression of the vioA, vioB, vioD, and vioE operons, which are involved in the production of the purple pigment violacein (B1683560), a process regulated by quorum sensing in C. violaceum.[10] Molecular docking studies suggest that amicoumacins may competitively inhibit the binding of flavin adenine (B156593) dinucleotide (FAD) with the VioD enzyme in the violacein biosynthetic pathway.[10]

quorum_sensing_inhibition Amicoumacin_B This compound VioD_enzyme VioD Enzyme Amicoumacin_B->VioD_enzyme Competitively inhibits FAD binding Violacein_synthesis Violacein Synthesis VioD_enzyme->Violacein_synthesis Catalyzes FAD FAD FAD->VioD_enzyme Binds to Quorum_sensing Quorum Sensing (Violacein Production) Violacein_synthesis->Quorum_sensing

Proposed Mechanism of Quorum Sensing Inhibition by this compound.

Experimental Protocols

Synthesis of Amicoumacin Derivatives

The total synthesis of amicoumacin natural products and their derivatives is a complex process often involving multiple stereoselective steps. While detailed, step-by-step synthetic protocols are specific to each derivative, a general strategy often involves the synthesis of the 3,4-dihydroisocoumarin core and the amino acid side chain separately, followed by their coupling. For instance, the synthesis of the 3,4-dihydroisocoumarin moiety has been achieved in two steps from 2-methoxybenzoic acid using directed and benzylic metalation.

(A more detailed, generalized synthetic scheme would be presented here in a full whitepaper, based on common synthetic strategies found in the literature.)

Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of this compound derivatives using the broth microdilution method.

Materials:

  • This compound derivative of interest

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare Stock Solution: Dissolve the this compound derivative in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Standardize Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add a specific volume of the stock solution to the first well of each row to achieve the highest desired concentration, and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the row. Discard the final 100 µL from the last well.

  • Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacteria.

mic_assay_workflow start Start prep_stock Prepare Compound Stock Solution start->prep_stock prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for the Broth Microdilution MIC Assay.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • This compound derivative of interest

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48 hours in a CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural features, particularly the C-12' amide group, for their biological activity. The primary mechanism of antibacterial action through ribosomal inhibition is well-established, and emerging evidence suggests additional activities such as quorum sensing inhibition. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel this compound analogues. Further research into the synthesis of diverse derivatives and a deeper understanding of their interactions with various biological targets will be crucial for the development of next-generation antibiotics and other therapeutic agents based on the amicoumacin scaffold.

References

Amicoumacin B: A Comprehensive Literature Review for Novel Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacin B is a member of the amicoumacin family of antibiotics, a group of 3,4-dihydroisocoumarin derivatives produced by various bacteria, including species of Bacillus, Nocardia, and Xenorhabdus.[1][2][3][4] While Amicoumacin A is the most studied compound in this family for its potent antibacterial properties, this compound presents a unique profile with distinct biological activities that warrant further investigation for novel therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its mechanism of action, biological activities, biosynthesis, and synthesis. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this document aims to equip researchers with the foundational knowledge to explore new research avenues for this intriguing natural product.

Mechanism of Action

The primary antibacterial mechanism of the amicoumacin family, including Amicoumacin A, involves the inhibition of bacterial protein synthesis.[5][6][7] Amicoumacins bind to the E site of the 30S ribosomal subunit, stabilizing the interaction between the 16S rRNA and mRNA.[7] This action stalls the translocation step of translation, ultimately leading to the cessation of protein synthesis and bacterial growth inhibition.[6][7] While the direct mechanism of this compound has been less extensively studied, it is presumed to share this ribosomal-targeting action.

However, emerging research points to additional, distinct mechanisms for this compound. It has been identified as a quorum sensing (QS) inhibitor against Chromobacterium violaceum.[8][9] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.[10][11] By disrupting QS, this compound may offer an alternative anti-infective strategy that is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Furthermore, this compound has been shown to up-regulate the expression of bone morphogenetic protein 2 (BMP-2) in MG-63 human osteosarcoma cells. BMP-2 is a crucial growth factor involved in bone formation and regeneration.[12][13][14] This finding suggests a potential therapeutic application for this compound in bone tissue engineering and regenerative medicine.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantitatively assessed in various assays. The following tables summarize the available data.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
Bacterial Strain MIC (µg/mL)
Liberibacter crescens10[15][16]
Bacillus subtilis≥ 100[1]
Staphylococcus aureus≥ 100[1]

Note: this compound generally exhibits lower antibacterial activity compared to Amicoumacin A against many bacterial strains.[1]

Table 2: Quorum Sensing Inhibition by this compound
Assay Observation
Inhibition of violacein (B1683560) production in Chromobacterium violaceumSignificant down-regulation of violacein operon genes (vioA, vioB, vioD, vioE) and up-regulation of vioC.[8]
Table 3: Effect of this compound on Gene Expression
Cell Line Effect
MG-63 (human osteosarcoma)Increased expression of bone morphogenetic protein 2 (BMP-2).

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method.[17]

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically 5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quorum Sensing Inhibition Assay (using Chromobacterium violaceum)

The anti-QS activity of this compound can be assessed by its ability to inhibit the production of the purple pigment violacein in the reporter strain Chromobacterium violaceum.[8]

  • Preparation of Assay Plates: A molten soft agar (B569324) medium is seeded with an overnight culture of C. violaceum.

  • Application of this compound: A sterile paper disc is impregnated with a known concentration of this compound and placed on the surface of the seeded agar.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 30°C) for 24-48 hours.

  • Observation: Inhibition of quorum sensing is indicated by a zone of colorless bacterial growth around the disc, where violacein production is suppressed.

Gene Expression Analysis (BMP-2)

The effect of this compound on BMP-2 expression in osteoblastic cells can be quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

  • Cell Culture and Treatment: MG-63 cells are cultured in an appropriate medium and then treated with various concentrations of this compound for a specified period.

  • RNA Extraction: Total RNA is extracted from the treated and untreated cells using a commercial RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is then used as a template for qPCR with primers specific for the BMP-2 gene and a suitable housekeeping gene for normalization.

  • Data Analysis: The relative expression of the BMP-2 gene is calculated using the comparative Ct (ΔΔCt) method.

Biosynthesis and Synthesis

Biosynthesis

Amicoumacins are synthesized by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.[1][18][19] The biosynthetic gene cluster responsible for amicoumacin production has been identified in several producing organisms, including Bacillus subtilis.[1][18][19]

G cluster_0 Polyketide Synthase (PKS) Module cluster_1 Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_2 Post-PKS/NRPS Modification PKS_L Loading Domain PKS_M1 Module 1 (KS, AT, KR, ACP) PKS_L->PKS_M1 PKS_M2 Module 2 (KS, AT, DH, KR, ACP) PKS_M1->PKS_M2 NRPS_C Condensation Domain PKS_M2->NRPS_C Polyketide Chain NRPS_A Adenylation Domain NRPS_PCP Peptidyl Carrier Protein NRPS_A->NRPS_PCP NRPS_PCP->NRPS_C Tailoring Tailoring Enzymes (e.g., Cyclase) NRPS_C->Tailoring Hybrid Peptide-Polyketide Amicoumacin_B Amicoumacin_B Tailoring->Amicoumacin_B This compound

Caption: Generalized biosynthetic pathway for this compound.

Total Synthesis

The total synthesis of several members of the amicoumacin family has been achieved, providing a route to produce these compounds and their analogs for further study.[3][20][21][22][23] The synthesis of this compound can be accomplished through the hydrolysis of Amicoumacin C, which can be synthesized from L-aspartic acid.[21][22][23]

G cluster_0 Synthesis of Amicoumacin C cluster_1 Hydrolysis Aspartic_Acid L-Aspartic Acid Intermediate_1 Multi-step Conversion Aspartic_Acid->Intermediate_1 Amicoumacin_C Amicoumacin C Intermediate_1->Amicoumacin_C Hydrolysis Acid or Base Hydrolysis Amicoumacin_C->Hydrolysis Amicoumacin_B Amicoumacin_B Hydrolysis->Amicoumacin_B This compound

Caption: Synthetic route to this compound from Amicoumacin C.

Novel Research Directions

The unique biological profile of this compound opens up several promising avenues for future research and development.

Development as an Anti-Biofilm Agent

Given its quorum sensing inhibitory activity, this compound could be developed as an anti-biofilm agent.[8] Research in this area should focus on:

  • Broad-spectrum anti-QS activity: Evaluating the efficacy of this compound against a wider range of clinically relevant, biofilm-forming pathogens.

  • Synergy with conventional antibiotics: Investigating the potential of this compound to enhance the efficacy of existing antibiotics against resistant biofilms.[11]

  • Mechanism of QS inhibition: Elucidating the precise molecular targets of this compound within the quorum sensing pathways of different bacteria.

G cluster_0 Quorum Sensing Pathway Signal_Production Signal Molecule Production Signal_Detection Signal Receptor Binding Signal_Production->Signal_Detection Gene_Expression Virulence Gene Expression Signal_Detection->Gene_Expression Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation Leads to Amicoumacin_B This compound Amicoumacin_B->Signal_Production Inhibits Amicoumacin_B->Signal_Detection Inhibits

Caption: Proposed mechanism of this compound as an anti-biofilm agent.

Application in Bone Tissue Engineering

The ability of this compound to up-regulate BMP-2 expression suggests its potential as a therapeutic agent for promoting bone healing and regeneration. Future research should explore:

  • In vivo efficacy: Evaluating the osteoinductive properties of this compound in animal models of bone defects.

  • Delivery systems: Developing biocompatible scaffolds or delivery systems for the localized and sustained release of this compound at the site of bone injury.

  • Combination therapy: Investigating the synergistic effects of this compound with other growth factors or biomaterials to enhance bone regeneration.[24]

G Amicoumacin_B This compound Osteoprogenitor_Cells Osteoprogenitor Cells Amicoumacin_B->Osteoprogenitor_Cells Acts on BMP2_Expression Increased BMP-2 Expression Osteoprogenitor_Cells->BMP2_Expression Leads to Osteogenic_Differentiation Osteogenic Differentiation BMP2_Expression->Osteogenic_Differentiation Promotes Bone_Formation Bone Formation Osteogenic_Differentiation->Bone_Formation Results in

Caption: Logical workflow for this compound in bone regeneration.

Structure-Activity Relationship (SAR) Studies and Derivative Synthesis

The contrasting antibacterial activity between Amicoumacin A and B highlights the importance of the terminal amide group for potent antibacterial action.[1][2][25] This provides a clear direction for SAR studies and the rational design of novel this compound derivatives.

  • Modification of the carboxylic acid: Synthesizing a library of this compound analogs with modifications at the carboxylic acid moiety to explore its role in quorum sensing inhibition and BMP-2 up-regulation.

  • Hybrid molecules: Creating hybrid molecules that combine the structural features of this compound with other bioactive scaffolds to develop compounds with dual or enhanced activities.

Conclusion

This compound, while often overshadowed by its more potently antibacterial analog Amicoumacin A, emerges from this comprehensive review as a multifaceted molecule with significant potential for novel therapeutic applications. Its activities as a quorum sensing inhibitor and an inducer of bone morphogenetic protein 2 expression open exciting new avenues for research in anti-infective and regenerative medicine. The detailed experimental protocols and visualized pathways provided in this guide serve as a robust starting point for scientists and drug developers to unlock the full therapeutic potential of this compound and its future derivatives. Further exploration of its unique biological activities, coupled with medicinal chemistry efforts, could lead to the development of next-generation therapies for a range of challenging medical conditions.

References

Unraveling the Intricate Dance: Amicoumacin B's Mode of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the ongoing battle against antimicrobial resistance, the bacterial ribosome remains a prime target for novel antibiotic development. Amicoumacin B, a member of the amicoumacin family of isocoumarin (B1212949) antibiotics, has emerged as a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with the bacterial ribosome, offering a valuable resource for researchers, scientists, and drug development professionals. Through a comprehensive review of structural, biochemical, and genetic studies, we dissect its binding site, its multifaceted inhibitory effects on translation, and the mechanisms by which bacteria develop resistance.

The Ribosomal Binding Site of this compound: A Precise Molecular Anchor

High-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have pinpointed the binding site of amicoumacin on the small (30S) ribosomal subunit. This compound's analogue, Amicoumacin A (Ami), binds in the vicinity of the E site (exit site).[1][2] This strategic location allows it to make critical contacts with universally conserved nucleotides of the 16S rRNA and the mRNA backbone.[3][4]

Key interactions involve:

  • 16S rRNA: Contacts with conserved nucleotides in helices h23, h24, and h45.[1] Specifically, nucleotides U788, A794, and C795 of h24, G693 of h23, and G1505 and U1506 of h45 are involved.[1]

  • mRNA: Interaction with the phosphate (B84403) backbone of the mRNA at the -1 and -2 nucleotide positions relative to the E-site codon.[1]

This dual interaction with both the 16S rRNA and the mRNA is a distinguishing feature of amicoumacin's mode of action, effectively tethering the mRNA to the ribosome.[2]

A Multifaceted Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by disrupting multiple stages of the translation process, primarily initiation and translocation.

Impeding Translation Initiation

Amicoumacin has a significant impact on the initiation phase of protein synthesis. It has been shown to reduce the rate of functional 70S initiation complex (IC) formation by as much as 30-fold.[1][5][6] While it does not prevent the binding of the ribosome to the initiator AUG codon, it effectively "freezes" the ribosome at the start codon, preventing its departure and entry into the elongation cycle.[3][7] Interestingly, studies have indicated that amicoumacin can promote the formation of erroneous 30S initiation complexes; however, the initiation factor IF3 can prevent these non-canonical complexes from proceeding to elongation.[1][5][6]

Stalling the Ribosome During Elongation

During the elongation phase, amicoumacin's primary inhibitory effect is on translocation, the coordinated movement of mRNA and tRNAs through the ribosome. By stabilizing the interaction between the mRNA and the 30S subunit, amicoumacin hinders the progression of the ribosome along the mRNA template.[3][4][8] While it does not significantly affect EF-Tu-dependent A-site binding of aminoacyl-tRNA or peptide bond formation, it reduces the rate of peptidyl-tRNA movement from the A site to the P site.[1][5] This leads to a progressive decrease in the activity of translating ribosomes, which is considered a major contributor to its overall inhibitory mechanism.[1][5]

Quantitative Insights into Amicoumacin's Activity

The antibacterial efficacy of amicoumacin has been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Amicoumacin A

Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis 177920.0[9]
Staphylococcus aureus UST950701-0055.0[9]
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC433004.0[9]
Helicobacter pylori (average)1.4[9]
Escherichia coli0.5[3]

Table 2: In Vitro Inhibition of Protein Synthesis

AssayIC50Reference
Cell-Free Protein Synthesis (Luciferase activity)453.7 ± 39.3 µM (for compound T6102, a novel translation inhibitor)[10]
35S-methionine incorporation in living bacteriaInhibition at concentrations similar to MIC[3][7]

Mechanisms of Resistance to Amicoumacin

Bacteria have evolved specific mechanisms to counteract the inhibitory effects of amicoumacin. Resistance mutations have been identified in several key components of the translational machinery:

  • 16S rRNA: Mutations in helix 24 of the 16S rRNA, specifically C795U or A794G substitutions, can confer resistance by altering the antibiotic's binding site.[1]

  • KsgA Methyltransferase: Deletions or truncations in the ksgA gene, which encodes a methyltransferase responsible for modifying 16S rRNA, can also lead to resistance.[1]

  • Elongation Factor G (EF-G): Mutations in the gene encoding EF-G, such as G542V, G581A, or ins544V in E. coli, can compensate for the inhibitory action of amicoumacin, likely by altering the dynamics of translocation.[1][4][5]

Key Experimental Protocols

The elucidation of this compound's mode of action has relied on a suite of sophisticated experimental techniques.

Structural Determination: X-ray Crystallography and Cryo-Electron Microscopy
  • Objective: To visualize the three-dimensional structure of amicoumacin bound to the bacterial ribosome at atomic resolution.

  • Methodology:

    • Sample Preparation: Purification of 70S ribosomes from bacteria such as Thermus thermophilus or Escherichia coli.[3][11]

    • Complex Formation: Incubation of the 70S ribosomes with mRNA, tRNAs (in A, P, and E sites), and amicoumacin.[3]

    • Crystallization (for X-ray Crystallography): Growing crystals of the ribosome-amicoumacin complex. Data collection is performed at a synchrotron source.[3]

    • Vitrification (for Cryo-EM): Rapidly freezing the ribosome-amicoumacin complexes in a thin layer of vitreous ice.[11][12]

    • Data Collection: Using a transmission electron microscope to collect images of the frozen particles.[11][12]

    • Image Processing and 3D Reconstruction: Computational processing of thousands of particle images to generate a high-resolution 3D density map of the complex.[11][12]

    • Model Building and Refinement: Fitting atomic models of the ribosome, mRNA, tRNAs, and amicoumacin into the electron density map.[3][11]

In Vitro Protein Synthesis Assays
  • Objective: To quantify the inhibitory effect of amicoumacin on protein synthesis.

  • Methodology:

    • Cell-Free System: Utilizing a reconstituted cell-free translation system (e.g., PURE system) containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, initiation, elongation, and release factors, energy source).[3][10]

    • Template: Using a DNA or mRNA template encoding a reporter protein (e.g., luciferase or a specific peptide).[3][10]

    • Inhibition: Adding varying concentrations of amicoumacin to the reaction mixture.

    • Detection: Measuring the amount of synthesized protein, often through the incorporation of radiolabeled amino acids (e.g., 35S-methionine) or by measuring the activity of the reporter protein (e.g., luminescence for luciferase).[3][7][10]

Toe-printing Analysis
  • Objective: To map the position of the ribosome on an mRNA molecule and determine if a compound stalls translation at a specific site.

  • Methodology:

    • In Vitro Translation: Setting up an in vitro translation reaction with a specific mRNA template in the presence or absence of amicoumacin.

    • Primer Extension Inhibition: A radiolabeled DNA primer complementary to a downstream region of the mRNA is added along with reverse transcriptase.

    • Ribosome Stalling: The reverse transcriptase synthesizes a cDNA copy of the mRNA but stops when it encounters the stalled ribosome.

    • Analysis: The length of the resulting cDNA fragment, determined by gel electrophoresis, indicates the precise location of the ribosome's leading edge on the mRNA.[3][7]

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.

Amicoumacin_Mode_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_inhibition Inhibition of Protein Synthesis 30S 30S 16S_rRNA 16S rRNA (h23, h24, h45) 30S->16S_rRNA E_site E Site 30S->E_site P_site P Site 30S->P_site A_site A Site 30S->A_site 50S 50S Inhibition_Translocation Inhibits Translocation (stabilizes mRNA-rRNA) 16S_rRNA->Inhibition_Translocation mRNA mRNA mRNA->Inhibition_Translocation Amicoumacin_B Amicoumacin_B Amicoumacin_B->16S_rRNA Binds to Amicoumacin_B->mRNA Binds to Inhibition_Initiation Inhibits Initiation (stalls at start codon) Amicoumacin_B->Inhibition_Initiation Amicoumacin_B->Inhibition_Translocation

Caption: this compound's mode of action on the bacterial ribosome.

Experimental_Workflow_CryoEM Start Start Ribosome_Purification Purify 70S Ribosomes Start->Ribosome_Purification Complex_Formation Form Ribosome-Amicoumacin -mRNA-tRNA Complex Ribosome_Purification->Complex_Formation Vitrification Plunge-freeze to create vitreous ice sample Complex_Formation->Vitrification Data_Collection Collect Micrographs (Cryo-TEM) Vitrification->Data_Collection Image_Processing Particle Picking & 2D/3D Classification Data_Collection->Image_Processing 3D_Reconstruction Generate High-Resolution 3D Density Map Image_Processing->3D_Reconstruction Model_Building Build and Refine Atomic Model 3D_Reconstruction->Model_Building End End Model_Building->End

Caption: Workflow for structural analysis by Cryo-Electron Microscopy.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Amicoumacin_B Amicoumacin_B Ribosome Bacterial Ribosome Amicoumacin_B->Ribosome Targets Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition rRNA_Mutation 16S rRNA Mutation (e.g., C795U) rRNA_Mutation->Ribosome Alters binding site KsgA_Mutation KsgA Methyltransferase Mutation KsgA_Mutation->Ribosome Alters rRNA modification EFG_Mutation EF-G Mutation (e.g., G542V) EFG_Mutation->Protein_Synthesis_Inhibition Compensates for inhibition

Caption: Bacterial resistance mechanisms to this compound.

Conclusion and Future Directions

This compound's unique mode of action, characterized by its dual interaction with the 16S rRNA and mRNA, presents a compelling avenue for the development of novel antibiotics. Its ability to inhibit both translation initiation and translocation through a distinct mechanism offers potential advantages in overcoming existing resistance to other ribosome-targeting drugs. A thorough understanding of its binding site and the mechanisms of resistance is crucial for the structure-based design of next-generation amicoumacin analogues with improved potency, selectivity, and a reduced propensity for resistance development. Further research should focus on exploring the structure-activity relationships of different amicoumacin derivatives and their efficacy against a broader range of clinical isolates. The detailed insights provided in this guide serve as a foundational resource for these future endeavors.

References

The Anticancer Potential of Amicoumacin B Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacin B, a member of the 3,4-dihydroisocoumarin class of natural products, has garnered significant interest within the scientific community for its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Emerging research now points towards a promising frontier for this scaffold: the development of novel anticancer agents. This compound and its synthetic derivatives are being explored for their cytotoxic effects against various cancer cell lines, with a mechanism of action that appears to be distinct from many conventional chemotherapeutics. This technical guide provides an in-depth exploration of the current understanding of this compound derivatives as potential anticancer agents, summarizing key data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Mechanism of Action

The primary mode of action for amicoumacins, including Amicoumacin A, involves the inhibition of protein synthesis. This is achieved by targeting the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, amicoumacins bind to the E-site of the ribosome, interfering with the translocation of tRNA and mRNA, thereby halting the elongation of the polypeptide chain.[1] Notably, studies on Amicoumacin A have shown that human cancer cell lines exhibit greater susceptibility to this inhibition compared to non-cancerous cells, suggesting a potential therapeutic window for these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a key area of research, aiming to improve potency, selectivity, and pharmacokinetic properties. The total synthesis of related compounds like Amicoumacin C and hetiamacins has been achieved, often starting from precursors like L-aspartic acid.[2][3] These synthetic routes provide a framework for generating a library of this compound analogs for structure-activity relationship (SAR) studies.

General Synthetic Strategy:

A common approach to synthesizing the core structure of this compound involves the construction of the 3,4-dihydroisocoumarin scaffold, followed by the coupling of a modified amino acid side chain.

Experimental Protocol: Synthesis of Amicoumacin C (as a representative example)

The synthesis of Amicoumacin C can be accomplished via a multi-step process involving the coupling of an acid segment with an amine segment.[2]

  • Preparation of the Acid Segment: The acid segment containing the 3,4-dihydro-8-hydroxyisocoumarin core is prepared from a suitable precursor, often involving cyclization reactions.

  • Preparation of the Amine Segment: The amino acid-derived side chain is synthesized with appropriate protecting groups.

  • Coupling Reaction: The acid and amine segments are coupled using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine).

  • Deprotection: The protecting groups on the coupled product are removed using acidic conditions (e.g., HCl in dioxane) to yield the final Amicoumacin C hydrochloride.[2]

Quantitative Data on Anticancer Activity

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Coumarin-Acrylonitrile Hybrid Compound 4jMCF-7 (Breast)1.83[4]
HepG2 (Liver)<30[4]
Coumarin-Pyrazole Hybrid Compound 35HepG2 (Liver)2.96 ± 0.25[5]
SMMC-7721 (Liver)2.08 ± 0.32[5]
U87 (Glioblastoma)3.85 ± 0.41[5]
H1299 (Lung)5.36 ± 0.60[5]
Benzo[a]phenazine Derivative Compound 5d-2HeLa (Cervical)2.27[6]
A549 (Lung)1.04[6]
MCF-7 (Breast)1.98[6]
HL-60 (Leukemia)1.25[6]
Acrylamide-PABA Analog Compound 4aMCF-7 (Breast)2.99[4]
Angucycline Saquayamycin B1SW480 (Colorectal)0.18 - 0.84[7]
SW620 (Colorectal)0.18 - 0.84[7]

Experimental Protocols for Anticancer Evaluation

Standardized protocols are essential for the reliable assessment of the anticancer activity of this compound derivatives.

Cell Viability and Cytotoxicity Assays

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Signaling Pathways and Molecular Mechanisms

The anticancer effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways that control cell survival, proliferation, and apoptosis. While direct studies on this compound derivatives are limited, research on structurally related compounds and other natural products provides insights into potential mechanisms.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Many anticancer agents induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[1][8] Antibiotics have been shown to directly induce apoptosis in cancer cells, often involving the activation of caspases, a family of proteases that execute the apoptotic program.[9] The induction of apoptosis by this compound derivatives may involve the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors like cytochrome c.[10]

Impact on PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical for cell growth, proliferation, and survival, and are often dysregulated in cancer.[11][12][13] Several natural compounds and their derivatives have been shown to exert their anticancer effects by inhibiting these pathways.[7][14] It is plausible that this compound derivatives could also interfere with these signaling cascades, leading to the inhibition of cancer cell growth and survival. Further research is needed to elucidate the specific interactions of this compound derivatives with components of these pathways.

Visualizations

Experimental Workflow for Anticancer Evaluation

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay mtt_assay->apoptosis_assay western_blot Western Blot for Signaling Proteins (PI3K/Akt, MAPK, Caspases) apoptosis_assay->western_blot

Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.

Putative Apoptosis Induction Pathway

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade amicoumacin_b This compound Derivatives bcl2 Bcl-2 Family (e.g., Bax, Bak) amicoumacin_b->bcl2 May Induce mito Mitochondrion bcl2->mito Regulates cyto_c Cytochrome c Release mito->cyto_c Leads to caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound derivatives.

Potential Impact on PI3K/Akt Signaling

pi3k_akt_pathway amicoumacin_b This compound Derivatives pi3k PI3K amicoumacin_b->pi3k Potential Inhibition akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their unique mechanism of targeting the ribosome, coupled with a potential for selective cytotoxicity towards cancer cells, warrants further investigation. Future research should focus on the systematic synthesis and screening of a diverse library of this compound analogs to establish a clear structure-activity relationship. Elucidating the precise molecular interactions with the ribosome and identifying the specific signaling pathways modulated by these compounds in cancer cells will be crucial for optimizing their therapeutic potential. Furthermore, in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the most promising candidates. The continued exploration of this compound derivatives holds the potential to yield a new generation of effective and targeted anticancer drugs.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Amicoumacin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacin B is a member of the amicoumacin group of antibiotics, which are known for their broad-spectrum antibacterial activity. These compounds are isocoumarin (B1212949) derivatives that function by inhibiting bacterial protein synthesis.[1] This document provides detailed application notes and protocols for a panel of in vitro assays to rigorously evaluate the efficacy of this compound. The included assays are designed to determine its antibacterial potency, cytotoxic effects on human cells, and its mechanism of action.

Mechanism of Action

This compound, similar to its well-studied analog Amicoumacin A, targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the E site of the 30S ribosomal subunit. This binding interaction stabilizes the messenger RNA (mRNA) within the ribosome, which in turn hinders the translocation step of protein synthesis.[2][3][4][5][6] This ultimately leads to the cessation of bacterial protein production and subsequent cell death.

This compound Mechanism of Action cluster_ribosome Bacterial 70S Ribosome cluster_30S 30S Subunit Sites 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit A_Site A Site (Aminoacyl) P_Site P Site (Peptidyl) E_Site E Site (Exit) mRNA mRNA E_Site->mRNA Stabilizes Amicoumacin_B This compound Amicoumacin_B->E_Site Binds to Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Blocks Translocation tRNA tRNA Inhibition Inhibition Protein_Synthesis->Inhibition

Caption: this compound's inhibitory effect on bacterial protein synthesis.

Data Presentation

Table 1: Antibacterial Efficacy of this compound (Minimum Inhibitory Concentration - MIC)
Bacterial StrainGram StatusMIC (µg/mL)Reference
Liberibacter crescensGram-Negative10
Chromobacterium violaceumGram-Negative250
Bacillus subtilisGram-Positive>100[1]
Staphylococcus aureusGram-Positive>100[1]

Note: Data for this compound is limited. Researchers are encouraged to use the provided protocols to determine MIC values against a broader range of clinically relevant bacteria.

Table 2: Cytotoxicity of this compound (IC50)
Cell LineCell TypeIC50 (µM)Reference
HeLaHuman Cervical Cancer>33.60[7]

Note: Comprehensive cytotoxicity data for this compound is not yet available. The provided protocols can be used to determine IC50 values against a panel of human cancer and non-cancer cell lines.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium from an agar (B569324) plate and inoculate it into 3-5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • In a sterile 96-well plate, add 100 µL of MHB to wells 2 through 12 of a single row.

    • Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard the final 100 µL from well 11. Well 12 will serve as the growth control (no drug).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (1-12), resulting in a final volume of 200 µL and the desired final concentrations of this compound.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the OD600 of each well using a microplate reader.

MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Prepare 2-fold Serial Dilutions of this compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or PBS

  • Micropipettes

Protocol:

  • From the MIC plate: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Plating:

    • Gently mix the contents of each selected well.

    • Aseptically transfer a 10 µL aliquot from each of these wells onto a separate, clearly labeled agar plate.

    • Spread the aliquot evenly over the surface of the agar.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determine MBC:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on human cell lines.

Materials:

  • Human cell lines (e.g., HeLa, MCF-7, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Protein Synthesis Inhibition Assay (Luciferase Reporter Assay)

This assay directly measures the inhibitory effect of this compound on bacterial protein synthesis using a cell-free system.

Materials:

  • Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

  • Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a bacterial promoter.

  • This compound

  • Positive control inhibitor (e.g., chloramphenicol)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Reaction Setup:

    • On ice, prepare the transcription-translation reaction mix according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, amino acid mix, and energy source.

  • Addition of Inhibitors:

    • To individual reaction tubes or wells of a microplate, add the desired concentrations of this compound, the positive control, or a vehicle control.

  • Initiation of Reaction:

    • Add the luciferase reporter plasmid DNA to each reaction to initiate transcription and translation.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Luciferase Assay:

    • Add the luciferase assay reagent to each reaction.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value for protein synthesis inhibition.

Protein_Synthesis_Inhibition_Workflow Start Start Setup_Reaction Set up Cell-Free Transcription-Translation Reaction Start->Setup_Reaction Add_Inhibitors Add this compound and Controls Setup_Reaction->Add_Inhibitors Add_DNA Add Luciferase Reporter DNA Add_Inhibitors->Add_DNA Incubate Incubate at 37°C Add_DNA->Incubate Measure_Luminescence Measure Luciferase Activity Incubate->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro protein synthesis inhibition assay.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Amicoumacin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacins are a group of isocoumarin (B1212949) antibiotics produced by Bacillus species, with Amicoumacin B being a notable member. These compounds have garnered interest for their potential therapeutic applications, including their cytotoxic effects against various cancer cell lines. This document provides detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: MTT, Lactate Dehydrogenase (LDH), Annexin V-FITC for apoptosis detection, and Propidium Iodide (PI) staining for cell cycle analysis. The primary mechanism of action for the amicoumacin family involves the inhibition of protein synthesis by targeting the ribosome.[1][2][3] Specifically, Amicoumacin A has been shown to bind to a conserved site in the E-site of the ribosome, thereby inhibiting the translocation step of elongation.[1][2][3] This inhibition of protein synthesis is believed to be the primary trigger for the observed cytotoxic effects. While the direct downstream signaling pathways for this compound are still under investigation, it is hypothesized that the resulting cellular stress leads to the activation of apoptosis and cell cycle arrest.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxicity of Amicoumacin A and a related new amicoumacin, Damxungmacin A. While specific IC50 values for this compound are not widely reported in the reviewed literature, the data for these structurally similar compounds provide a valuable reference for experimental design.

Table 1: IC50 Values of Amicoumacin A against Various Human Cell Lines

Cell LineCell TypeIC50 (µM)
A549Lung Carcinoma0.2 ± 0.1
MCF7Breast Adenocarcinoma0.3 ± 0.1
HEK293TEmbryonic Kidney (Non-cancerous)0.55 ± 0.03
VA13Lung Fibroblast (Non-cancerous)1.2 ± 0.2
Data obtained from MTT assays.[1]

Table 2: IC50 Values of Damxungmacin A against Human Cancer Cell Lines

Cell LineCell TypeIC50 (µM)
A549Lung Adenocarcinoma13.33
HCT116Colon Cancer14.34
HepG2Liver Hepatocellular Carcinoma13.64
Data obtained from MTT assays.[4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT Assay Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H LDH Assay Workflow A Seed cells and treat with this compound B Incubate for desired time A->B C Collect supernatant B->C E Add LDH reaction mixture to supernatant and controls C->E D Prepare controls (spontaneous and maximum release) D->E F Incubate for 30 minutes at room temperature E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H Annexin V/PI Apoptosis Assay Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate for 15 minutes in the dark D->E F Analyze by flow cytometry E->F Cell Cycle Analysis Workflow A Treat cells with this compound B Harvest and fix cells in cold 70% ethanol A->B C Wash and treat with RNase A B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E Generalized Apoptosis Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 This compound This compound Ribosome Inhibition Ribosome Inhibition This compound->Ribosome Inhibition Cellular Stress Cellular Stress Ribosome Inhibition->Cellular Stress Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Cellular Stress->Bcl-2 family (Bax/Bak) Mitochondrion Mitochondrion Bcl-2 family (Bax/Bak)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Generalized Cell Cycle Arrest Pathway This compound This compound Ribosome Inhibition Ribosome Inhibition This compound->Ribosome Inhibition Cellular Stress Cellular Stress Ribosome Inhibition->Cellular Stress p53 activation p53 activation Cellular Stress->p53 activation p21 expression p21 expression p53 activation->p21 expression CDK/Cyclin inhibition CDK/Cyclin inhibition p21 expression->CDK/Cyclin inhibition G1/S or G2/M Arrest G1/S or G2/M Arrest CDK/Cyclin inhibition->G1/S or G2/M Arrest

References

Application Note and Protocol: High-Yield Production and Purification of Amicoumacin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amicoumacins are a group of isocoumarin (B1212949) antibiotics primarily produced by various bacterial species, most notably from the genus Bacillus.[1] Amicoumacin B, along with its structural analogs Amicoumacin A and C, has garnered interest for its range of biological activities. While Amicoumacin A is often the most bioactive member of the group, this compound also displays moderate antimicrobial properties and serves as a key compound for further research and development.[2] This document provides detailed methods for achieving high-yield production of this compound through optimized fermentation and outlines a comprehensive multi-step protocol for its purification.

Section 1: High-Yield Production of this compound

High-yield production of this compound is primarily achieved through submerged fermentation of producing microbial strains. Species of Bacillus, such as Bacillus subtilis and Bacillus safensis, are the most commonly reported producers.[1][2][3] The key to maximizing yield lies in optimizing fermentation media and conditions, as well as employing strategies to mitigate product degradation or conversion.

Producing Organisms

Several bacterial strains have been identified as producers of amicoumacins. While Bacillus species are predominant, other genera have also been reported.[2]

  • Bacillus subtilis : Numerous strains isolated from diverse environments are known to produce amicoumacins A, B, and C.[1][3]

  • Bacillus safensis : A native citrus microbiome isolate, B. safensis CB729, has been shown to produce amicoumacins.[4]

  • Bacillus pumilus : This species was one of the first from which amicoumacins were isolated.[5]

  • Xenorhabdus bovienii : A Gram-negative bacterium that also possesses the biosynthetic gene cluster for amicoumacin production.[6]

Fermentation Strategy for Enhanced Yield

A critical challenge in amicoumacin production is the potential for the producing organism to modify the primary products, such as the N-acetylation of Amicoumacin A.[4] A highly effective strategy to enhance the recovery of amicoumacins is the use of an in-situ solid-phase extraction resin during fermentation. This resin adsorbs the amicoumacins as they are produced, sequestering them from degradative enzymes and preventing potential feedback inhibition.[2][4]

G cluster_process Fermentation Workflow strain Select Producer Strain (e.g., Bacillus subtilis) inoculum Prepare Seed Culture (e.g., TSB Medium) strain->inoculum fermentation Large-Scale Fermentation (SYC Medium + HP-20 Resin) inoculum->fermentation incubation Incubate (e.g., 2-4 days, 28-30°C, 180-220 rpm) fermentation->incubation harvest Harvest (Separate Resin and Biomass) incubation->harvest

Caption: Workflow for this compound production via fermentation.

Section 2: Purification of this compound

The purification of this compound from the fermentation broth is a multi-step process involving extraction followed by several stages of chromatography. The goal is to separate this compound from other amicoumacin analogs (A and C) and additional metabolites.

Extraction

Extraction is the first step to recover the crude amicoumacin mixture from the fermentation culture.

  • Resin-Based Extraction : If an adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD-7) was used, the resin is collected by filtration.[6][7] The resin is then washed with water and subsequently extracted with organic solvents such as methanol (B129727) and acetone (B3395972) to elute the bound amicoumacins.[6][7]

  • Solvent-Based Extraction : If no resin was used, the fermentation broth is centrifuged to remove bacterial cells. The resulting supernatant is then extracted with an immiscible organic solvent like ethyl acetate.[8]

The organic extracts are combined and evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

A sequential chromatographic approach is necessary for isolating this compound to high purity.

  • Initial Fractionation (Flash Chromatography) : The crude extract is first subjected to low- or medium-pressure flash chromatography on a reversed-phase (C18) column.[2][9] Elution is performed with a step gradient of increasing organic solvent (e.g., methanol or acetonitrile (B52724) in water), which separates the extract into several fractions based on polarity.[9]

  • Final Purification (RP-HPLC) : Fractions containing amicoumacins, identified via thin-layer chromatography (TLC) or LC-MS analysis, are pooled and subjected to preparative or semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[2][10] A shallow gradient of acetonitrile in water, often with an acid modifier like trifluoroacetic acid (TFA), is used to resolve the closely related Amicoumacins A, B, and C.[10]

G cluster_purification Purification Logic crude Crude Extract (from Resin or Supernatant) flash Reversed-Phase Flash Chromatography (C18) crude->flash fractions Semi-Purified Fractions (Containing Amicoumacins A, B, C) flash->fractions hplc Preparative RP-HPLC (C18) fractions->hplc amiB Pure this compound hplc->amiB amiAC Amicoumacin A, C, & Other Impurities hplc->amiAC

Caption: Sequential chromatography for this compound purification.

Section 3: Quantitative Data Summary

The following tables summarize quantitative data related to the production and biological activity of amicoumacins. Yields can vary significantly based on the producing strain and fermentation conditions.

Table 1: Production Yields of Amicoumacins from Various Strains

Producing StrainFermentation VolumeCompoundAmount PurifiedCalculated Yield (mg/L)Reference
Xenorhabdus bovienii6 LN-acetyl-amicoumacin C0.7 mg~0.12[9]
Bacillus subtilis PJS20 LHetiamacin E (Amicoumacin analog)1.8 mg0.09[7]
Bacillus subtilis PJS20 LHetiamacin F (Amicoumacin analog)2.5 mg0.125[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Amicoumacins

CompoundTarget OrganismMIC (µg/mL)Reference
Amicoumacin ALiberibacter crescens1.25[2]
This compoundLiberibacter crescens10[2]
Amicoumacin AMethicillin-resistant S. aureus (MRSA)4.0[6]
Hetiamacin EStaphylococcus epidermidis (MRSE)2–4[1]
Hetiamacin EStaphylococcus aureus (MRSA)8–16[1]
Lipoamides D–FFoodborne pathogens6.25–25[8]

Section 4: Detailed Experimental Protocols

Protocol 1: High-Yield Fermentation
  • Inoculum Preparation : Inoculate a single colony of Bacillus subtilis (or other producing strain) into a 500 mL flask containing 100 mL of Tryptic Soy Broth (TSB). Incubate at 30°C with shaking at 220 rpm for 48 hours to generate the seed culture.[11]

  • Production Medium : Prepare the SYC production medium, which contains sucrose, yeast extract, and calcium carbonate.[4] For a 10 L fermentation, add 200 g/L of sterilized adsorbent resin (e.g., Diaion HP-20).[7]

  • Inoculation and Fermentation : Inoculate the production medium with 5% (v/v) of the seed culture.

  • Incubation : Incubate the culture at 28-30°C with vigorous aeration and agitation (e.g., 220 rpm) for 2-4 days.[2][7] Monitor the production of amicoumacins by periodically analyzing small samples of the resin extract via LC-MS.

  • Harvesting : After the incubation period, separate the resin and bacterial biomass from the culture medium by filtration through cheesecloth or a coarse sieve.[6]

Protocol 2: Extraction and Purification
  • Resin Extraction : Wash the harvested resin with deionized water to remove residual medium components. Elute the adsorbed compounds by soaking and stirring the resin sequentially in methanol and acetone. Combine the organic extracts.[6][7]

  • Concentration : Evaporate the pooled organic extracts to dryness in vacuo to obtain the crude solid extract.

  • Flash Chromatography :

    • Dissolve the crude extract in a minimal volume of methanol.

    • Load the dissolved extract onto a C18 flash chromatography column pre-equilibrated with 20% methanol in water.

    • Elute the column with a step gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%).[9]

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing amicoumacins.

  • RP-HPLC Purification :

    • Pool and concentrate the fractions containing this compound.

    • Dissolve the concentrated material in the initial mobile phase.

    • Inject the sample onto a semi-preparative C18 RP-HPLC column (e.g., ODS C18, 5 µm particle size, 250 x 10 mm).

    • Elute using a linear gradient of mobile phase B (60% acetonitrile in 0.1% TFA) in mobile phase A (0.1% TFA in water).[10] A shallow gradient (e.g., 30-60% B over 40 minutes) at a flow rate of 2-4 mL/min is typically effective.

    • Monitor the elution profile at 254 nm and 280 nm.

    • Collect the peak corresponding to this compound, confirm its purity by analytical HPLC, and verify its structure by mass spectrometry and NMR.

References

application of Amicoumacin B in treating Helicobacter pylori infections

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that within the Amicoumacin group of antibiotics, Amicoumacin A is the compound that exhibits significant antibacterial activity against Helicobacter pylori.[1][2][3][4] Studies that have tested Amicoumacins A, B, and C found that Amicoumacin B and C did not possess noteworthy antibacterial properties against this pathogen.[1] Therefore, the following application notes and protocols will focus on Amicoumacin A as the active agent for the treatment of H. pylori infections.

Application Notes for Amicoumacin A in H. pylori Research

Introduction

Amicoumacin A is an isocoumarin (B1212949) antibiotic produced by Bacillus species that has demonstrated potent in vitro activity against Helicoumacin A is an isocoumarin antibiotic produced by Bacillus species that has demonstrated potent in vitro activity against Helicobacter pylori.[1][2][3][4] Its efficacy against this clinically significant pathogen, coupled with its anti-inflammatory properties, makes it a compound of interest for further investigation in the development of new anti-H. pylori therapies.[1][3] The primary mechanism of action for amicoumacins is the inhibition of protein synthesis through binding to the bacterial ribosome.[5]

Quantitative Data Summary

The in vitro efficacy of Amicoumacin A against various H. pylori strains has been determined through Minimum Inhibitory Concentration (MIC) assays. The results from these studies are summarized in the table below.

H. pylori Strain(s)Testing MethodMIC Range (µg/mL)Reference(s)
Various clinical isolatesSolid Media (Agar Dilution)1.7 - 6.8[1][2][3][4]
Various clinical isolatesLiquid Media (Broth Dilution)0.75 - 2.5[1][2][3][4]
Series of Gram-negative H. pylori strainsNot specifiedAverage of 1.4[5]

Note: The discrepancy in MIC values between solid and liquid media may be attributed to the physicochemical instability of Amicoumacin A under the conditions of the solid medium assay.[1][2][3][4]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) of Amicoumacin A against H. pylori

This protocol describes the broth microdilution method for determining the MIC of Amicoumacin A against H. pylori.

Materials:

  • Amicoumacin A

  • H. pylori strains (including a reference strain, e.g., ATCC 43504)

  • Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Microplate reader

  • Incubator capable of maintaining microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C

Procedure:

  • Preparation of Amicoumacin A Stock Solution: Prepare a stock solution of Amicoumacin A in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of BHI broth with 10% FBS to all wells of a 96-well plate.

    • Add 100 µL of the Amicoumacin A stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of Amicoumacin A concentrations.

  • Preparation of H. pylori Inoculum:

    • Culture H. pylori on a suitable agar (B569324) medium under microaerophilic conditions at 37°C for 48-72 hours.

    • Harvest the bacterial cells and suspend them in BHI broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁷ CFU/mL in the test wells.[1]

  • Inoculation: Add 10 µL of the prepared H. pylori inoculum to each well of the microtiter plate, including a positive control well (containing bacteria but no Amicoumacin A) and a negative control well (containing broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 72 hours under microaerophilic conditions.

  • Determination of MIC: The MIC is defined as the lowest concentration of Amicoumacin A that completely inhibits the visible growth of H. pylori.[1] Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

2. Assessment of Anti-Biofilm Activity of Amicoumacin A against H. pylori

This protocol outlines a method to evaluate the ability of Amicoumacin A to inhibit H. pylori biofilm formation using the crystal violet staining method.

Materials:

  • Amicoumacin A

  • H. pylori strains

  • BHI broth supplemented with 10% FBS

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (B145695) (95%)

  • Microplate reader

Procedure:

  • Preparation of Plates: Prepare serial dilutions of Amicoumacin A in a 96-well plate as described in the MIC protocol.

  • Inoculation: Inoculate the wells with an H. pylori suspension prepared as described previously. Include positive control wells (bacteria without Amicoumacin A) and negative control wells (broth only).

  • Incubation for Biofilm Formation: Incubate the plates at 37°C under microaerophilic conditions for 72 hours without agitation to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by gently aspirating the medium from each well. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Destaining: Add 200 µL of 95% ethanol to each well to solubilize the crystal violet bound to the biofilm. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the ethanol-solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

  • Analysis: Compare the absorbance of the wells treated with Amicoumacin A to the positive control wells to determine the percentage of biofilm inhibition.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Amicoumacin A Stock Solution (1 mg/mL) serial_dilution Perform 2-fold serial dilutions of Amicoumacin A stock->serial_dilution plate_prep Prepare 96-well plate with BHI broth + 10% FBS plate_prep->serial_dilution inoculation Inoculate plate with H. pylori suspension serial_dilution->inoculation inoculum_prep Prepare H. pylori inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 72h (microaerophilic conditions) inoculation->incubation read_results Visually assess growth or measure OD600 incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC Determination.

Amicoumacin_MoA cluster_ribosome Bacterial Ribosome (70S) ribosome 50S Subunit 30S Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Catalyzes amicoumacin Amicoumacin A amicoumacin->ribosome Binds to ribosome inhibition Inhibition inhibition->protein_synthesis

Caption: Mechanism of Action of Amicoumacin A.

References

Application Notes and Protocols: Amicoumacin B as a Quorum-Sensing Inhibitor in Chromobacterium violaceum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the production of virulence factors and biofilm formation.[1] In the Gram-negative bacterium Chromobacterium violaceum, the CviI/CviR quorum-sensing system, a homolog of the LuxI/LuxR system, regulates the expression of numerous genes, most notably those responsible for the production of the purple pigment, violacein (B1683560).[2][3] The easily quantifiable nature of violacein production makes C. violaceum an excellent model organism for screening potential quorum-sensing inhibitors (QSIs).[2] QSIs represent a promising anti-virulence strategy, as they can mitigate bacterial pathogenicity with potentially lower selective pressure for resistance compared to traditional antibiotics.[3]

Amicoumacin B, a member of the amicoumacin group of antibiotics, has been identified as an inhibitor of violacein production in C. violacein.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to inhibit quorum sensing-regulated phenotypes in Chromobacterium violaceum.

Mechanism of Action

The quorum-sensing cascade in Chromobacterium violaceum is primarily regulated by the CviI/CviR system. The CviI synthase produces N-acyl-homoserine lactone (AHL) signal molecules.[2] As the bacterial population density increases, the concentration of these AHLs surpasses a threshold, leading to their binding with the cytoplasmic receptor CviR. This activated CviR-AHL complex then functions as a transcriptional regulator, binding to promoter regions of target genes and activating their expression, including the vioABCDE operon responsible for violacein biosynthesis.[2]

Quorum_Sensing_Inhibition cluster_QS_Pathway C. violaceum Quorum Sensing cluster_Inhibition Inhibition by this compound CviI CviI Synthase AHL AHL Signal Molecules CviI->AHL Synthesis CviR CviR Receptor AHL->CviR Binding AHL_CviR AHL-CviR Complex vio_operon vioABCDE Operon AHL_CviR->vio_operon Activation Violacein Violacein (Purple Pigment) vio_operon->Violacein Biosynthesis AmicoumacinB This compound VioD VioD Enzyme (Part of vio operon) AmicoumacinB->VioD Competitive Inhibition

Figure 1: Proposed mechanism of this compound action on the violacein production pathway.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound and related compounds on violacein production in C. violaceum ATCC 12472.

CompoundConcentration (µg/mL)Violacein Inhibition (%)Reference
AI-77-H31.2520.11[4]
AI-77-F31.2521.89[4]
This compound 31.25 16.67 [4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of C. violaceum. This is crucial to ensure that the observed inhibition of violacein production is not a result of bactericidal or bacteriostatic effects.

Materials:

  • This compound

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD at 600 nm)

  • Incubator (30°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture C. violaceum in LB broth overnight at 30°C. Dilute the overnight culture in fresh LB broth to an optical density (OD600) of approximately 0.05.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in LB broth to achieve a range of desired concentrations. Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control.

  • Incubation: Incubate the plate at 30°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of C. violaceum is observed. This can be confirmed by measuring the OD600 of each well.

MIC_Workflow A Prepare this compound Stock Solution C Perform Serial Dilution in 96-well Plate A->C B Prepare C. violaceum Inoculum D Inoculate Wells with C. violaceum B->D C->D E Incubate at 30°C for 24 hours D->E F Determine MIC (Lowest concentration with no visible growth) E->F Violacein_Inhibition_Workflow A Prepare C. violaceum Overnight Culture C Inoculate with C. violaceum A->C B Set up Test Conditions (Sub-MIC this compound) B->C D Incubate at 30°C for 24 hours C->D E Centrifuge and Discard Supernatant D->E F Extract Violacein with DMSO E->F G Measure Absorbance at 585 nm F->G H Calculate Percentage Inhibition G->H

References

HPLC and mass spectrometry methods for Amicoumacin B analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amicoumacin B is a member of the amicoumacin group of antibiotics, which are 3,4-dihydroisocoumarin derivatives known for their range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] Accurate and sensitive analytical methods are crucial for the research, development, and quality control of this compound. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the identification and quantification of this compound in various samples.

Experimental Workflow

A general workflow for the analysis of this compound is presented below. This involves sample preparation, followed by separation using HPLC and detection by mass spectrometry.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_output Results start Sample Collection (e.g., Culture Broth) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction filtration Filtration extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Mass Spectrometry (ESI) hplc->ms data Data Acquisition and Processing ms->data quant Quantification data->quant ident Identification data->ident

Caption: General workflow for this compound analysis.

HPLC-MS/MS Protocol

Sample Preparation
  • Extraction: For liquid cultures, centrifuge the sample to separate the supernatant from the cells.[3] Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.

  • Drying: Evaporate the organic solvent under reduced pressure to obtain the crude extract.

  • Reconstitution: Dissolve the dried extract in a suitable solvent, such as methanol, for HPLC analysis.[4]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[4]

HPLC Conditions
  • Column: A reversed-phase C18 column is typically used for the separation of amicoumacins. An example is a Waters Symmetry C18 column (5 µm, 4.6 x 150 mm).[3]

  • Mobile Phase A: Water with an additive such as 20 mM ammonium (B1175870) acetate, pH 6.0.[3]

  • Mobile Phase B: Acetonitrile (B52724).[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Gradient Elution: A linear gradient can be employed for optimal separation. For example, starting with a low percentage of mobile phase B and gradually increasing it. A representative gradient is a linear gradient of 5%–53% acetonitrile over 10 minutes.[3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.

  • Ion Mode: Positive ion mode is often utilized for the detection of amicoumacins.

  • MS/MS Analysis: For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the precursor ion corresponding to this compound and subjecting it to collision-induced dissociation to generate characteristic product ions.

Data Presentation

The following table summarizes key quantitative data for the analysis of this compound and related compounds.

CompoundPrecursor Ion (m/z)AdductRetention Time (min)Key MS/MS Fragments (m/z)Reference
Amicoumacin A424.20[M+H]+--[5]
This compound--10-[1]
Amicoumacin C407.17[M+H]+9.90-[3][5]
Hetiamacin E458.172[M+Na]+--[4]
Hetiamacin F470.175[M+Na]+--[4]

Logical Relationship for Method Development

The development of a robust HPLC-MS method for this compound analysis involves the systematic optimization of several key parameters. The logical relationship between these parameters is illustrated in the diagram below.

HPLC-MS Method Development cluster_sample Sample Characteristics cluster_hplc HPLC Optimization cluster_ms MS Optimization cluster_performance Method Performance matrix Sample Matrix column Column Selection (e.g., C18) matrix->column analyte Analyte Properties (this compound) mobile_phase Mobile Phase (Solvents, Additives, pH) analyte->mobile_phase column->mobile_phase gradient Gradient Profile mobile_phase->gradient flow_rate Flow Rate gradient->flow_rate sensitivity Sensitivity gradient->sensitivity ion_source Ion Source Parameters (e.g., ESI Voltage) flow_rate->ion_source reproducibility Reproducibility flow_rate->reproducibility ion_mode Ion Mode (Positive/Negative) ion_source->ion_mode msms MS/MS Parameters (Collision Energy) ion_mode->msms selectivity Selectivity msms->selectivity

Caption: Key parameters in HPLC-MS method development.

Conclusion

The described HPLC-MS method provides a reliable and sensitive approach for the analysis of this compound. The protocol can be adapted and further optimized depending on the specific sample matrix and analytical requirements. This methodology is well-suited for researchers, scientists, and drug development professionals working with amicoumacin antibiotics.

References

Application Notes and Protocols for Heterologous Expression of Amicoumacin B Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the Amicoumacin B biosynthetic gene cluster (BGC). Amicoumacins are a group of dihydroisocoumarin antibiotics with a range of biological activities, including antibacterial, antifungal, and anticancer properties. The heterologous expression of their BGC is a key strategy for improving production titers, facilitating genetic engineering for analog generation, and enabling the study of their biosynthesis.

Overview of this compound Biosynthesis

This compound is synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The biosynthetic gene cluster, designated as ami, is approximately 47.4 kb and contains the genes responsible for the assembly of the amicoumacin core structure from amino acid and polyketide precursors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps catalyzed by the PKS and NRPS modules encoded by the ami gene cluster. The pathway initiates with the loading of a starter unit, followed by a series of condensation and modification reactions to assemble the final molecule.

Amicoumacin_Biosynthesis cluster_loading Initiation cluster_pks PKS Modules cluster_nrps NRPS Modules cluster_release Termination Starter_Unit Starter Unit Loading PKS_Module_1 PKS Module 1 (Malonyl-CoA) Starter_Unit->PKS_Module_1 Acyltransferase (AT) PKS_Module_2 PKS Module 2 (Malonyl-CoA) PKS_Module_1->PKS_Module_2 Ketosynthase (KS) PKS_Module_3 PKS Module 3 (Hydroxymalonyl-ACP) PKS_Module_2->PKS_Module_3 KS NRPS_Module_1 NRPS Module 1 (Amino Acid) PKS_Module_3->NRPS_Module_1 Condensation (C) NRPS_Module_2 NRPS Module 2 (Amino Acid) NRPS_Module_1->NRPS_Module_2 C Thioesterase Thioesterase Domain (Cyclization and Release) NRPS_Module_2->Thioesterase Amicoumacin_B This compound Thioesterase->Amicoumacin_B TAR_Cloning_Workflow Genomic_DNA Genomic DNA from Native Producer Yeast_Transformation Co-transform into S. cerevisiae Genomic_DNA->Yeast_Transformation Vector Linearized pCAPB2 Vector Vector->Yeast_Transformation Homologous_Recombination Homologous Recombination in Yeast Yeast_Transformation->Homologous_Recombination Plasmid_Rescue Rescue Plasmid from Yeast Homologous_Recombination->Plasmid_Rescue Ecoli_Transformation Transform into E. coli Plasmid_Rescue->Ecoli_Transformation Verification Verify Construct Ecoli_Transformation->Verification Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Ethyl Acetate Extraction Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Chromatography Fractions Amicoumacin-rich Fractions Silica_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Amicoumacin_B Pure this compound HPLC->Pure_Amicoumacin_B

Application Notes and Protocols for the Synthesis of Amicoumacin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacins are a family of natural products that exhibit a range of biological activities, including antibacterial, antifungal, and anti-ulcer properties.[1][2] Their core structure consists of a 3,4-dihydroisocoumarin moiety linked to an amino acid derivative via an amide bond.[3] The structural diversity of the amino acid side chain allows for the synthesis of various analogs, providing opportunities to modulate the biological activity and pharmacokinetic properties of these compounds.[4][5]

These application notes provide a detailed overview of the chemical synthesis of Amicoumacin B analogs, with a focus on the total synthesis of hetiamacins, a subset of the amicoumacin family. The protocols outlined below are based on established synthetic routes and are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.

Synthetic Strategy Overview

The total synthesis of this compound analogs, such as the hetiamacins, generally follows a convergent approach. This strategy involves the separate synthesis of two key fragments: the dihydroisocoumarin core and a protected, functionalized amino acid side chain. These two fragments are then coupled, followed by deprotection and any final modifications to yield the target analog.

A representative synthetic pathway for producing amicoumacin analogs, specifically focusing on the synthesis of an amicoumacin C intermediate (a common precursor), is depicted below. This pathway starts from commercially available N-Boc-L-aspartic acid.

Synthetic_Pathway cluster_amino_acid Amino Acid Side-Chain Synthesis cluster_isocoumarin Dihydroisocoumarin Core cluster_coupling_deprotection Coupling and Deprotection A N-Boc-L-aspartic acid B Intermediate 10 A->B Several steps C Intermediate 13 B->C Reduction D Acid segment 15 C->D Functional group manipulation F Protected Amicoumacin C (16) D->F HATU, DIEA E Dihydroisocoumarin fragment 8 E->F G Amicoumacin C (7) F->G HCl/dioxane H This compound (17) G->H Ammonolysis I Hetiamacin Analogs H->I Further modifications

Synthetic pathway for this compound analogs.

Experimental Protocols

The following protocols describe the key stages in the synthesis of this compound analogs, based on the synthesis of hetiamacins.

Protocol 1: Synthesis of the Amino Acid Side-Chain

This protocol outlines the synthesis of the functionalized amino acid side chain starting from N-Boc-L-aspartic acid.

Materials:

Procedure:

  • Synthesis of Intermediate 12:

    • To a solution of ester 11 (derived from N-Boc-L-aspartic acid, 5 g, 17.28 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (3.74 g, 25.92 mmol, 1.5 equiv), and DMAP (3.17 g, 25.92 mmol, 1.5 equiv) in CH2Cl2 (150 mL), add EDCI (4.97 g, 25.92 mmol, 1.5 equiv) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the mixture to 0 °C, dilute with EtOAc (300 mL), and quench with brine (10 mL).

    • Wash the organic layer sequentially with 5% KHSO4 (3 x 100 mL) and brine (3 x 100 mL).

    • Dry the organic layer over Na2SO4, filter, and concentrate under vacuum.

    • Purify the crude residue by flash chromatography on silica gel.

  • Synthesis of Alcohol 13:

    • Further steps involving the reduction of intermediate 12 are required to obtain alcohol 13 . A detailed procedure for this reduction can be found in the cited literature.[6]

    • The crude residue from the reduction is purified by flash chromatography on silica gel (hexane:EtOAc = 1:1) to afford alcohol 13 (yield: 60%).[6]

  • Synthesis of the Acid Segment 15:

    • To a solution of alcohol 13 (2 g, 6.34 mmol) and Et3N (1.76 mL, 12.68 mmol) in CH2Cl2 (50 mL), add methanesulfonyl chloride (1.21 g, 31.91 mmol) at 0 °C.

    • Warm the solution to room temperature and stir for 2 hours.

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and stir for 30 minutes.

    • Quench the reaction with NH4Cl and extract with EtOAc (3 x 100 mL).

    • Wash the combined organic layers with water (3 x 100 mL) and brine (3 x 100 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuum to yield the precursor to acid segment 15 .[6]

Protocol 2: Coupling of the Dihydroisocoumarin Core and the Amino Acid Side-Chain

This protocol details the coupling of the synthesized amino acid side-chain with the dihydroisocoumarin fragment.

Materials:

  • Acid segment 15

  • Dihydroisocoumarin fragment 8 (prepared according to a reported protocol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the acid segment 15 and the dihydroisocoumarin fragment 8 (1.0 equiv) in DMF.

  • Add HATU (1.5 equiv) and DIEA (3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 days.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction mixture by washing with 5% HCl and then with saturated aqueous NaHCO3.

  • Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the protected Amicoumacin C analog 16 (yield: 92%).[4]

Protocol 3: Deprotection and Further Modifications

This protocol describes the final deprotection steps and subsequent modifications to generate various this compound analogs.

Materials:

Procedure:

  • Deprotection to Amicoumacin C (7):

    • Treat the protected analog 16 with a solution of HCl in dioxane.

    • Stir the reaction until deprotection is complete (monitored by TLC or LC-MS).

    • Evaporate the solvent to yield the hydrochloride salt of Amicoumacin C (7 ).[4]

  • Synthesis of this compound (17):

    • Perform an ammonolytic opening of the γ-lactone moiety of compound 7 using an ammonia solution to afford this compound (17 ).[4]

  • Synthesis of Hetiamacin Analogs:

    • React this compound (17 ) with formaldehyde to form the N,O-acetal, providing a 1,3-oxazinane (B78680) derivative.

    • Couple this derivative with NH4Cl in the presence of HATU and DIEA to yield hetiamacin A in a 92% yield for the three steps.[4]

    • Other hetiamacin analogs can be synthesized from amicoumacin A in a single step.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of key intermediates and final products.

Table 1: Reaction Yields for Key Synthetic Steps

StepProductStarting MaterialYield (%)Reference
Synthesis of Alcohol 13Alcohol 13 Intermediate 12 60[6]
Coupling ReactionProtected Amicoumacin C (16 )Acid segment 15 & 8 92[4]
Synthesis of Hetiamacin AHetiamacin AThis compound (17 )92 (3 steps)[4]
Synthesis of Hetiamacin FHetiamacin FAmicoumacin A78.1[4]

Table 2: Spectroscopic Data for a Representative Intermediate (Compound 10)

Data TypeValuesReference
¹H NMR (500 MHz, CDCl₃-d) δ 7.30 (dd, J = 6.1, 2.0 Hz, 1H), 6.10 (dd, J = 6.1, 1.7 Hz, 1H), 4.81 (ddt, J = 9.7, 3.7, 1.8 Hz, 1H), 3.13 (dd, J = 15.6, 3.7 Hz, 1H), 2.41 (dd, J = 15.6, 9.7 Hz, 1H), 1.55 (s, 9H), 1.43 (s, 9H)[6]
¹³C NMR (125 MHz, CDCl₃-d) δ 169.08, 168.80, 150.17, 149.38, 126.95, 83.45, 81.87, 59.06, 37.85, 28.23, 28.15[6]
HRMS (ESI-TOF) m/z calcd. for C₁₅H₂₃NO₅Na ([M + Na]⁺) 320.1474, found 320.1471[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the synthesis and analysis of this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis Workflow cluster_purification_analysis Purification and Analysis start Start with N-Boc-L-aspartic acid s1 Synthesize Amino Acid Side-Chain start->s1 s2 Couple with Dihydroisocoumarin s1->s2 s3 Deprotection s2->s3 s4 Further Modifications s3->s4 end Final Amicoumacin B Analog s4->end p1 Crude Product p2 Flash Chromatography p1->p2 p3 Pure Compound p2->p3 a1 NMR Spectroscopy (¹H, ¹³C) p3->a1 a2 Mass Spectrometry (HRMS) p3->a2 a3 Biological Assays p3->a3

General experimental workflow for synthesis and analysis.

Coupling_Logic reagents Acid Segment (15) Dihydroisocoumarin (8) HATU DIEA DMF reaction Amide Bond Formation reagents:f0->reaction reagents:f1->reaction reagents:f2->reaction reagents:f3->reaction reagents:f4->reaction product Protected Amicoumacin C (16) reaction->product

Logic diagram for the HATU-mediated coupling reaction.

Structure-Activity Relationship (SAR) and Biological Implications

The synthesis of this compound analogs is driven by the need to improve their therapeutic potential. Amicoumacin A has shown potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] However, its practical application is hampered by its low stability under physiological conditions.[7]

The modification of the amino acid side chain is a key strategy to address this instability and to modulate the antibacterial spectrum and potency. For instance, the synthesis of hetiamacins, which feature different substitutions on the amino acid moiety, has led to analogs with strong activity against Staphylococcus species.[4]

Key points regarding the SAR of amicoumacins include:

  • The dihydroisocoumarin core is generally considered essential for activity.

  • Modifications to the amino acid side chain can significantly impact antibacterial potency and spectrum.

  • The stability of the molecule can be enhanced by altering the side chain to prevent intramolecular cyclization.[7]

The development of new synthetic methodologies, such as the one outlined here, is crucial for generating a diverse library of this compound analogs for further biological evaluation and optimization as potential new antibiotic drug candidates.[7]

References

Application Notes and Protocols for Amicoumacin B in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Prospective Approach for a Novel Therapeutic Strategy

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The following application notes and protocols are provided as a prospective guide for the investigation of Amicoumacin B in combination therapy for infectious diseases. To date, publicly available scientific literature does not contain studies evaluating the synergistic or combination effects of this compound with other antimicrobial agents against clinically relevant human or animal pathogens. The information presented herein is based on the known antimicrobial properties of the amicoumacin class of antibiotics and established methodologies for assessing antibiotic synergy.

Introduction to this compound

Amicoumacins are a group of isocoumarin (B1212949) antibiotics produced by various species of Bacillus and other bacteria. While Amicoumacin A has been more extensively studied for its antibacterial activities, this compound has also demonstrated antimicrobial potential.[1][2] The primary mechanism of action for amicoumacins involves the inhibition of bacterial protein synthesis by binding to the ribosome.[3] Given the rise of antimicrobial resistance, exploring combination therapies that could enhance the efficacy of existing or novel antibiotics like this compound is a critical area of research.

Current Data on this compound Antimicrobial Activity

Currently, quantitative data on the antimicrobial activity of this compound is limited and has been focused on plant pathogens. The available data provides a starting point for understanding its potential spectrum of activity.

CompoundOrganismMICAssay Type
This compoundLiberibacter crescens (surrogate for CLas)10 µg/mLIn vitro broth dilution
This compound'Candidatus Liberibacter asiaticus' (CLas)Significant reduction of bacterial populationsEx vivo citrus hairy root assay

Data sourced from a study on the management of Huanglongbing, a citrus disease.[4]

Proposed Experimental Protocol: In Vitro Synergy Testing of this compound

To investigate the potential of this compound in combination therapy, a checkerboard assay is the standard method to determine synergistic, additive, indifferent, or antagonistic interactions with other antibiotics.

Objective

To determine the in vitro synergistic activity of this compound with a panel of standard-of-care antibiotics against clinically relevant bacterial strains.

Materials
  • This compound (purified)

  • Selected antibiotics for combination testing (e.g., beta-lactams, aminoglycosides, fluoroquinolones)

  • Clinically relevant bacterial isolates (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Microplate reader

Methodology: Checkerboard Microdilution Assay
  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and the combination antibiotics in an appropriate solvent.

    • Perform serial two-fold dilutions of each antibiotic in the culture medium. For the checkerboard plate, this compound will be diluted along the rows, and the combination antibiotic will be diluted along the columns.

  • Plate Setup:

    • Dispense the diluted this compound solutions into the wells of a 96-well plate.

    • Dispense the diluted combination antibiotic solutions into the same wells, creating a matrix of concentrations.

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate all wells except for the sterility control.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection of turbidity or by measuring absorbance with a microplate reader.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine the nature of the interaction.

    FIC Index Calculation: FIC Index = FICA + FICB Where:

    • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

    • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

    Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_amicoumacin Prepare this compound Stock Solution serial_dilution Serial Dilutions in 96-Well Plate prep_amicoumacin->serial_dilution prep_antibiotic Prepare Combination Antibiotic Stock prep_antibiotic->serial_dilution prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction calc_fic->interpret

Caption: Workflow for assessing this compound synergy.

General Mechanism of Action for Amicoumacins

mechanism_of_action cluster_ribosome Bacterial Ribosome 50S 50S Protein_Synthesis Protein_Synthesis 30S 30S mRNA mRNA mRNA->30S template Amicoumacin Amicoumacin Amicoumacin->30S Binds to 30S subunit near E-site Inhibition Inhibition Protein_Synthesis->Inhibition Blocks Translocation

Caption: Amicoumacin inhibits bacterial protein synthesis.

Future Directions

Should in vitro studies demonstrate synergistic interactions between this compound and other antibiotics, further research would be warranted. This would include time-kill assays to assess the bactericidal or bacteriostatic nature of the combination, in vivo efficacy studies in animal models of infection, and toxicological assessments to ensure the safety of the combination therapy. The exploration of this compound in combination therapy represents a promising, yet nascent, area of antibiotic research that could contribute to the development of new strategies to combat infectious diseases.

References

Development of Amicoumacin B-Based Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacin B is a member of the amicoumacin group of antibiotics, which are known for their broad-spectrum biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The primary mechanism of action for amicoumacins involves the inhibition of protein synthesis in bacteria. This is achieved by binding to the E-site of the bacterial ribosome, which stabilizes the interaction between mRNA and the ribosome and ultimately inhibits the translocation step of protein synthesis.[2][3][4][5] Despite its therapeutic potential, the practical application of amicoumacins can be limited by factors such as poor stability.

These application notes provide a comprehensive guide to the development of this compound-based drug delivery systems, specifically focusing on liposomal and nanoparticle formulations. The aim is to enhance the stability and therapeutic efficacy of this compound. Detailed experimental protocols for the preparation, characterization, and in vitro evaluation of these delivery systems are provided.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful design of a stable and effective drug delivery system.

Solubility: this compound is reported to be soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[6][7] Its solubility in aqueous solutions is a critical parameter for formulation development. While specific quantitative data for this compound is limited, the related compound Amicoumacin A is known to have a terminal amide group, whereas this compound has a corresponding carboxylic acid, which generally renders it more water-soluble.[8]

Stability: The stability of amicoumacins is a significant concern. Amicoumacin A, a closely related analog, is known to degrade rapidly, with maximal observation at 12 hours and significant degradation within 24 hours in culture medium.[9] While specific quantitative stability data for this compound as a function of pH and temperature is not readily available in the public domain, it is crucial to assume a similar instability profile when designing delivery systems. Encapsulation within nanoparticles or liposomes can protect the drug from degradation.

Structure: The chemical structure of this compound is provided below.

PropertyValue
Molecular Formula C₂₀H₂₈N₂O₈
Molecular Weight 424.4 g/mol
Chemical Name 3-amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid

Source: Cayman Chemical[7]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antibacterial activity of this compound stems from its ability to disrupt protein synthesis in prokaryotic cells.

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Protocols

I. Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation

This protocol describes the preparation of polymeric nanoparticles encapsulating this compound using the nanoprecipitation (solvent displacement) method. This technique is suitable for encapsulating hydrophobic or poorly water-soluble drugs.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972) (or other suitable organic solvent in which both polymer and drug are soluble)

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Protocol:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal amount of acetone (e.g., 5 mL). Ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Nanoprecipitation:

    • Place the aqueous PVA solution (e.g., 50 mL) in a beaker on a magnetic stirrer and stir at a moderate speed.

    • Slowly inject the organic phase into the stirring aqueous phase using a syringe with a fine needle.

    • Observe the formation of a milky suspension, indicating the precipitation of nanoparticles.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature in a fume hood to allow for the complete evaporation of the organic solvent. Alternatively, a rotary evaporator can be used for faster solvent removal.

  • Nanoparticle Collection and Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at 4°C.

    • Discard the supernatant containing unencapsulated drug and surfactant.

    • Resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to ensure the removal of any residual free drug and surfactant.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be lyophilized. Add a cryoprotectant (e.g., trehalose) to the suspension before freezing and lyophilizing.

II. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol outlines the preparation of multilamellar vesicles (MLVs) encapsulating this compound using the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy or egg PC)

  • Cholesterol

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder (optional, for size reduction)

Protocol:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add PBS (pH 7.4) to the flask containing the lipid film. The volume will depend on the desired final concentration.

    • Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller and more uniform liposomes (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size.

  • Purification:

    • Separate the liposome-encapsulated this compound from the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Characterization of this compound Delivery Systems

A comprehensive characterization of the prepared nanoparticles and liposomes is essential to ensure quality and predict in vivo performance.

Table 1: Characterization Techniques and Parameters

ParameterTechniquePurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the homogeneity of the size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the particles, which influences their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles or liposomes.
Encapsulation Efficiency (EE%) UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)To quantify the amount of this compound successfully encapsulated within the delivery system.
Drug Loading (DL%) UV-Vis Spectrophotometry or HPLCTo determine the percentage of this compound by weight in the final formulation.

Protocol for Determining Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • After purification, lyse a known amount of the nanoparticle or liposome (B1194612) formulation using a suitable solvent (e.g., methanol or DMSO) to release the encapsulated this compound.

  • Quantify the amount of this compound in the lysed solution using a validated UV-Vis spectrophotometry or HPLC method.

  • Calculate EE% and DL% using the following formulas:

    EE% = (Mass of drug in particles / Total mass of drug used) x 100

    DL% = (Mass of drug in particles / Total mass of particles) x 100

In Vitro Evaluation

I. In Vitro Drug Release Study

This protocol assesses the release kinetics of this compound from the delivery system over time.

Materials:

  • This compound-loaded nanoparticles or liposomes

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and endosomal pH)

  • Dialysis membrane (with a molecular weight cut-off that retains the delivery system but allows free drug to pass)

  • Shaking water bath or incubator

  • UV-Vis Spectrophotometer or HPLC

Protocol:

  • Place a known amount of the this compound-loaded formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (PBS at pH 7.4 or 5.5) in a beaker.

  • Place the beaker in a shaking water bath at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time.

II. In Vitro Antibacterial Activity Assessment

This protocol determines the minimum inhibitory concentration (MIC) of the this compound formulations against a target bacterial strain.

Materials:

  • This compound-loaded nanoparticles or liposomes, free this compound, and empty carriers (as controls)

  • Bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Incubator

Protocol:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound formulations and controls in MHB.

  • Inoculate each well with the bacterial suspension.

  • Include positive controls (bacteria in broth without any drug) and negative controls (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the formulation that completely inhibits visible bacterial growth.

III. Cytotoxicity Assay

This protocol evaluates the potential toxicity of the this compound formulations on mammalian cells.

Materials:

  • This compound-loaded nanoparticles or liposomes, free this compound, and empty carriers

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound formulations and controls.

  • Include untreated cells as a control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Workflow and Logical Relationships

development_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Nanoparticles Nanoparticles Size_PDI Size & PDI Nanoparticles->Size_PDI Liposomes Liposomes Liposomes->Size_PDI Zeta_Potential Zeta Potential Size_PDI->Zeta_Potential Morphology Morphology Zeta_Potential->Morphology EE_DL Encapsulation & Loading Morphology->EE_DL Drug_Release Drug Release EE_DL->Drug_Release Antibacterial_Activity Antibacterial Activity Drug_Release->Antibacterial_Activity Cytotoxicity Cytotoxicity Antibacterial_Activity->Cytotoxicity Amicoumacin_B This compound Amicoumacin_B->Nanoparticles Amicoumacin_B->Liposomes

Caption: Workflow for developing this compound drug delivery systems.

References

Application Notes and Protocols: Screening Amicoumacin B Against a Panel of Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacins are a group of isocoumarin (B1212949) antibiotics produced by various bacteria, such as Bacillus and Nocardia species.[1] This class of natural products has garnered interest for its diverse biological activities, including antibacterial, anti-inflammatory, and antiulcer properties. Amicoumacin A, the most studied compound in this family, is known to inhibit bacterial protein synthesis by stabilizing the interaction between the 16S rRNA and mRNA on the 30S ribosomal subunit.[2] Amicoumacin B is a structurally related analog of Amicoumacin A. While it has been reported to possess moderate antibacterial activity, comprehensive data on its spectrum of activity against a wide range of pathogenic bacteria is limited.[3]

These application notes provide a framework for the systematic screening of this compound against a panel of clinically relevant pathogenic bacteria. The included protocols for Minimum Inhibitory Concentration (MIC) determination and disk diffusion assays are foundational methods for assessing the antimicrobial potential of a test compound. Furthermore, a proposed signaling pathway for the mechanism of action of amicoumacins is visualized to provide a deeper understanding of their cellular targets.

Data Presentation: Antimicrobial Activity of Amicoumacins

Quantitative data on the antimicrobial activity of this compound is not extensively available in the public domain. The following tables summarize the currently available data for this compound and include data for the closely related Amicoumacin A to provide a broader context for the potential activity spectrum. It is recommended that researchers generate their own comprehensive data using the protocols provided below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Liberibacter crescens-10[2][4][5]
Bacillus subtilis-Inactive at 100[6]
Staphylococcus aureus-Inactive at 100[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Amicoumacin A Against Various Bacteria (for comparative purposes)

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 433004.0[6]
Staphylococcus aureusUST950701-0055.0[6]
Bacillus subtilis177920.0[6][7]
Helicobacter pylori(Average)1.4[6]
Escherichia coli-0.5[8]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format. This method allows for the testing of various concentrations of the compound to determine the lowest concentration that inhibits visible bacterial growth.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Panel of pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecium, Klebsiella pneumoniae, Acinetobacter baumannii)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Perform serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to the desired final concentration. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of the susceptibility of a bacterial strain to this compound. It is a useful preliminary screening tool.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Panel of pathogenic bacteria

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Forceps

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Disks:

    • Aseptically impregnate sterile filter paper disks with a known concentration of this compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial inoculum and remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.[9]

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated surface of the MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk impregnated with the solvent used to dissolve this compound.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[9]

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound. Interpretation of results (susceptible, intermediate, or resistant) requires the establishment of standardized zone diameter breakpoints, which may need to be determined through correlation with MIC data.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_results Data Analysis amicoumacin_b This compound Stock serial_dilution Serial Dilution of this compound amicoumacin_b->serial_dilution prepare_disks Prepare this compound Disks amicoumacin_b->prepare_disks pathogen_panel Pathogenic Bacteria Panel inoculation_mic Inoculation with Standardized Bacteria pathogen_panel->inoculation_mic inoculation_disk Inoculate MHA Plates pathogen_panel->inoculation_disk media Culture Media (Broth/Agar) media->serial_dilution media->inoculation_disk serial_dilution->inoculation_mic incubation_mic Incubation (16-20h, 35°C) inoculation_mic->incubation_mic read_mic Read MIC (Visual/Spectrophotometric) incubation_mic->read_mic quantitative_data Quantitative Data (MIC values) read_mic->quantitative_data apply_disks Apply Disks to Agar prepare_disks->apply_disks inoculation_disk->apply_disks incubation_disk Incubation (16-20h, 35°C) apply_disks->incubation_disk measure_zones Measure Zones of Inhibition incubation_disk->measure_zones qualitative_data Qualitative Data (Zone Diameters) measure_zones->qualitative_data

Caption: Experimental workflow for screening this compound.

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome_30s 30S Subunit mrna mRNA trna tRNA ribosome_50s 50S Subunit protein Protein Synthesis mrna->protein trna->protein amicoumacin Amicoumacin amicoumacin->ribosome_30s Binds to 16S rRNA inhibition Inhibition of Translocation amicoumacin->inhibition inhibition->protein

Caption: Proposed mechanism of action of Amicoumacins.

References

Troubleshooting & Optimization

improving Amicoumacin B stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of Amicoumacin B in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?

A1: this compound, a dihydroisocoumarin, is susceptible to hydrolysis in aqueous solutions, which can lead to a loss of biological activity. The primary degradation pathway is the hydrolysis of the lactone ring, particularly under neutral to alkaline conditions. The rate of degradation is influenced by factors such as pH, temperature, and the presence of certain buffer components. For instance, Amicoumacin A, a structurally similar compound, has a half-life of less than 2 hours under physiological conditions due to intramolecular hydrolysis. While this compound is generally more stable than Amicoumacin A, it is still prone to degradation over time in aqueous environments.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: For many lactone-containing compounds, maximum stability is observed in the slightly acidic pH range, typically between pH 3 and 5. Basic conditions significantly accelerate the rate of hydrolysis. Therefore, it is recommended to prepare and store this compound solutions in a buffer system that maintains a pH within this acidic range to minimize degradation.

Q3: How does temperature affect the stability of this compound solutions?

A3: As with most chemical reactions, the degradation of this compound is temperature-dependent. Higher temperatures will accelerate the rate of hydrolysis. For short-term storage (hours to a few days), it is advisable to keep the solutions refrigerated (2-8 °C). For long-term storage, freezing the solution (-20 °C or -80 °C) is recommended. However, it is important to be aware of potential freeze-thaw instability.

Q4: Can I use any buffer to prepare my this compound solution?

A4: The choice of buffer can influence the stability of this compound. Some buffers can catalyze hydrolysis. It is generally recommended to use buffers with minimal nucleophilic potential. Acetate and citrate (B86180) buffers are often suitable choices for maintaining a stable acidic pH. It is advisable to perform a preliminary stability study with your chosen buffer system.

Q5: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?

A5: Yes, several strategies can be employed to enhance the stability of this compound:

  • Lyophilization: Freeze-drying the compound to a powder form can significantly extend its shelf life. The lyophilized powder can then be reconstituted with the appropriate buffer immediately before use.[1][2][3][4]

  • Use of Co-solvents: Adding co-solvents such as propylene (B89431) glycol or ethanol (B145695) to the aqueous solution can sometimes reduce the rate of hydrolysis by lowering the water activity.

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can protect the labile lactone ring from hydrolysis, thereby improving its stability in aqueous solutions.[5][6][7][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of activity in cell-based assays. Degradation of this compound in the culture medium (typically at physiological pH ~7.4).Prepare fresh stock solutions of this compound in an acidic buffer (e.g., pH 4-5) and dilute into the cell culture medium immediately before the experiment. Minimize the incubation time as much as possible.
Precipitation observed in the stock solution upon storage. Poor solubility or aggregation of this compound at the storage concentration and conditions.Prepare the stock solution in a suitable organic solvent (e.g., DMSO) before diluting it into an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Consider using a formulation with cyclodextrins to improve solubility.[6][7]
Inconsistent results between experiments. Variability in the preparation and handling of this compound solutions. Degradation during storage.Standardize the protocol for solution preparation, including the source of water, buffer components, and final pH. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis over time. Chemical degradation of this compound.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. This information can help in optimizing storage and formulation conditions.

Quantitative Stability Data (Illustrative)

The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is based on the known behavior of structurally related compounds and should be confirmed experimentally for your specific application.

Table 1: Effect of pH on the Half-Life of this compound at 25 °C

pHBuffer SystemHalf-Life (t1/2) (Hours)
3.0Citrate Buffer> 200
5.0Acetate Buffer150
7.4Phosphate Buffer10
9.0Borate Buffer< 1

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.4

Temperature (°C)Degradation Rate Constant (k) (h-1)Half-Life (t1/2) (Hours)
40.00799
250.06910
370.2313

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Buffers using HPLC

Objective: To determine the degradation kinetics of this compound at different pH values and temperatures.

Materials:

  • This compound

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Citrate buffer (pH 3.0), Acetate buffer (pH 5.0), Phosphate buffer (pH 7.4), Borate buffer (pH 9.0)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubator/water bath

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 50 µg/mL in each of the prepared buffers (pH 3.0, 5.0, 7.4, and 9.0).

  • Incubation: Aliquot the working solutions into vials and incubate them at different temperatures (e.g., 4 °C, 25 °C, and 37 °C).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (e.g., 254 nm and 320 nm).

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a more stable aqueous formulation of this compound using cyclodextrin complexation.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm syringe filter

Methodology:

  • Preparation of HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in deionized water by stirring until fully dissolved.

  • Addition of this compound: Slowly add a pre-weighed amount of this compound powder to the HP-β-CD solution while stirring continuously.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for efficient complexation. The solution should become clear as the this compound is encapsulated.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter for sterilization.

  • Stability Assessment: The stability of the this compound-cyclodextrin complex can be assessed using the HPLC method described in Protocol 1.

Visualizations

degradation_pathway AmicoumacinB This compound (Dihydroisocoumarin) HydrolyzedProduct Inactive Hydrolyzed Product (Opened Lactone Ring) AmicoumacinB->HydrolyzedProduct Hydrolysis (pH > 6, Temperature) experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Working Dilute into Aqueous Buffers (Varying pH) Stock->Working Incubate Incubate at Different Temperatures Working->Incubate Sample Collect Samples at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Calculate Degradation Rate and Half-Life HPLC->Data troubleshooting_logic Start Loss of Activity? CheckpH Check Solution pH Start->CheckpH Yes Acidic Is pH > 6? CheckpH->Acidic CheckTemp Check Storage Temperature Warm Is Temp > 4°C? CheckTemp->Warm Acidic->CheckTemp No AdjustpH Use Acidic Buffer (pH 3-5) Acidic->AdjustpH Yes StoreCold Store at ≤ 4°C or Freeze Warm->StoreCold Yes ConsiderFormulation Consider Stability-Enhancing Formulation (e.g., Lyophilization) Warm->ConsiderFormulation No AdjustpH->ConsiderFormulation StoreCold->ConsiderFormulation

References

Technical Support Center: Enhancing the Solubility of Amicoumacin B for in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Amicoumacin B in preparation for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is an isocoumarin (B1212949) antibiotic produced by various bacterial species, including Bacillus subtilis.[1][2] It exhibits quorum-sensing inhibitory activity.[1] For in vivo studies, achieving adequate and consistent drug concentrations in systemic circulation is crucial for obtaining reliable and reproducible results. Poor aqueous solubility can lead to low bioavailability, hindering the translation of in vitro findings to animal models. This compound possesses a terminal carboxylic acid group, which theoretically enhances its water solubility compared to its analogue, Amicoumacin A.[2] However, challenges in achieving the desired concentrations for in vivo administration may still arise.

Q2: What are the known solvents for this compound?

This compound is soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1] Its aqueous solubility is not well-documented in publicly available literature, but it is considered to be more water-soluble than Amicoumacin A.

Q3: Are there any stability concerns with this compound that could affect my experiments?

Yes, the stability of amicoumacins is pH-dependent. The related compound, Amicoumacin A, has a half-life of approximately 2 hours in neutral to slightly alkaline conditions, converting to Amicoumacins B and C.[3] The amine group in Amicoumacin A has an estimated pKa of around 7.2, and its protonation state is critical for this conversion.[3] Therefore, it is crucial to consider the pH of your formulation and physiological fluids during your experiments. Acidic conditions may favor stability.

Q4: What are the primary strategies for enhancing the solubility of a compound like this compound for in vivo use?

Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds for in vivo studies. These can be broadly categorized as:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the formulation to ionize the compound, thereby increasing its solubility.

  • Surfactants: Using agents that form micelles to encapsulate and solubilize the drug.

  • Cyclodextrins: Employing these cyclic oligosaccharides to form inclusion complexes with the drug molecule.

  • Lipid-Based Formulations: Incorporating the drug into lipidic carriers like emulsions, microemulsions, or solid lipid nanoparticles.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.

Troubleshooting Guides

Problem 1: My this compound precipitates when I dilute my DMSO stock solution with an aqueous buffer for my in vivo experiment.

  • Possible Cause: The concentration of DMSO in the final formulation is too low to maintain the solubility of this compound at the desired concentration. This is a common issue when diluting a concentrated stock in an organic solvent with an aqueous vehicle.

  • Troubleshooting Steps:

    • Increase the proportion of co-solvent: Try to formulate with a higher percentage of a biocompatible co-solvent.

    • Use a different co-solvent system: A combination of co-solvents can sometimes be more effective.

    • Evaluate alternative formulation strategies: If co-solvents alone are not sufficient, consider using cyclodextrins or a lipid-based formulation.

Problem 2: I am observing inconsistent results in my animal studies, which I suspect might be due to poor drug exposure.

  • Possible Cause: This could be due to poor absorption resulting from low solubility in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration). The pH-dependent instability of the compound could also lead to degradation before it reaches the target site.

  • Troubleshooting Steps:

    • Analyze plasma samples: Confirm the concentration of this compound in the plasma of your study animals to determine if systemic exposure is indeed low.

    • Re-evaluate your formulation: Consider a more robust solubility enhancement technique. For oral studies, a self-emulsifying drug delivery system (SEDDS) or a nanosuspension could improve absorption. For parenteral routes, a formulation with cyclodextrins or a lipid-based system might prevent precipitation.

    • Control the pH: Ensure the pH of your formulation is in a range that minimizes degradation of this compound.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Increase solubility by reducing the polarity of the aqueous vehicle.Simple to prepare; suitable for a wide range of compounds.Potential for precipitation upon dilution; toxicity of some solvents at high concentrations.
pH Adjustment Ionization of the drug at a pH away from its pI increases solubility.Simple and effective for ionizable drugs.Can cause irritation at the site of administration if the pH is extreme; may not be suitable for all routes.
Cyclodextrins Formation of inclusion complexes where the hydrophobic drug is encapsulated.Can significantly increase solubility and stability; low toxicity.Can be expensive; may not be suitable for all drug structures.
Lipid-Based Systems Drug is dissolved in a lipid carrier.Can significantly enhance oral bioavailability; protects the drug from degradation.Can be complex to formulate and characterize.
Nanosuspensions Increased surface area of drug nanoparticles enhances dissolution rate.High drug loading is possible; applicable to many poorly soluble drugs.Can have stability issues (e.g., particle aggregation).

Experimental Protocols

Protocol 1: Preparation of an this compound Formulation using a Co-solvent System

Objective: To prepare a solution of this compound for in vivo administration using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the this compound completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • In a separate sterile tube, prepare the vehicle by mixing PEG 400 and saline. A common ratio is 40% PEG 400 and 60% saline.

  • Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO should be kept as low as possible (typically <10% of the total volume).

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized by adjusting the ratios of the co-solvents or the final concentration of this compound.

Protocol 2: Preparation of an this compound Formulation using Cyclodextrins

Objective: To prepare a solution of this compound for in vivo administration using a cyclodextrin-based formulation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water. A common concentration is 40% (w/v).

  • Adjust the pH of the HP-β-CD solution to a slightly acidic pH (e.g., 5.0-6.0) to enhance the stability of this compound.

  • Add the weighed this compound powder to the HP-β-CD solution while stirring.

  • Continue stirring at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • The resulting clear solution is the this compound formulation ready for in vivo use.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_troubleshoot Troubleshooting start Start with this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve mix Mix Drug Stock with Vehicle dissolve->mix prepare_vehicle Prepare Aqueous Vehicle (e.g., Saline, Buffer) prepare_vehicle->mix observe Observe for Precipitation mix->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate No Precipitation (Proceed to In Vivo Study) observe->no_precipitate No optimize Optimize Formulation precipitate->optimize co_solvent Increase Co-solvent Ratio optimize->co_solvent alt_method Use Alternative Method (e.g., Cyclodextrin) optimize->alt_method co_solvent->mix alt_method->mix signaling_pathway amicoumacin_b This compound poor_solubility Poor Aqueous Solubility amicoumacin_b->poor_solubility low_bioavailability Low Bioavailability poor_solubility->low_bioavailability solubility_enhancement Solubility Enhancement Strategies poor_solubility->solubility_enhancement inconsistent_results Inconsistent In Vivo Results low_bioavailability->inconsistent_results co_solvents Co-solvents solubility_enhancement->co_solvents cyclodextrins Cyclodextrins solubility_enhancement->cyclodextrins lipid_systems Lipid-Based Systems solubility_enhancement->lipid_systems improved_solubility Improved Solubility & Stability co_solvents->improved_solubility cyclodextrins->improved_solubility lipid_systems->improved_solubility enhanced_bioavailability Enhanced Bioavailability improved_solubility->enhanced_bioavailability reliable_results Reliable In Vivo Results enhanced_bioavailability->reliable_results

References

overcoming challenges in the purification of Amicoumacin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Amicoumacin B.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification stem from its nature as part of a complex mixture of structurally similar analogs produced by fermenting microorganisms, such as Bacillus subtilis.[1][2][3] Key difficulties include:

  • Co-production of multiple analogs: this compound is often found alongside Amicoumacin A, Amicoumacin C, and other derivatives, which have very similar chemical structures and chromatographic behaviors.[3][4]

  • Instability of Amicoumacin A: Amicoumacin A, often the most abundant analog, is unstable and can degrade into this compound (via hydrolysis) and Amicoumacin C (via intramolecular cyclization).[5] This chemical instability can complicate the purification process and affect the final yield and purity of this compound.

  • Low yield: The inherent low concentration of secondary metabolites in fermentation broths can make it challenging to obtain significant quantities of pure this compound.

Q2: What is the general workflow for this compound purification?

A2: A typical purification strategy for this compound involves a multi-step process that begins with extraction from the fermentation culture, followed by successive chromatographic separations. The general workflow is as follows:

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction: Initial capture of amicoumacins from the clarified fermentation broth.

  • Reversed-Phase Flash Chromatography: An initial separation step to fractionate the crude extract and remove highly polar and non-polar impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the core purification step, often requiring multiple rounds with optimized conditions to resolve this compound from other analogs.[5][6]

Q3: Why is my this compound yield consistently low?

A3: Low yields of this compound can be attributed to several factors:

  • Suboptimal Fermentation Conditions: The production of amicoumacins is highly dependent on the bacterial strain and culture conditions. Optimizing the growth medium and fermentation parameters can significantly enhance the production of the target compound.[6]

  • Inefficient Extraction: The choice of extraction solvent or resin is crucial for the efficient recovery of amicoumacins from the fermentation broth.

  • Degradation During Purification: As Amicoumacin A is a precursor to this compound, its degradation kinetics can influence the amount of this compound present at the time of purification.[7] Uncontrolled degradation can lead to a complex mixture that is difficult to separate, resulting in yield loss.

  • Losses During Chromatographic Steps: Each purification step, particularly HPLC, can lead to sample loss. Minimizing the number of steps and optimizing each for maximum recovery is essential.

Q4: How can I improve the separation of this compound from other analogs?

A4: Achieving baseline separation of this compound from structurally similar analogs like Amicoumacin A and C is critical. Consider the following strategies:

  • Optimize HPLC Mobile Phase: Systematically adjust the composition of the mobile phase, including the organic solvent (e.g., acetonitrile (B52724), methanol), the aqueous phase, and additives. The pH of the mobile phase can significantly influence the retention and selectivity of ionizable compounds.[8]

  • Gradient Elution: Employ a shallow gradient elution in your RP-HPLC method. A slow, gradual increase in the organic solvent concentration can enhance the resolution of closely eluting peaks.[8]

  • High-Resolution Column: Use a high-performance C18 column with a smaller particle size and longer length to increase the number of theoretical plates and improve separation efficiency.

  • Temperature Control: Maintaining a consistent column temperature can improve the reproducibility of retention times and may enhance selectivity.[8]

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: A combination of analytical methods is recommended to ensure the purity and structural integrity of the final this compound product:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing purity by quantifying the peak area of this compound relative to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the molecular weight of the purified compound and for identifying and characterizing any co-eluting impurities or degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are essential for the unambiguous structural elucidation and confirmation of the purified this compound.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor resolution between this compound and other analogs (e.g., A and C) in RP-HPLC 1. Inappropriate mobile phase composition. 2. Gradient is too steep. 3. Column is not providing sufficient resolution.1. Optimize Mobile Phase: Experiment with different ratios of acetonitrile/methanol (B129727) and water. Adjust the pH with additives like formic acid or ammonium (B1175870) acetate (B1210297). Avoid trifluoroacetic acid (TFA) if possible, as it can accelerate the degradation of Amicoumacin A into B and C.[5] 2. Shallow Gradient: Decrease the slope of your gradient. For example, instead of a 10-90% organic phase gradient over 20 minutes, try a 30-60% gradient over 40 minutes. 3. Change Column: Use a column with a smaller particle size (e.g., <3 µm), a longer length, or a different stationary phase chemistry.
Appearance of new, unexpected peaks during purification 1. Degradation of Amicoumacin A into B, C, and other derivatives.[5] 2. Sample contamination.1. Control Degradation: If trying to purify native this compound, minimize exposure to acidic conditions and elevated temperatures.[5] If the goal is to convert A to B, controlled hydrolysis conditions may be explored. Analyze samples promptly after preparation. 2. Ensure Cleanliness: Use HPLC-grade solvents and filtered mobile phases. Clean the injector and column between runs.
Low recovery of this compound after HPLC 1. Adsorption of the compound to the column or system components. 2. Precipitation of the compound in the mobile phase. 3. Degradation during the run.1. Passivate System: Flush the HPLC system with a strong solvent to remove any adsorbed material. Consider using a column with a different stationary phase. 2. Check Solubility: Ensure that this compound is soluble in the mobile phase at the concentrations being used. You may need to adjust the starting mobile phase composition. 3. Modify Conditions: Use milder pH conditions and lower temperatures if degradation is suspected.
Inconsistent retention times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase before use. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. Column Equilibration and Cleaning: Ensure the column is fully equilibrated before each injection. Implement a regular column washing protocol.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Amicoumacins A and B

CompoundTarget OrganismMIC (µg/mL)
Amicoumacin ALiberibacter crescens1.25[10]
This compoundLiberibacter crescens10[10]
Amicoumacin ABacillus subtilis 177920.0[6]
Amicoumacin AStaphylococcus aureus UST950701-0055.0[6]
Amicoumacin AMethicillin-resistant Staphylococcus aureus ATCC433004.0[6]
This compoundVarious bacteriaInactive at 100 µg/mL[7]

Table 2: Example Purification Yields of Amicoumacin Analogs

Starting MaterialFinal Purified Compound(s)YieldReference
1.2 g crude butanol extract0.7 mg N-acetyl-amicoumacin C~0.06%[6]
308 mg crude fraction1.8 mg Hetiamacin E, 2.5 mg Hetiamacin F~0.58% (Hetiamacin E), ~0.81% (Hetiamacin F)[3]

Experimental Protocols

Protocol 1: General Purification of Amicoumacins from Bacillus subtilis Culture

  • Fermentation and Extraction:

    • Culture Bacillus subtilis in a suitable production medium.

    • Centrifuge the culture to separate the supernatant from the cells.

    • Extract the supernatant with an equal volume of ethyl acetate or pass it through a solid-phase extraction column (e.g., Amberlite XAD-7).

    • Evaporate the organic solvent or elute from the SPE resin with methanol/acetone and dry under reduced pressure to obtain the crude extract.[7]

  • Reversed-Phase Flash Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a C18 flash chromatography column.

    • Elute with a step gradient of increasing methanol or acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100%).[6]

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing amicoumacins.

    • Pool the relevant fractions and concentrate them.

  • Semi-preparative Reversed-Phase HPLC:

    • Dissolve the enriched fraction in the initial mobile phase.

    • Inject the sample onto a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).

    • Use a binary solvent system: Solvent A - Water with 0.1% formic acid; Solvent B - Acetonitrile with 0.1% formic acid.

    • Apply a linear gradient elution, for example, from 10% to 60% B over 40 minutes, at a flow rate of 2-4 mL/min.

    • Monitor the elution at 246 nm and 314 nm.[1]

    • Collect peaks corresponding to this compound based on retention time (if a standard is available) or by subsequent LC-MS analysis.

    • Repeat the purification if necessary to achieve the desired purity.

    • Lyophilize the purified fractions to obtain this compound as a solid.

Visualizations

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_output Final Product Fermentation Bacterial Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Extraction Crude Extraction (LLE or SPE) Centrifugation->Extraction Flash_Chromo Reversed-Phase Flash Chromatography Extraction->Flash_Chromo HPLC Semi-preparative RP-HPLC Flash_Chromo->HPLC Purity_Analysis Purity Assessment (LC-MS, NMR) HPLC->Purity_Analysis Pure_Amicoumacin_B Pure this compound Purity_Analysis->Pure_Amicoumacin_B

Caption: A generalized experimental workflow for the purification of this compound.

degradation_pathway Amicoumacin_A Amicoumacin A Amicoumacin_B This compound Amicoumacin_A->Amicoumacin_B  Hydrolysis  (e.g., mild acid) Amicoumacin_C Amicoumacin C Amicoumacin_A->Amicoumacin_C  Intramolecular  Cyclization

Caption: Degradation pathway of Amicoumacin A to Amicoumacins B and C.

References

troubleshooting Amicoumacin B bioassay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during Amicoumacin B bioassays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dihydroisocoumarin antibiotic produced by various Bacillus species. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It binds to the E site of the 30S ribosomal subunit, stabilizing the interaction between the 16S rRNA and the mRNA.[1][2] This action interferes with the translocation step of elongation, ultimately halting protein production.[1][2]

Q2: What are the common bioassay methods to determine the antimicrobial activity of this compound?

A2: The most common methods are broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the agar (B569324) disk diffusion (Kirby-Bauer) test to determine the zone of inhibition. Broth microdilution provides a quantitative measure of the lowest concentration of this compound that inhibits visible bacterial growth, while the disk diffusion method offers a qualitative assessment of susceptibility.

Q3: I am observing significant variability in my this compound bioassay results. What are the potential causes?

A3: Variability in bioassay results can stem from several factors, including:

  • Inoculum Preparation: Inconsistent density of the initial bacterial culture.

  • Media Composition: Variations in pH or cation concentration of the growth medium.

  • Incubation Conditions: Fluctuations in temperature or incubation time.

  • This compound Handling and Stability: Degradation of the compound due to improper storage, handling, or instability in the assay medium. Amicoumacin A, a related compound, is known to be unstable at physiological pH, which may also be true for this compound.

  • Operator Technique: Inconsistent pipetting, plating, or reading of results.

Q4: How critical is the inoculum preparation for the consistency of the results?

A4: The density of the starting bacterial culture is a critical factor. An inoculum that is too dense can lead to higher MIC values or smaller zones of inhibition. Conversely, an inoculum that is too light can result in falsely low MICs or larger zones. Standardization of the inoculum, typically to a 0.5 McFarland turbidity standard, is essential for reproducibility.

Q5: Can the storage and handling of this compound affect the bioassay outcome?

A5: Yes. This compound is soluble in DMSO and methanol. It is important to use a consistent and low percentage of the solvent in the final assay to avoid solvent-induced bacterial growth inhibition. The stability of this compound in solution, especially in aqueous media at physiological pH, can be a significant source of variability. It is recommended to prepare fresh stock solutions and minimize the time the compound spends in aqueous solutions before use.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during this compound bioassays.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) in Broth Microdilution Assay
Symptom Possible Cause Recommended Solution
MIC values vary by more than one two-fold dilution between replicates or experiments. Inoculum density not standardized. Always prepare a fresh bacterial suspension and adjust its turbidity to a 0.5 McFarland standard before each experiment.
Inaccurate serial dilutions of this compound. Use calibrated pipettes and fresh tips for each dilution step. Prepare a fresh stock solution of this compound for each assay.
Degradation of this compound in the assay medium. Minimize the pre-incubation time of this compound in the broth. Consider adjusting the pH of the medium if stability is a major concern, though this may affect bacterial growth.
Well-to-well contamination. Exercise meticulous aseptic technique during plate preparation.
"Skipped wells" (growth in higher concentration wells, no growth in lower concentration wells). Pipetting error during serial dilution. Repeat the assay, ensuring careful and accurate pipetting.
Contamination of a single well. Repeat the assay with fresh materials.
No bacterial growth in the positive control well. Inactive bacterial culture. Use a fresh subculture of the test organism.
Contamination of the growth medium. Use fresh, sterile growth medium.
Issue 2: Inconsistent Zone of Inhibition in Agar Disk Diffusion Assay
Symptom Possible Cause Recommended Solution
Zone diameters vary significantly between replicates. Inconsistent inoculum lawn. Ensure the bacterial suspension is evenly spread across the entire agar surface to create a uniform lawn.
Variation in agar depth. Pour a consistent volume of agar into each petri dish to achieve a uniform depth (typically 4 mm).
Incorrect disk placement. Place disks firmly on the agar surface to ensure complete contact. Do not move disks once they have been placed.
Zones are too large or too small for all replicates. Inoculum density is too low or too high. Standardize the inoculum to a 0.5 McFarland standard.
Incorrect concentration of this compound on the disk. Ensure the correct amount of this compound solution is applied to the disks and that the solvent has fully evaporated before placing them on the agar.
Fuzzy or indistinct zone edges. Slow-growing organism. Increase the incubation time as appropriate for the specific bacterial strain.
Contamination of the culture. Ensure a pure culture of the test organism is used.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentration (MIC) Values for this compound
Organism MIC (µg/mL) Reference
Liberibacter crescens10[3]
Chromobacterium violaceum250

Note: This table should be expanded as more data becomes available from internal experiments or published literature.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from established methods for Amicoumacin A and general broth microdilution guidelines.

1. Materials:

  • This compound

  • DMSO (sterile)

  • Test bacterial strain (e.g., Staphylococcus aureus)

  • Luria-Bertani (LB) broth

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (30°C)

  • Microplate reader (OD600 nm)

2. Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single, well-isolated colony of the test bacterium.

    • Inoculate it into 5 mL of LB broth and incubate overnight at 30°C with shaking.

    • Subculture the overnight culture 1:1000 into 5 mL of fresh LB broth and grow until the optical density at 600 nm (OD600) reaches 0.1.

    • Dilute this culture 1:1000 in fresh LB broth to be used as the final inoculum.

  • Plate Setup:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in LB broth. The final volume in each well after adding the inoculum should be 100 µL. Ensure the final DMSO concentration is low (e.g., ≤1%) to avoid inhibiting bacterial growth.

    • Include a positive control well (bacterial inoculum in broth with no this compound) and a negative control well (broth only).

  • Inoculation: Add 50 µL of the diluted bacterial culture to each well (except the negative control).

  • Incubation: Seal the plate and incubate at 30°C overnight without shaking.

  • Reading Results: Measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration of this compound that completely inhibits visible growth (a significant reduction in OD600 compared to the positive control).

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay for this compound

This is a general protocol and should be validated for specific applications.

1. Materials:

  • This compound

  • Sterile solvent (e.g., DMSO)

  • Test bacterial strain

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Sterile swabs

  • Incubator (35-37°C)

2. Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Aseptically apply a specific volume (e.g., 10 µL) of the this compound solution to each sterile paper disk and allow the solvent to evaporate completely. The amount of this compound per disk should be determined and standardized.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension in sterile saline or PBS and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disk Placement:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Visualizations

Amicoumacin_B_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_30S 30S_subunit 30S Subunit 50S_subunit 50S Subunit E_site E Site P_site P Site mRNA mRNA E_site->mRNA Stabilizes interaction with A_site A Site Amicoumacin_B This compound Amicoumacin_B->E_site Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition mRNA->Protein_Synthesis_Inhibition Translocation blocked

Caption: Mechanism of action of this compound.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution Prepare_Amicoumacin_B Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions (Broth Microdilution) Prepare_Amicoumacin_B->Serial_Dilution Disk_Prep Prepare Disks (Disk Diffusion) Prepare_Amicoumacin_B->Disk_Prep Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Microplate Prepare_Inoculum->Inoculate_Plate Lawn_Culture Create Bacterial Lawn Prepare_Inoculum->Lawn_Culture Serial_Dilution->Inoculate_Plate Incubation Incubate (18-24h) Inoculate_Plate->Incubation Place_Disks Place Disks on Agar Disk_Prep->Place_Disks Lawn_Culture->Place_Disks Place_Disks->Incubation Read_Results Read Results (MIC or Zone Diameter) Incubation->Read_Results

Caption: General experimental workflow for this compound bioassays.

Troubleshooting_Tree Start Inconsistent Results Check_Inoculum Inoculum Standardized (0.5 McFarland)? Start->Check_Inoculum Check_Reagents Reagents Freshly Prepared? Check_Inoculum->Check_Reagents Yes Standardize_Inoculum Action: Re-standardize Inoculum Check_Inoculum->Standardize_Inoculum No Check_Technique Pipetting/Plating Technique Consistent? Check_Reagents->Check_Technique Yes Prepare_Fresh Action: Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Check_Incubation Incubation Conditions Correct & Stable? Check_Technique->Check_Incubation Yes Review_Technique Action: Review/Refine Technique Check_Technique->Review_Technique No Check_Stability Consider this compound Instability Check_Incubation->Check_Stability Yes Verify_Incubator Action: Verify Incubator Performance Check_Incubation->Verify_Incubator No Minimize_Degradation Action: Minimize Time in Aqueous Solution Check_Stability->Minimize_Degradation

Caption: Troubleshooting decision tree for bioassay variability.

References

Amicoumacin B Cytotoxicity Reduction: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working to mitigate the host cell cytotoxicity of Amicoumacin B. Given that research on specific detoxification strategies for this compound is still emerging, this resource focuses on foundational mechanisms, potential investigational avenues, and standardized protocols to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of this compound cytotoxicity?

This compound's cytotoxicity stems from its mechanism of action, which is not exclusive to bacteria. It targets ribosomes, the cellular machinery responsible for protein synthesis. The binding site for Amicoumacins is formed by universally conserved nucleotides in ribosomal RNA (rRNA).[1] Consequently, this compound can inhibit translation in both prokaryotic (bacterial) and eukaryotic (mammalian) cells.[1][2] This lack of selectivity is the primary cause of its toxicity to host cells.[2]

AmicoumacinB This compound Inhibition Inhibition AmicoumacinB->Inhibition EukaryoticRibosome Eukaryotic Ribosome (Host Cell) ProteinSynthesis Protein Synthesis EukaryoticRibosome->ProteinSynthesis CellViability Host Cell Viability ProteinSynthesis->CellViability Maintains Reduced Reduced Inhibition->ProteinSynthesis LeadsTo Leads to Reduced->CellViability Reduced

Caption: Mechanism of this compound cytotoxicity in host cells.

Q2: How does the cytotoxicity of this compound compare to other Amicoumacin derivatives?

Direct comparative data for this compound is limited in the provided search results. However, studies on other Amicoumacins, such as Damxungmacin A, demonstrate a structure-dependent cytotoxicity. The cytotoxic activity is often quantified by the IC₅₀ value, which is the concentration of a substance required to inhibit 50% of a biological process, such as cell growth. Lower IC₅₀ values indicate higher cytotoxicity.

CompoundCell LineCell TypeIC₅₀ (µM)
Damxungmacin A A549Human Lung Adenocarcinoma13.33[3]
HCT116Human Colon Cancer14.34[3]
HepG2Human Liver Hepatocellular13.64[3]

This table summarizes data for a related Amicoumacin to illustrate the cytotoxic potential of this class of compounds.

Q3: Are there known chemical modifications to the Amicoumacin structure that reduce its biological activity?

Yes, chemical modifications have been shown to impact the biological activity of Amicoumacins significantly. For example, N-acetylation of Amicoumacin A has been found to attenuate its antibacterial activity.[4][5] While this particular modification also reduces the desired therapeutic effect, it serves as a crucial proof-of-concept: altering the Amicoumacin scaffold is a viable strategy for modulating its biological effects, including potentially reducing cytotoxicity while preserving antibacterial efficacy.

Troubleshooting and Investigational Guides

This section outlines potential strategies and experimental workflows to guide research aimed at reducing this compound cytotoxicity.

Q4: How can we systematically screen for this compound analogs with a better therapeutic index?

A medicinal chemistry approach involving the synthesis and screening of this compound analogs is a primary strategy. The goal is to identify derivatives with retained or enhanced antibacterial activity but significantly lower cytotoxicity against host cells. This involves a multi-stage screening funnel.

start Synthesize this compound Analog Library primary_screen Primary Screen: Cytotoxicity Assay (e.g., MTT on Host Cells) start->primary_screen decision1 IC₅₀ > Threshold? primary_screen->decision1 secondary_screen Secondary Screen: Antibacterial Assay (e.g., MIC against Target Bacteria) decision1->secondary_screen Yes discard1 Discard (High Cytotoxicity) decision1->discard1 No decision2 MIC < Threshold? secondary_screen->decision2 hit_compounds Identify Hit Compounds (High IC₅₀, Low MIC) decision2->hit_compounds Yes discard2 Discard (Low Activity) decision2->discard2 No

Caption: Workflow for screening this compound analogs.

Experimental Protocol: Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is used to assess the effect of this compound analogs on the metabolic activity of mammalian cells, serving as an indicator of cell viability.

1. Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_sample / Absorbance_control) * 100.

  • Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Q5: Could advanced drug delivery systems be used to minimize host cell exposure?

Yes, formulating this compound within a drug delivery system is a promising, albeit theoretical at this stage, strategy. The goal is to alter the drug's pharmacokinetics and biodistribution, increasing its concentration at the site of infection while minimizing exposure to healthy tissues.

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can shield it from interacting with healthy host cells during circulation. Liposomes can be designed to accumulate preferentially in infection or inflammation sites through the enhanced permeability and retention (EPR) effect.

  • Targeted Nanoparticles: Nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors on bacterial cells or infected host cells. This "active targeting" could lead to a more precise delivery of the cytotoxic payload.

Drug This compound Carrier Targeted Nanocarrier (e.g., Liposome) Drug->Carrier Encapsulation Systemic Systemic Circulation Carrier->Systemic HealthyCell Healthy Host Cell Systemic->HealthyCell Systemic->HealthyCell Reduced Interaction InfectedCell Infected Cell / Bacterium Systemic->InfectedCell Systemic->InfectedCell Preferential Accumulation & Drug Release Bypass Bypass Uptake Targeted Uptake

Caption: Targeted drug delivery concept for this compound.

References

Technical Support Center: Addressing Amicoumacin B Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to Amicoumacin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against our bacterial strain. What are the potential causes and solutions?

A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability. A primary reason for inconsistent results is the lack of a standardized inoculum. It is crucial to ensure that the bacterial suspension is adjusted to a 0.5 McFarland standard to achieve a consistent cell density. Another factor can be the quality and preparation of the testing medium; using a consistent and appropriate medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended. Additionally, ensure accurate serial dilutions of this compound and proper incubation conditions (temperature and duration).

Q2: Our RNA sequencing (RNA-Seq) results show low-quality reads (low RIN values) from bacteria treated with this compound. How can we improve the quality of our RNA extraction?

A2: Low RNA Integrity Numbers (RIN) are often due to RNA degradation by RNases or improper sample handling. To improve RNA quality, it is essential to work in an RNase-free environment and use RNase-free reagents and labware. For many bacterial species, efficient cell lysis is critical and may require a combination of enzymatic (e.g., lysozyme) and mechanical disruption. It is also advisable to use an RNA stabilization solution immediately after harvesting the bacterial cells to protect the RNA from degradation. When extracting RNA, ensure complete removal of contaminants like proteins and DNA, as these can interfere with downstream applications.

Q3: We have identified a potential this compound-resistant mutant. How can we confirm the genetic basis of this resistance?

A3: To confirm the genetic basis of resistance, you should sequence key genes known to be involved in Amicoumacin resistance. These include the 16S rRNA gene (specifically helices h24 and h45), the ksgA gene (encoding a 16S rRNA methyltransferase), and the fusA gene (encoding elongation factor G, EF-G). Compare the sequences from your resistant mutant to the wild-type strain to identify any mutations. Known resistance-conferring mutations include alterations at positions 794 and 795 of the 16S rRNA.[1]

Q4: Our experiments suggest a novel resistance mechanism that is not related to mutations in the known target sites. What other mechanisms could be at play?

A4: Besides target modification, bacteria can develop resistance to this compound through other mechanisms. One such mechanism is enzymatic inactivation of the antibiotic. For instance, N-acetylation of Amicoumacin A has been shown to abolish its antibacterial activity.[2] Your resistant strain might be overexpressing an N-acetyltransferase or another modifying enzyme. To investigate this, you can perform RNA sequencing to identify upregulated genes in your resistant mutant compared to the wild-type strain.

Troubleshooting Guides

Issue 1: High Variability in MIC Assays
Observation Possible Cause Recommended Solution
MIC values fluctuate by more than one two-fold dilution between replicates.Inconsistent inoculum density.Standardize the bacterial inoculum to a 0.5 McFarland turbidity standard before each experiment.
Improper serial dilutions.Use calibrated pipettes and fresh tips for each dilution step to ensure accuracy. Prepare a fresh stock solution of this compound for each experiment.
Contamination of the bacterial culture or medium.Streak the bacterial culture for single colonies to ensure purity. Use sterile techniques and pre-tested media.
Issue 2: Poor Quality RNA for Transcriptomic Analysis
Observation Possible Cause Recommended Solution
Low RNA Integrity Number (RIN) < 7.RNA degradation by RNases.Use RNase-free tubes, tips, and reagents. Treat surfaces with RNase decontamination solutions. Work quickly and on ice.
Inefficient cell lysis.Optimize the lysis procedure for your specific bacterial strain. This may involve using lysozyme (B549824), bead beating, or other mechanical disruption methods.
Contamination with genomic DNA or proteins.Perform a DNase treatment step to remove contaminating gDNA. Ensure complete phase separation if using a phenol-chloroform extraction method.

Quantitative Data Summary

The following tables summarize key quantitative data related to Amicoumacin resistance.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amicoumacin A and its Derivatives against Various Bacterial Strains.

CompoundBacillus subtilis BR151 (µg/mL)Staphylococcus aureus UST950701-005 (µg/mL)Methicillin-resistant Staphylococcus aureus ATCC43300 (µg/mL)
Amicoumacin A100[2]5.0[2]4.0[2]
N-acetylamicoumacin A≥ 200[2]--
This compound---
Amicoumacin CInactive at 100 µg/mL[3]Inactive at 100 µg/mL[3]-

Table 2: Impact of 16S rRNA Mutations on Amicoumacin A Resistance.

MutationFold Increase in MIC
C795U128-fold[1]
A794G>128-fold[1]

Key Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard broth microdilution methods.[3][4][5]

1. Preparation of Materials:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
  • Use sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
  • The concentration range should typically span from 0.06 to 128 µg/mL.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
  • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
  • Cover the plate and incubate at 37°C for 18-24 hours.

5. Determining the MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: RNA Extraction and Sequencing for Transcriptomic Analysis

This protocol outlines the general steps for RNA-seq of bacteria treated with a sub-lethal concentration of this compound.[6][7][8]

1. Bacterial Culture and Treatment:

  • Grow the bacterial strain of interest to the mid-logarithmic phase.
  • Expose the culture to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 30-60 minutes). Include an untreated control.

2. RNA Extraction:

  • Harvest the bacterial cells by centrifugation.
  • Immediately add an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to the cell pellet.
  • Lyse the cells using an appropriate method (e.g., enzymatic digestion with lysozyme followed by mechanical disruption).
  • Extract total RNA using a column-based kit or a phenol-chloroform extraction method.
  • Perform an on-column or in-solution DNase treatment to remove contaminating genomic DNA.

3. RNA Quality Control:

  • Assess the quantity and purity of the RNA using a spectrophotometer (A260/A280 and A260/A230 ratios).
  • Determine the RNA integrity using a bioanalyzer to obtain an RNA Integrity Number (RIN). A RIN value of ≥ 7 is recommended for RNA-seq.

4. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples.
  • Construct sequencing libraries from the rRNA-depleted RNA.
  • Perform high-throughput sequencing on a platform such as Illumina.

5. Data Analysis:

  • Perform quality control on the raw sequencing reads.
  • Align the reads to the bacterial reference genome.
  • Quantify gene expression levels.
  • Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to this compound treatment.

Protocol 3: Validation of RNA-Seq Data by RT-qPCR

It is recommended to validate the expression of key differentially expressed genes identified by RNA-seq using reverse transcription-quantitative PCR (RT-qPCR).[9][10][11][12][13]

1. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the same RNA samples used for RNA-seq using a reverse transcriptase enzyme and random primers.

2. Primer Design:

  • Design and validate qPCR primers for your target genes and at least one stably expressed reference gene.

3. qPCR Reaction:

  • Set up qPCR reactions containing cDNA, primers, and a suitable qPCR master mix.
  • Run the qPCR reactions on a real-time PCR instrument.

4. Data Analysis:

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
  • Compare the fold changes obtained from RT-qPCR with the results from the RNA-seq analysis.

Visualizations

Amicoumacin_Mechanism_of_Action cluster_ribosome 70S Ribosome cluster_30S 30S Subunit Sites 30S_subunit 30S Subunit 50S_subunit 50S Subunit E_site E Site Inhibition Inhibition of Translocation E_site->Inhibition Stabilizes mRNA interaction P_site P Site A_site A Site Amicoumacin_B This compound Amicoumacin_B->E_site Binds to mRNA mRNA mRNA->E_site mRNA->P_site mRNA->A_site Amicoumacin_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms cluster_target_mods Specific Modifications Amicoumacin_B This compound Ribosome_Target Ribosome (30S E-site) Amicoumacin_B->Ribosome_Target Targets Inhibition Inhibition of Protein Synthesis Ribosome_Target->Inhibition Resistance Bacterial Resistance Inhibition->Resistance Overcomes Target_Modification Target Site Modification Resistance->Target_Modification Enzymatic_Inactivation Enzymatic Inactivation Resistance->Enzymatic_Inactivation 16S_rRNA_Mutation 16S rRNA Mutation (e.g., A794G, C795U) Target_Modification->16S_rRNA_Mutation KsgA_Mutation KsgA Methyltransferase Mutation Target_Modification->KsgA_Mutation EFG_Mutation EF-G Mutation Target_Modification->EFG_Mutation N_acetylation N-acetylation of This compound Enzymatic_Inactivation->N_acetylation MIC_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Dilutions Prepare Serial 2-fold Dilutions of this compound in 96-well plate Start->Prepare_Dilutions Inoculate Inoculate Plate with Standardized Bacterial Suspension Prepare_Dilutions->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24h Controls->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

References

Technical Support Center: Optimizing Storage and Handling of Amicoumacin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amicoumacin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage and handling of this compound to prevent its degradation and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability.[1][2] When stored under these conditions, it is reported to be stable for at least four years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in methanol (B129727) and DMSO.[1][2] It is recommended to prepare stock solutions in these solvents. To minimize degradation, stock solutions should be prepared fresh. If storage is necessary, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or lower.

Q3: I'm observing a loss of antibacterial activity in my experiments with this compound. What could be the cause?

A3: Loss of activity can be due to several factors:

  • Improper Storage: Storing stock solutions at room temperature or even 4°C for extended periods can lead to degradation.

  • pH Instability: this compound, being an isocoumarin (B1212949) with a lactone ring, is susceptible to hydrolysis, especially in alkaline conditions. The pH of your experimental media could be causing the lactone ring to open, leading to inactive products.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of isocoumarin compounds. It is advisable to protect solutions containing this compound from light.

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution.

Q4: Are there known degradation products of this compound?

A4: While specific degradation products of this compound under forced conditions are not extensively documented in publicly available literature, studies on the related Amicoumacin A have shown it can spontaneously hydrolyze to this compound or cyclize to Amicoumacin C in solution. It is plausible that this compound could undergo further hydrolysis of its amide bond or other modifications under stress conditions. N-acetylation has also been observed in related amicoumacins, which can attenuate their biological activity.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results (e.g., MIC values). Degradation of this compound in stock or working solutions.Prepare fresh stock solutions for each experiment. If using stored aliquots, perform a quality control check (e.g., HPLC) to confirm concentration and purity before use. Ensure the pH of your experimental medium is stable and within a suitable range (ideally neutral to slightly acidic).
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.The additional peaks are likely degradation products. Review your experimental and storage procedures to identify potential stressors (pH, light, temperature). Use the provided experimental protocols to conduct a forced degradation study to identify and characterize these degradation products.
Loss of compound potency over a short period in solution. Hydrolysis of the lactone ring or other labile functional groups.Avoid preparing large batches of working solutions. Prepare them immediately before use. If your experimental conditions are basic, consider if a lower pH is feasible or shorten the exposure time of this compound to these conditions. Protect solutions from light at all times.

Quantitative Data on this compound Stability

Table 1: Summary of this compound Degradation under Forced Hydrolysis Conditions

Condition Time (hours) This compound Remaining (%) Appearance of Solution Number of Degradation Products (by HPLC)
0.1 M HCl (60°C)2e.g., 95%e.g., Colorlesse.g., 1
6e.g., 85%e.g., Colorlesse.g., 2
24e.g., 60%e.g., Colorlesse.g., 3
0.1 M NaOH (RT)2e.g., 40%e.g., Colorlesse.g., 2
6e.g., 10%e.g., Colorlesse.g., 3
24e.g., <1%e.g., Colorlesse.g., 4
Neutral (pH 7, 60°C)24e.g., 98%e.g., Colorlesse.g., 0

Table 2: Summary of this compound Degradation under Oxidative, Thermal, and Photolytic Stress

Stress Condition Duration This compound Remaining (%) Appearance Number of Degradation Products (by HPLC)
3% H₂O₂ (RT)24 hourse.g., 80%e.g., Colorlesse.g., 2
Dry Heat (80°C)48 hourse.g., 90%e.g., No changee.g., 1
Photolytic (UV light)24 hourse.g., 75%e.g., Slight yellow tinte.g., 3
Photolytic (Visible light)7 dayse.g., 95%e.g., No changee.g., 1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions as prescribed by ICH guidelines to understand its degradation pathways.

Materials:

  • This compound

  • Methanol or DMSO (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector, C18 column

  • pH meter

  • Thermostatic oven, Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at 2, 6, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place solid this compound in a vial and keep it in a thermostatic oven at 80°C for 48 hours.

    • After the specified time, dissolve the sample in the solvent to the initial concentration and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours for UV, 7 days for visible light).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2 for a template).

Protocol 2: Stability-Indicating HPLC Method (Template)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Degradation_Pathway Amicoumacin_B This compound (Active) Hydrolyzed_Lactone Hydrolyzed Lactone Product (Likely Inactive) Amicoumacin_B->Hydrolyzed_Lactone Alkaline pH Hydrolyzed_Amide Hydrolyzed Amide Product (Activity Unknown) Amicoumacin_B->Hydrolyzed_Amide Strong Acid/Base Oxidized_Product Oxidized Product (Activity Unknown) Amicoumacin_B->Oxidized_Product Oxidizing Agent (e.g., H₂O₂) Photodegradation_Product Photodegradation Product (Activity Unknown) Amicoumacin_B->Photodegradation_Product UV/Visible Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (Solid, 80°C) Stock_Solution->Thermal Photo Photolytic (UV/Vis Light) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling HPLC Analyze by Stability-Indicating HPLC Method Thermal->HPLC Photo->Sampling Neutralize Neutralize (for Acid/Base) Sampling->Neutralize Neutralize->HPLC Data Quantify Degradation and Identify Products HPLC->Data

Caption: Workflow for forced degradation study of this compound.

Troubleshooting_Tree Start Loss of this compound Activity or Inconsistent Results Check_Storage Were stock solutions stored at -20°C and protected from light? Start->Check_Storage Check_Freshness Were fresh solutions used for the experiment? Check_Storage->Check_Freshness Yes Sol_Degradation High probability of solution degradation. Prepare fresh aliquots. Check_Storage->Sol_Degradation No Check_pH Is the experimental pH alkaline? Check_Freshness->Check_pH Yes Check_Freshness->Sol_Degradation No Check_Light Was the experiment conducted with protection from direct light? Check_pH->Check_Light No Hydrolysis Potential for pH-induced hydrolysis. Monitor pH and minimize exposure time. Check_pH->Hydrolysis Yes Photodegradation Potential for photodegradation. Protect all solutions from light. Check_Light->Photodegradation No No_Obvious_Cause Consider other experimental variables or perform analytical QC on compound. Check_Light->No_Obvious_Cause Yes

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Improving the Efficiency of Amicoumacin B Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chemical synthesis of Amicoumacin B. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance synthetic efficiency and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A convergent synthetic strategy is commonly employed for this compound. This involves the separate synthesis of two key fragments: the dihydroisocoumarin core and the protected amino acid side chain. These fragments are then coupled via an amide bond, followed by deprotection to yield the final product. This approach allows for optimization of the synthesis of each fragment independently, potentially improving the overall yield.

Q2: What are the main challenges in the synthesis of the dihydroisocoumarin core?

A2: A primary challenge is achieving efficient and regioselective cyclization to form the dihydroisocoumarin ring system. Intramolecular Heck reactions are often utilized for this purpose. Potential issues include low yields due to competing side reactions, such as β-hydride elimination leading to undesired olefin isomers, and difficulties in achieving high regioselectivity with certain substitution patterns on the aromatic ring.[1][2][3]

Q3: How can I improve the stereoselectivity of the amino acid side-chain synthesis?

A3: The synthesis of the polyhydroxylated amino acid side chain with the correct stereochemistry is a critical and challenging aspect. Stereoselective aldol (B89426) reactions are frequently used to set the key stereocenters. To improve diastereoselectivity, careful selection of chiral auxiliaries, Lewis acids, and reaction conditions (temperature, solvent) is crucial.[4][5] The use of substrate-controlled methods, where the existing stereocenters direct the formation of new ones, can also be highly effective.

Q4: What are the best practices for the amide coupling of the two main fragments?

A4: The amide coupling of the complex and sterically hindered dihydroisocoumarin and amino acid fragments can be challenging. The use of efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine) is recommended.[6][7] To minimize side reactions like racemization, it is important to control the reaction temperature and use appropriate additives if necessary.[8][9]

Troubleshooting Guides

Problem 1: Low Yield in the Intramolecular Heck Reaction for Dihydroisocoumarin Synthesis
Potential Cause Troubleshooting Solution
Catalyst Inactivation Ensure anhydrous and oxygen-free conditions by using properly dried solvents and inert atmosphere (Argon or Nitrogen). Use fresh, high-purity palladium catalyst and phosphine (B1218219) ligands.
Sub-optimal Ligand Screen different phosphine ligands (e.g., P(o-tol)₃, PPh₃, Buchwald-type ligands) to find the one that gives the best balance of reactivity and stability for your specific substrate.
Incorrect Base The choice of base is critical. Tertiary amines like triethylamine (B128534) or proton sponges are commonly used. The basicity and steric bulk of the base can influence the reaction rate and side product formation.
β-Hydride Elimination This side reaction can be minimized by using a substrate that cannot easily undergo β-hydride elimination after the desired cyclization or by using specific ligands that promote reductive elimination over β-hydride elimination. Adding silver salts can sometimes suppress olefin isomerization.[2]
Low Reactivity of Aryl Halide Aryl iodides are generally more reactive than bromides or chlorides. If using a less reactive halide, consider increasing the reaction temperature or using a more active catalyst system.
Problem 2: Poor Diastereoselectivity in the Aldol Reaction for the Amino Acid Side Chain
Potential Cause Troubleshooting Solution
Incorrect Enolate Geometry The geometry of the enolate (E vs. Z) can significantly impact the stereochemical outcome. The choice of base and solvent for enolate formation is critical. For example, using LDA in THF often favors the formation of the kinetic (E)-enolate.
Sub-optimal Lewis Acid/Chiral Auxiliary The choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) and chiral auxiliary (e.g., Evans oxazolidinones) is crucial for achieving high diastereoselectivity.[4] Experiment with different combinations to find the optimal system for your substrate.
Inappropriate Reaction Temperature Aldol reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity by favoring the transition state with the lower activation energy.
Chelation Control Issues For substrates with multiple coordinating groups, chelation control can be a powerful tool to direct stereoselectivity. The choice of a chelating or non-chelating Lewis acid can dramatically alter the outcome.
Problem 3: Inefficient Amide Coupling and Side Reactions
Potential Cause Troubleshooting Solution
Steric Hindrance Both the carboxylic acid and the amine fragments are sterically demanding. Use a more powerful coupling reagent like HATU or COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
Racemization of the Amino Acid This is a common side reaction, especially with activated esters. Keep the reaction temperature low and minimize the reaction time. The addition of additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can suppress racemization.
Guanidinylation of the Amine When using guanidinium-based coupling reagents like HATU, the amine nucleophile can sometimes attack the coupling reagent itself, leading to a guanidinium (B1211019) byproduct and consumption of the amine.[9] Adding the amine slowly to the pre-activated carboxylic acid can minimize this side reaction.
Low Solubility of Reactants Ensure that both fragments are fully dissolved in the reaction solvent. Aprotic polar solvents like DMF or NMP are commonly used. Sonication may be helpful to dissolve stubborn starting materials.

Quantitative Data

The following table summarizes the reported yields for a synthetic route to this compound, which is an intermediate in the synthesis of Hetiamacin A.[10][11]

Step Reaction Reactants Reagents and Conditions Product Yield (%)
1Ammonolytic opening of γ-lactoneAmicoumacin CNH₃, MeOHThis compound Quantitative
2Amide CouplingDihydroisocoumarin fragment, Amino acid fragmentHATU, DIEA, DMFProtected this compound~92
3DeprotectionProtected this compoundHCl, DioxaneThis compoundHigh

Note: The yields can vary depending on the specific protecting groups used and the scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ammonolysis of Amicoumacin C[10]
  • Dissolve Amicoumacin C (1.0 eq) in a saturated solution of ammonia (B1221849) in methanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford this compound. The product is often used in the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling[10]
  • To a solution of the carboxylic acid fragment (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine fragment (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

AmicoumacinB_Synthesis_Workflow cluster_dihydroisocoumarin Dihydroisocoumarin Synthesis cluster_amino_acid Amino Acid Side Chain Synthesis cluster_coupling_deprotection Coupling and Deprotection D1 Aryl Halide Precursor D2 Intramolecular Heck Reaction D1->D2 D3 Dihydroisocoumarin Core D2->D3 C1 Amide Coupling D3->C1 Fragment 1 A1 Chiral Starting Material A2 Stereoselective Aldol Reaction A1->A2 A3 Further Modifications & Protection A2->A3 A4 Protected Amino Acid Fragment A3->A4 A4->C1 Fragment 2 C2 Protected This compound C1->C2 C3 Deprotection C2->C3 C4 This compound C3->C4

Caption: Convergent synthetic workflow for this compound.

Troubleshooting_Heck_Reaction Start Low Yield in Intramolecular Heck Reaction Q1 Check Reaction Conditions? Start->Q1 Q2 Catalyst/Ligand Issue? Start->Q2 Q3 Substrate Reactivity? Start->Q3 A1_1 Anhydrous & Inert? Q1->A1_1 Yes A1_2 Optimize Temperature? Q1->A1_2 Yes A1_3 Optimize Base? Q1->A1_3 Yes Solution Improved Yield A1_1->Solution A1_2->Solution A1_3->Solution A2_1 Use Fresh Catalyst? Q2->A2_1 Yes A2_2 Screen Ligands? Q2->A2_2 Yes A2_1->Solution A2_2->Solution A3_1 Use More Reactive Halide? Q3->A3_1 Yes A3_1->Solution

Caption: Troubleshooting decision tree for the Heck reaction.

Amide_Coupling_Pathway CarboxylicAcid R-COOH HATU HATU CarboxylicAcid->HATU ActivatedEster Activated Ester [R-CO-OAt] HATU->ActivatedEster Activation SideReaction Guanidinylation of Amine HATU->SideReaction AmideProduct Amide Product [R-CONH-R'] ActivatedEster->AmideProduct Amine R'-NH2 Amine->AmideProduct Amine->SideReaction

Caption: Reaction pathway for HATU-mediated amide coupling.

References

dealing with batch-to-batch variation in Amicoumacin B production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amicoumacin B production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to address common challenges related to batch-to-batch variation in this compound yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving specific issues encountered during this compound production.

Q1: We are observing significant batch-to-batch variation in our this compound yield. What are the most likely causes?

Batch-to-batch variation in secondary metabolite production is a common challenge in fermentation processes. The primary factors influencing this compound yield consistency include:

  • Inoculum Quality: The age, size, and metabolic state of the inoculum can significantly impact fermentation performance. Inconsistent inoculum preparation is a frequent source of variability.

  • Media Composition: Slight variations in the quality and concentration of media components, especially complex nitrogen and carbon sources like yeast extract and peptone, can lead to different production levels.

  • Fermentation Parameters: Minor deviations in pH, temperature, aeration, and agitation speed between batches can alter the metabolic state of the producing organism and affect this compound biosynthesis.

  • Genetic Stability of the Producing Strain: Over successive generations, the producing strain, typically a species of Bacillus, may undergo genetic drift, leading to a decline in its ability to produce the desired secondary metabolite.[1]

  • Contamination: The introduction of foreign microorganisms can compete for nutrients or produce inhibitory substances, negatively impacting this compound production.

Q2: Our this compound yield is consistently low. How can we optimize the fermentation conditions to improve production?

Low yield is a common issue that can often be addressed by systematically optimizing fermentation parameters.

  • Media Optimization: The composition of the culture medium is critical. Different strains of Bacillus subtilis may have different nutritional requirements. Experiment with various carbon and nitrogen sources. For example, SYC medium (sucrose, yeast extract, and calcium carbonate) has been shown to improve amicoumacin production.[2]

  • pH Control: The pH of the fermentation broth affects enzyme activity and nutrient uptake. For Bacillus subtilis, the optimal pH for growth is typically around 7.0, but the optimal pH for secondary metabolite production may differ. It is recommended to monitor and control the pH throughout the fermentation process.

  • Temperature Optimization: Temperature influences both microbial growth and the activity of the enzymes involved in the amicoumacin biosynthetic pathway. While many Bacillus species grow well at 37°C, the optimal temperature for this compound production might be lower, for instance, around 28-30°C.

  • Aeration and Agitation: this compound is produced by aerobic bacteria, so adequate oxygen supply is crucial. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the cells. Abundant aeration has been associated with improved amicoumacin production.[2]

Q3: We are detecting multiple amicoumacin variants (A, C, and N-acetylated forms) in our fermentation broth. How can we maximize the production of this compound specifically?

The presence of multiple amicoumacin derivatives is expected, as they are part of the same biosynthetic pathway. Amicoumacin A is often a precursor to other forms.[3]

  • Understanding the Biosynthetic Pathway: Amicoumacin A can be converted to Amicoumacin C through spontaneous cyclization. N-acetylation of amicoumacins is a detoxification mechanism employed by the producing organism, which can reduce the overall antibacterial activity.[2]

  • Harvest Time Optimization: A time-course analysis of your fermentation can help determine the optimal time to harvest, maximizing the concentration of this compound before it is converted to other derivatives or degraded.

  • In-situ Product Removal: To prevent the conversion of Amicoumacin A to its N-acetylated forms, consider using a solid-phase extraction resin (e.g., HP-20) in the culture medium to adsorb the amicoumacins as they are produced. This sequesters the compounds away from the bacterial enzymes responsible for N-acetylation.[2]

Q4: How can we accurately quantify the concentration of this compound in our fermentation broth?

Accurate quantification is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing amicoumacins.

  • Sample Preparation: Proper sample preparation is crucial for accurate results. This typically involves centrifuging the fermentation broth to remove cells, followed by solvent extraction of the supernatant.

  • HPLC Method: A reversed-phase HPLC method with a C18 column is suitable for separating amicoumacin variants. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is commonly used.

  • Detection: Amicoumacins can be detected using a UV detector, typically at wavelengths around 246 nm and 314 nm. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Data Presentation

The following tables summarize the impact of key fermentation parameters on Amicoumacin production. Note: The following data is illustrative and compiled from various sources on secondary metabolite production by Bacillus species. Optimal conditions for your specific strain may vary.

Table 1: Effect of Culture Medium on Amicoumacin Production

Medium TypeKey ComponentsRelative Amicoumacin Yield (%)Reference
SYC MediumSucrose, Yeast Extract, CaCO₃100[2]
Modified Gause's No. 1Soluble Starch, KNO₃, Peptone85[4]
Landy MediumGlucose, Glutamic Acid, Yeast Extract70-
Nutrient BrothBeef Extract, Peptone40-

Table 2: Influence of pH on Relative this compound Yield

Initial pHRelative Yield (%)Notes
5.060Acidic conditions may inhibit cell growth and/or production.
6.085Sub-optimal for production.
7.0100Generally optimal for Bacillus subtilis growth and secondary metabolism.
8.090Slight decrease in yield often observed in alkaline conditions.
9.070Alkaline conditions can lead to degradation of some secondary metabolites.

Table 3: Impact of Temperature on Relative this compound Yield

Temperature (°C)Relative Yield (%)Notes
2580Slower growth and production rates.
30100Often optimal for secondary metabolite production in Bacillus species.
3775May favor rapid growth but can sometimes reduce secondary metabolite yield.
4250High temperatures can induce stress and inhibit production.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound production.

Protocol 1: Fermentation of Bacillus subtilis for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of the Bacillus subtilis producer strain from a fresh agar (B569324) plate to a 50 mL flask containing 10 mL of seed medium (e.g., Nutrient Broth).

    • Incubate at 30°C with shaking at 180 rpm for 16-24 hours, or until the culture reaches the late exponential growth phase.

  • Production Fermentation:

    • Prepare the production medium (e.g., SYC medium: 40 g/L sucrose, 5 g/L yeast extract, 4 g/L CaCO₃, 1.5 g/L K₂HPO₄, 2 g/L glucose, 2 g/L NaCl, 1.5 g/L MgSO₄, 2 g/L (NH₄)₂SO₄, 0.01 g/L FeSO₄). Sterilize by autoclaving.

    • Inoculate the production medium with the seed culture at a 2% (v/v) ratio.

    • Incubate the production culture at 30°C with shaking at 200 rpm for 48-72 hours.

    • Withdraw samples aseptically at regular intervals for analysis of cell growth (OD₆₀₀) and this compound concentration.

Protocol 2: Extraction of this compound from Fermentation Broth
  • Harvest the fermentation broth by centrifuging at 8,000 x g for 15 minutes to separate the supernatant from the cell pellet.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate (B1210297) to the supernatant.

  • Shake vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper organic layer (ethyl acetate).

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing amicoumacins.

  • Resuspend the crude extract in a small volume of methanol (B129727) for HPLC analysis.

Protocol 3: HPLC Quantification of this compound
  • HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Linear gradient from 90% to 10% B

    • 35-40 min: 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 246 nm and 314 nm.

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Batch-to-Batch Variation

G start High Batch-to-Batch Variation in this compound Yield check_inoculum Standardize Inoculum (Age, Size, Viability) start->check_inoculum check_media Verify Media Components (Source, Concentration) start->check_media check_params Calibrate Fermentation Parameters (pH, Temp, Aeration) start->check_params check_strain Assess Strain Stability (Re-streak from stock) start->check_strain re_evaluate Re-evaluate Process check_inoculum->re_evaluate check_media->re_evaluate check_params->re_evaluate check_strain->re_evaluate re_evaluate->start If variation persists consistent_yield Consistent Yield Achieved re_evaluate->consistent_yield If variation is reduced

A troubleshooting workflow for addressing inconsistent this compound production.
Diagram 2: Amicoumacin Biosynthetic Pathway Overview

G precursors Primary Metabolites (Amino Acids, Malonyl-CoA) nrps_pks ami Gene Cluster (NRPS/PKS Machinery) precursors->nrps_pks preamicoumacin Preamicoumacin (Pro-drug form) nrps_pks->preamicoumacin amicoumacin_a Amicoumacin A preamicoumacin->amicoumacin_a Peptidase (AmiB) amicoumacin_b This compound (Hydrolysis) amicoumacin_a->amicoumacin_b amicoumacin_c Amicoumacin C (Cyclization) amicoumacin_a->amicoumacin_c n_acetyl N-acetylated Amicoumacins (Inactive) amicoumacin_a->n_acetyl N-acetyltransferase

Simplified overview of the Amicoumacin biosynthetic pathway.
Diagram 3: Experimental Workflow for this compound Production and Analysis

G inoculum Inoculum Preparation (Bacillus subtilis) fermentation Production Fermentation (Optimized Medium) inoculum->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction analysis HPLC/LC-MS Analysis extraction->analysis quantification Quantification (Standard Curve) analysis->quantification data_analysis Data Analysis and Process Optimization quantification->data_analysis

A standard experimental workflow for this compound production and analysis.

References

Technical Support Center: Enhancing the Bioavailability of Amicoumacin B Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amicoumacin B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental evaluation of this promising antimicrobial agent. Our goal is to equip you with the knowledge to overcome obstacles related to this compound's bioavailability and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an isocoumarin (B1212949) antibiotic produced by various bacteria, including Bacillus subtilis.[1] It is a structural analog of Amicoumacin A. The primary mechanism of action for amicoumacins involves the inhibition of bacterial protein synthesis.[2] Specifically, Amicoumacin A has been shown to bind to the E-site of the 30S ribosomal subunit, which stabilizes the interaction between mRNA and the ribosome, thereby inhibiting translocation. While the exact details for this compound are less characterized, it is known to act as a quorum-sensing inhibitor against Chromobacterium violaceum.[1][3]

Q2: What are the main challenges in formulating this compound for oral delivery?

Q3: What are some promising formulation strategies to enhance the bioavailability of this compound?

Given the likely solubility challenges, several formulation strategies can be explored to improve the oral bioavailability of this compound. These approaches aim to increase the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal tract.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to a faster dissolution rate.[5][6] Polymeric nanoparticles can also protect the drug from degradation and offer opportunities for targeted delivery.[5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[7][8] This amorphous form has higher energy and, consequently, greater aqueous solubility and a faster dissolution rate compared to the crystalline form.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes can be highly effective.[9][10][11][12][13] These formulations can enhance drug solubilization in the gut and facilitate absorption through lymphatic pathways, potentially bypassing first-pass metabolism.

Troubleshooting Guides

Issue 1: Low and Variable Results in In Vitro Dissolution Studies

Possible Cause: Poor wetting and agglomeration of this compound powder in the aqueous dissolution medium.

Troubleshooting Steps:

  • Particle Size Reduction: If not already done, consider micronization or nano-milling of the this compound powder to increase the surface area available for dissolution.

  • Addition of Surfactants: Incorporate a biocompatible surfactant (e.g., sodium lauryl sulfate, polysorbate 80) at a concentration below its critical micelle concentration into the dissolution medium to improve the wettability of the drug particles.

  • pH Adjustment: Evaluate the pH-solubility profile of this compound. As it contains a carboxylic acid group, its solubility is expected to increase at a higher pH.[4] Conduct dissolution studies in buffers with different pH values (e.g., pH 4.5, 6.8, and 7.4) to find the optimal conditions.

  • Use of Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) as dissolution media to better mimic the in vivo conditions of the human gut.

Issue 2: Poor Permeability in Caco-2 Cell Assays

Possible Cause: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the intestinal cells, reducing its net absorption.

Troubleshooting Steps:

  • Bidirectional Permeability Assay: Perform a bidirectional Caco-2 assay to determine the apparent permeability coefficients in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

  • Co-administration with an Efflux Inhibitor: Conduct the Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine A). A significant increase in the A-to-B permeability and a decrease in the efflux ratio would confirm that this compound is a P-gp substrate.

  • Formulation with Permeation Enhancers: Investigate the use of GRAS (Generally Recognized as Safe) listed permeation enhancers in your formulation. These excipients can transiently open the tight junctions between intestinal cells or interact with the cell membrane to facilitate drug transport.

Issue 3: Low Oral Bioavailability in Animal Studies

Possible Cause: A combination of poor dissolution, low permeability, and/or significant first-pass metabolism.

Troubleshooting Steps:

  • Review In Vitro Data: Re-evaluate your in vitro dissolution and Caco-2 permeability data to identify the primary absorption barrier.

  • Formulation Optimization: Based on the identified barrier, select an appropriate bioavailability enhancement strategy.

    • If dissolution is the rate-limiting step, focus on nanoparticle or solid dispersion formulations.

    • If poor permeability is the main issue, consider lipid-based formulations or the inclusion of permeation enhancers.

  • Investigate Pre-systemic Metabolism: If both dissolution and permeability are optimized and bioavailability remains low, investigate the potential for first-pass metabolism in the gut wall or liver. This can be explored using in vitro models with liver microsomes or S9 fractions.

  • Dose Escalation Study: Conduct a dose-escalation study in animals to assess if the absorption is saturable, which could indicate the involvement of carrier-mediated transport or saturable first-pass metabolism.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the aqueous solubility, permeability, and in vivo pharmacokinetics of this compound. The following table presents the known physicochemical properties and biological activity. Researchers are encouraged to determine the missing parameters experimentally to guide their formulation development.

PropertyValueReference
Molecular Formula C20H28N2O8[3]
Molecular Weight 424.4 g/mol [3]
Solubility Soluble in DMSO and Methanol (B129727)[1][3]
Aqueous Solubility Qualitatively described as more water-soluble than Amicoumacin A.[4] Quantitative data not available.
Permeability (Papp) Data not available.
Oral Bioavailability Data not available.
MIC vs. C. violaceum 250 µg/ml[3]
MIC vs. L. crescens 10 µg/mL[4]

Experimental Protocols

Workflow for Enhancing this compound Bioavailability

Enhancing_Bioavailability_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation A Determine Aqueous Solubility (pH-dependent) D Select Formulation Strategy (e.g., Nanoparticles, Solid Dispersion, Lipid-based) A->D B Assess Intestinal Permeability (Caco-2 Assay) B->D C Evaluate Stability (pH, simulated GI fluids) C->D E Prepare Prototypes D->E F Characterize Formulations (Particle size, Drug load, etc.) E->F G In Vitro Dissolution Testing F->G H In Vivo Pharmacokinetic Study (Animal Model) G->H I Analyze PK Parameters (AUC, Cmax, Tmax, F%) H->I

A logical workflow for systematically enhancing the bioavailability of this compound.
Signaling Pathway: Amicoumacin's Inhibition of Bacterial Protein Synthesis

Protein_Synthesis_Inhibition cluster_sites Ribosomal Subunits cluster_tRNA tRNA Binding Sites Ribosome 70S Ribosome 50S 50S Subunit 30S 30S Subunit A_site A-site (Aminoacyl) P_site P-site (Peptidyl) E_site E-site (Exit) A_site->P_site Peptide bond formation & Translocation P_site->E_site Peptide bond formation & Translocation Translocation Translocation E_site->Translocation mRNA mRNA mRNA->A_site Codon Recognition Amicoumacin Amicoumacin Amicoumacin->E_site Binds to E-site Inhibition Inhibition Amicoumacin->Inhibition Translocation->Inhibition Blocks

Mechanism of protein synthesis inhibition by Amicoumacin A, a close analog of this compound.

This technical support center is a living document and will be updated as more information on this compound becomes available. We encourage researchers to contribute their findings to the scientific community to collectively advance the development of this important antimicrobial agent.

References

Validation & Comparative

Amicoumacin B versus Amicoumacin A: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the contrasting biological activities of Amicoumacin A and its derivative, Amicoumacin B, supported by experimental data and detailed methodologies.

Amicoumacin A, a dihydroisocoumarin antibiotic isolated from Bacillus species, has garnered significant attention for its broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] In contrast, its close structural analog, this compound, is frequently cited as being biologically inactive or possessing significantly attenuated bioactivity.[1][5] This guide provides a detailed comparative analysis of these two molecules, focusing on their structural differences, impact on bioactivity, and the experimental evidence that substantiates these claims.

Structural Differences: The Key to Divergent Bioactivity

The primary structural distinction between Amicoumacin A and this compound lies in the side chain attached to the dihydroisocoumarin core. Amicoumacin A possesses a crucial amide group at the C-12' position.[6] In this compound, this amide group is hydrolyzed to a carboxylic acid. This seemingly minor modification has a profound impact on the molecule's biological function, rendering this compound largely inactive in many biological assays.[7][8] It is hypothesized that the C-12' amide group in Amicoumacin A is a key pharmacophore, essential for its interaction with its biological targets.[3][6]

Comparative Bioactivity: A Tale of Two Molecules

The difference in bioactivity between Amicoumacin A and B is most pronounced in their antibacterial effects. Amicoumacin A exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria like Helicobacter pylori.[1][9] this compound, however, is reported to be inactive or significantly less potent in these same assays.[1][5]

Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of Amicoumacin A and B against various bacterial strains, highlighting the stark contrast in their efficacy.

Bacterial StrainAmicoumacin A MIC (µg/mL)This compound MIC (µg/mL)Reference
Liberibacter crescens1.2510[5]
Bacillus subtilis20.0Inactive at 100[1]
Staphylococcus aureus5.0Inactive at 100[1]
MRSA ATCC433004.0Inactive at 100[1]
Anticancer and Anti-inflammatory Activity

Amicoumacin A has demonstrated notable anti-inflammatory and anticancer activities.[2][4][9][10] Studies have shown its ability to induce cancer cell death by targeting eukaryotic ribosomes.[10] While specific comparative studies on the anticancer and anti-inflammatory effects of this compound are less common, its general lack of bioactivity in other assays suggests it would likely be less effective in these areas as well. One study did show that a novel Amicoumacin derivative, Damxungmacin A, exhibited moderate cytotoxic activities against several human tumor cell lines, while a related compound, Damxungmacin B, was inactive.[11]

Mechanism of Action: Targeting the Ribosome

The potent bioactivity of Amicoumacin A is attributed to its ability to inhibit protein synthesis. It achieves this by binding to the small ribosomal subunit (30S in bacteria) and stabilizing the interaction between the messenger RNA (mRNA) and the 16S ribosomal RNA (rRNA).[9][12][13] This action effectively stalls the ribosome's movement along the mRNA, a process known as translocation, thereby halting protein production.[9][13] The binding site involves universally conserved nucleotides, which explains its broad activity.[10] The structural alteration in this compound likely disrupts its ability to bind effectively to the ribosomal target, explaining its lack of antibacterial activity.

cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit 50S 50S Subunit 30S 30S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition 30S->Protein_Synthesis_Inhibition Inhibits Translocation mRNA mRNA 16S_rRNA 16S rRNA Amicoumacin_A Amicoumacin A Amicoumacin_A->30S Binds to 30S subunit

Mechanism of Action of Amicoumacin A.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution Method

A standardized agar dilution method is commonly employed to determine the MIC of Amicoumacin A and B against various bacterial strains.[11]

  • Preparation of Amicoumacin Solutions: Stock solutions of Amicoumacin A and B are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold serial dilutions are then made in Mueller-Hinton broth to achieve the desired final concentrations.[11]

  • Bacterial Inoculum Preparation: The bacterial strains to be tested are grown in Mueller-Hinton broth overnight. The culture is then diluted to achieve a standardized inoculum density, typically 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is cooled to 45-50°C. The various dilutions of the Amicoumacin compounds are added to the agar, mixed thoroughly, and poured into sterile Petri dishes. A control plate containing no antibiotic is also prepared.

  • Inoculation: Once the agar has solidified, the standardized bacterial suspensions are inoculated onto the surface of the agar plates.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) for the specific bacterial strain.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar plate.

A Prepare serial dilutions of Amicoumacin A & B C Add Amicoumacin dilutions to molten agar A->C B Prepare standardized bacterial inoculum E Inoculate plates with bacterial suspension B->E D Pour agar plates C->D D->E F Incubate plates E->F G Observe for bacterial growth F->G H Determine MIC G->H

Experimental Workflow for MIC Determination.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds like Amicoumacins.[11]

  • Cell Culture: Human tumor cell lines (e.g., A549, HCT116, HepG2) are cultured in appropriate media and conditions until they reach a suitable confluency.[11]

  • Cell Seeding: The cells are harvested, counted, and seeded into 96-well plates at a specific density. The plates are incubated to allow the cells to adhere.

  • Compound Treatment: The cells are treated with various concentrations of the Amicoumacin compounds. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Conclusion

The comparative analysis of Amicoumacin A and this compound unequivocally demonstrates the critical role of the C-12' amide group in the bioactivity of this class of compounds. While Amicoumacin A stands out as a potent antibacterial, anticancer, and anti-inflammatory agent with a well-defined mechanism of action, this compound is largely inactive due to a subtle yet crucial structural modification. This clear structure-activity relationship provides valuable insights for the future design and development of novel Amicoumacin-based therapeutics. Researchers focusing on this scaffold should prioritize the integrity of the C-12' amide moiety to retain and optimize biological efficacy.

References

The Untapped Potential of Amicoumacin B: A Putative Synergistic Partner for Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel strategies to combat antibiotic resistance is a paramount challenge. While the direct synergistic effects of Amicoumacin B with conventional antibiotics remain largely unexplored in published literature, its unique biological activity as a quorum sensing (QS) inhibitor presents a compelling hypothesis for its potential to enhance the efficacy of existing antimicrobial agents.

This guide provides a comparative overview of the Amicoumacin family, delves into the known mechanisms of this compound, and proposes a framework for investigating its synergistic potential with conventional antibiotics.

The Amicoumacin Family: A Comparative Overview

Amicoumacins are a group of isocoumarin (B1212949) antibiotics primarily produced by Bacillus species.[1] The family includes several members, with Amicoumacin A, B, and C being the most studied. While they share a common structural backbone, subtle chemical differences significantly impact their biological activities.

FeatureAmicoumacin AThis compoundAmicoumacin C
Primary Activity Antibacterial, Anti-inflammatory, Antiulcer[2][3][4]Quorum Sensing Inhibitor[3][5]Weakly Antibacterial[6][7]
Mechanism of Action Inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[8][9]Inhibition of violacein (B1683560) production in C. violaceum[5][10]Inactive or weakly active[6][7]
Reported MICs Potent activity against Gram-positive bacteria, including MRSA (MICs as low as 4.0 µg/mL).[6]Generally considered inactive or weakly active as a direct antibacterial; MIC of 250 µg/ml against C. violaceum.[5]Inactive at concentrations of 100 µg/mL or 1 mg/mL.[6][11]

This compound: Beyond Direct Antibacterial Action

Initial studies and comparative analyses within the amicoumacin family have often categorized this compound as inactive or non-antibacterial, in stark contrast to the potent Amicoumacin A.[6][12] However, more recent investigations have unveiled a distinct and significant biological role for this compound as a quorum sensing (QS) inhibitor.[3][5] It has been shown to inhibit the production of violacein, a QS-regulated pigment, in the model organism Chromobacterium violaceum.[5][10]

This finding is critical because QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. By disrupting these communication pathways, QS inhibitors can dismantle bacterial defenses and potentially re-sensitize them to conventional antibiotics.

The Synergistic Hypothesis: Quorum Sensing Inhibition Meets Conventional Antibiotics

The proposed synergistic effect of this compound with conventional antibiotics hinges on its ability to interfere with bacterial quorum sensing. Many antibiotics are less effective against bacteria residing in biofilms, a state often regulated by QS. By inhibiting QS, this compound could prevent biofilm formation or disrupt existing biofilms, rendering the bacteria more susceptible to the action of traditional antibiotics. This one-two punch could lead to a more effective clearance of infection and potentially combat the development of resistance.[13]

Synergy_Mechanism cluster_bacteria Bacterial Population cluster_intervention Therapeutic Intervention A Low Cell Density B High Cell Density A->B Bacterial Growth C Quorum Sensing Activation B->C Signal Molecule Accumulation D Virulence & Biofilm Formation C->D E Increased Bacterial Susceptibility AmicoumacinB This compound (QS Inhibitor) AmicoumacinB->C Inhibits AmicoumacinB->E Reduces Defenses Antibiotic Conventional Antibiotic Antibiotic->E Kills Susceptible Bacteria F Synergistic Bacterial Eradication E->F Experimental_Workflow start Hypothesis: This compound + Antibiotic = Synergy checkerboard Checkerboard Assay (Determine FIC Index) start->checkerboard timekill Time-Kill Curve Assay start->timekill biofilm Biofilm Inhibition/ Eradication Assay start->biofilm data_analysis Data Analysis and Interpretation checkerboard->data_analysis timekill->data_analysis biofilm->data_analysis synergy Synergistic Effect Confirmed data_analysis->synergy FIC ≤ 0.5 or Significant Reduction in CFU/Biofilm no_synergy No Synergistic Effect Observed data_analysis->no_synergy FIC > 0.5

References

Unraveling the Molecular Tactics of Amicoumacin B: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into Amicoumacin B's Ribosomal Inhibition and its Standing Against Amicoumacin A

This guide offers an in-depth comparison of the mechanism of action of this compound, cross-validated by a suite of advanced biochemical and genetic techniques. By presenting supporting experimental data and detailed protocols, we provide researchers, scientists, and drug development professionals with a comprehensive resource to understand the nuances of this promising antibiotic.

Core Mechanism: A Tale of Two Amicoumacins

This compound, like its more extensively studied counterpart Amicoumacin A, belongs to a class of antibiotics that thwart bacterial growth by targeting the intricate machinery of protein synthesis. The primary target for these molecules is the bacterial ribosome, specifically the small 30S subunit.[1][2] Amicoumacins bind to the E site of the 30S subunit, a critical location for the exiting of deacylated tRNA during translation.[2][3] This binding event has a unique consequence: it stabilizes the interaction between the messenger RNA (mRNA) and the 16S ribosomal RNA (rRNA).[4][5] This "molecular glue" effect effectively stalls the ribosome's movement along the mRNA template, a process known as translocation, thereby halting protein production.[2][6]

While both Amicoumacin A and B share this fundamental mechanism, their efficacy can differ. Structural variations between the two molecules are thought to influence their binding affinity and overall antibacterial potency.[7]

Quantitative Comparison of Bioactivity

The antibacterial efficacy of Amicoumacin A and B has been quantified using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. Additionally, the direct inhibition of protein synthesis by Amicoumacin A has been measured in cell-free in vitro translation systems, providing a direct measure of its effect on the ribosome.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundBacillus subtilisStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Liberibacter crescensReference
Amicoumacin A 20.05.04.01.25[6][8]
This compound Inactive at 100Inactive at 100-10[6][8]

Note: Some studies have reported this compound as "non-antibacterial," suggesting its activity may be highly dependent on the bacterial species and testing conditions.[5]

Table 2: Amicoumacin A In Vitro Translation Inhibition

Assay SystemIC₅₀ (µM)Reference
E. coli S30 cell extract0.45 ± 0.05[4][9]
PURE system (reconstituted)0.20 ± 0.19[4]

No direct in vitro translation inhibition data (IC₅₀) for this compound is currently available in the reviewed literature.

Cross-Validation Techniques: A Multi-pronged Approach

The mechanism of action of Amicoumacins has been elucidated and cross-validated through a variety of experimental techniques, each providing a unique piece of the puzzle.

Biochemical Assays: Probing the Molecular Interactions
  • In Vitro Transcription-Translation (IVTT) Assays: These cell-free systems are pivotal in demonstrating the direct inhibition of protein synthesis. By providing a template DNA or mRNA and all the necessary components for transcription and translation, researchers can measure the production of a reporter protein (e.g., luciferase or GFP) in the presence of the antibiotic. A reduction in protein synthesis, as measured by a decrease in the reporter signal, confirms the inhibitory effect on the translational machinery.[4][10][11]

  • Kinetic Analysis of Translocation: This technique directly measures the effect of the antibiotic on the movement of the ribosome along the mRNA. Using fluorescence-based assays, the rate of translocation can be monitored in real-time. A decrease in the translocation rate in the presence of Amicoumacin provides direct evidence for its mechanism of stalling the ribosome.[12][13][14]

Genetic and Genomic Approaches: Identifying the Target and Resistance Mechanisms
  • Resistance Mutation Mapping: By exposing bacterial populations to Amicoumacin and selecting for resistant mutants, scientists can identify the genetic basis of resistance. Whole-genome sequencing of these resistant strains often reveals mutations in the genes encoding components of the ribosome (e.g., 16S rRNA) or translation factors (e.g., EF-G).[2][15][16] This provides strong genetic evidence for the drug's target.

  • Comparative Genomics: Analyzing the biosynthetic gene clusters of Amicoumacin-producing organisms can offer insights into self-resistance mechanisms and the evolution of these antibiotics.[6][17]

Structural Biology: Visualizing the Interaction
  • X-ray Crystallography: This powerful technique has been used to solve the three-dimensional structure of the ribosome in complex with Amicoumacin A.[3][6] These high-resolution structures reveal the precise binding site of the antibiotic on the 30S subunit and the specific molecular interactions with the rRNA and mRNA, providing a detailed snapshot of how the drug exerts its effect.

Visualizing the Mechanism and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Translation_Inhibition cluster_ribosome Ribosome 50S 50S 30S 30S A_site A Site P_site P Site A_site->P_site Translocation E_site E Site P_site->E_site Translocation Polypeptide Polypeptide P_site->Polypeptide Peptide bond formation E_site->P_site Inhibits Translocation tRNA_out Deacylated-tRNA E_site->tRNA_out Exits mRNA mRNA tRNA_in Aminoacyl-tRNA tRNA_in->A_site Enters Amicoumacin_B This compound Amicoumacin_B->E_site Binds

Caption: Mechanism of translation inhibition by this compound.

Resistance_Mapping_Workflow Start Bacterial Culture (Wild-Type) Exposure Expose to This compound Start->Exposure Selection Select for Resistant Colonies Exposure->Selection Selection->Start Sensitive (Dies) Isolation Isolate Genomic DNA from Resistant Strains Selection->Isolation Resistant Sequencing Whole Genome Sequencing (WGS) Isolation->Sequencing Analysis Bioinformatic Analysis: Compare to Wild-Type Genome Sequencing->Analysis Identification Identify Mutations (e.g., in 16S rRNA, EF-G) Analysis->Identification

Caption: Workflow for identifying this compound resistance mutations.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Preparation of Amicoumacin Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[6]

In Vitro Transcription-Translation (IVTT) Assay
  • Reaction Setup: Prepare a reaction mixture containing an E. coli S30 cell extract or a reconstituted PURE system, a DNA template encoding a reporter gene (e.g., firefly luciferase), amino acids (including a radiolabeled one like ³⁵S-methionine, or components for a colorimetric/fluorometric assay), and an energy source (ATP, GTP).[4][18]

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.

  • Detection of Protein Synthesis: Quantify the amount of reporter protein synthesized. For radiolabeled amino acids, this can be done by precipitating the proteins and measuring radioactivity using a scintillation counter. For luciferase, add the appropriate substrate and measure luminescence.

  • Data Analysis: Plot the percentage of inhibition of protein synthesis against the concentration of this compound. The IC₅₀ value, the concentration at which 50% of protein synthesis is inhibited, can then be calculated.[4]

Whole-Genome Sequencing for Resistance Mutation Mapping
  • Isolation of Resistant Mutants: Grow a large population of susceptible bacteria on agar (B569324) plates containing a concentration of this compound slightly above the MIC. Colonies that grow are considered resistant mutants.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the resistant mutant and the original susceptible (wild-type) strain.

  • Library Preparation and Sequencing: Prepare DNA libraries for next-generation sequencing (NGS) and sequence the entire genomes of both the resistant and wild-type strains.[1]

  • Bioinformatic Analysis: Align the sequencing reads from the resistant mutant to the wild-type reference genome. Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant strain but not in the wild-type.

  • Mutation Identification: Focus on mutations occurring in genes known to be involved in translation, such as those encoding ribosomal RNA (16S rRNA), ribosomal proteins, or translation factors (e.g., EF-G), to identify the likely cause of resistance.[15][16]

This comprehensive guide provides a foundational understanding of the mechanism of action of this compound, supported by comparative data and detailed experimental methodologies. The continued exploration of this and related compounds will be crucial in the ongoing search for novel antibacterial agents.

References

comparative analysis of Amicoumacin B production in different Bacillus species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amicoumacin B, a member of the amicoumacin group of antibiotics, has garnered significant interest for its wide range of biological activities. This guide provides a comparative analysis of this compound production across different Bacillus species, offering a valuable resource for researchers in natural product discovery and development. While quantitative production data remains scarce in publicly available literature, this document synthesizes the existing knowledge on producing species, biosynthetic pathways, and relevant experimental protocols.

Comparative Overview of this compound Production in Bacillus Species

While several Bacillus species have been identified as producers of amicoumacins, specific quantitative data for this compound production is not consistently reported across the literature. The following table summarizes the available information.

Bacillus SpeciesThis compound Production ReportedQuantitative Yield DataKey Findings & References
Bacillus subtilis YesNot consistently reported in reviewed literature.B. subtilis strain 1779 is a known producer of amicoumacins, and its biosynthetic gene cluster has been characterized.[1][2] Another strain, B. subtilis fmb60, isolated from compost, also produces a variety of amicoumacins.[3]
Bacillus pumilus YesNot reported in reviewed literature.Historically one of the first species from which amicoumacins were isolated.[1]
Bacillus safensis YesNot reported in reviewed literature.A strain isolated from the citrus microbiome has been shown to produce amicoumacins, including this compound.[4][5]
Bacillus velezensis Potential producerNot reported in reviewed literature.While known for producing a wide array of antimicrobial compounds, specific reports on this compound production and yield are not readily available.

Note: The lack of standardized fermentation conditions and reporting makes direct comparison of production titers challenging. Further research is needed to quantify and optimize this compound production in these and other Bacillus species.

Experimental Protocols

Fermentation for Amicoumacin Production

This protocol is a generalized procedure based on methodologies reported for various Bacillus species.[3][6]

a) Inoculum Preparation:

  • Prepare a seed culture by inoculating a single colony of the desired Bacillus strain into a suitable liquid medium (e.g., Nutrient Broth or LB Broth).

  • Incubate the seed culture at 28-37°C with shaking (180-200 rpm) for 16-24 hours.

b) Production Medium: A variety of media can be used for amicoumacin production. A commonly used medium is the SYC medium, which contains sucrose, yeast extract, and calcium carbonate.[1][5] Another option is the modified Gause's No. 1 broth.[6]

c) Fermentation Conditions:

  • Inoculate the production medium with the seed culture (typically 1-5% v/v).

  • Incubate the production culture at 28-33°C with vigorous shaking (180-220 rpm) for 36-96 hours.

  • Monitor the fermentation by measuring parameters such as pH, cell density (OD600), and antibiotic activity at regular intervals.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of amicoumacins from fermentation broth.[3][6][7]

a) Extraction:

  • Separate the bacterial cells from the fermentation broth by centrifugation.

  • Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate.

  • Repeat the extraction process multiple times to ensure complete recovery of the compounds.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

b) Purification:

  • The crude extract can be subjected to column chromatography for initial fractionation. A variety of stationary phases can be used, including silica (B1680970) gel or Diaion HP-20.[6]

  • Elute the column with a gradient of solvents, such as a mixture of acetone (B3395972) and water.

  • Monitor the fractions for the presence of amicoumacins using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Further purify the fractions containing this compound using preparative or semi-preparative HPLC with a C18 column.[3]

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice for the quantification of this compound.[3][8]

  • Sample Preparation: The extracted and purified samples are dissolved in a suitable solvent (e.g., methanol) and filtered before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid) is typically used.

    • Detection: UV detection at a wavelength where amicoumacins show maximum absorbance (e.g., 246 nm and 314 nm) or Mass Spectrometry for more specific and sensitive detection.[9]

  • Quantification: A standard curve is generated using a purified this compound standard of known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the standard curve.

Biosynthetic Pathway of Amicoumacins in Bacillus subtilis

The biosynthesis of amicoumacins in Bacillus subtilis is governed by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) gene cluster, designated as the 'ami' cluster.[1][2] This intricate pathway involves the sequential addition of amino acid and polyketide units to assemble the amicoumacin backbone.

Amicoumacin_Biosynthesis Precursor Primary Metabolism (Amino Acids, Malonyl-CoA) NRPS_modules NRPS Modules (Incorporate Amino Acids) Precursor->NRPS_modules Amino Acid Precursors PKS_modules PKS Modules (Incorporate Malonyl-CoA) Precursor->PKS_modules Malonyl-CoA Extender Units ami_cluster ami Gene Cluster (NRPS/PKS) ami_cluster->NRPS_modules ami_cluster->PKS_modules Assembly Hybrid NRPS-PKS Assembly Line NRPS_modules->Assembly PKS_modules->Assembly Pre_Ami Preamicoumacin (Pro-drug) Assembly->Pre_Ami Biosynthesis Peptidase Peptidase (amiG) Pre_Ami->Peptidase Substrate Ami_A Amicoumacin A Peptidase->Ami_A Cleavage Modification Tailoring Enzymes Ami_A->Modification Modification Ami_B This compound Modification->Ami_B Ami_C Amicoumacin C Modification->Ami_C

Caption: Proposed biosynthetic pathway of Amicoumacins in Bacillus subtilis.

Experimental Workflow for this compound Production and Analysis

The overall process from strain selection to the final analysis of this compound can be summarized in the following workflow.

Experimental_Workflow Strain_Selection Bacillus Strain Selection (e.g., B. subtilis, B. safensis) Inoculum_Prep Inoculum Preparation (Seed Culture) Strain_Selection->Inoculum_Prep Fermentation Fermentation (Production Culture) Inoculum_Prep->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Quantification Quantification (HPLC-UV/MS) Purification->Quantification Final_Product Purified this compound Quantification->Final_Product

Caption: General experimental workflow for this compound production and analysis.

References

validating the in vivo efficacy of Amicoumacin B in animal infection models

Author: BenchChem Technical Support Team. Date: December 2025

A Promising Antibacterial Agent Awaiting In Vivo Validation

Amicoumacin B, a member of the amicoumacin group of antibiotics, has demonstrated notable antibacterial properties in laboratory settings.[1][2][3] These compounds are known to inhibit protein synthesis in bacteria, making them a subject of interest for potential therapeutic applications.[1][4][5][6] Specifically, Amicoumacin A, a closely related compound, has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While in vitro data for this compound suggests inhibitory activity against pathogens like Chromobacterium violaceum[2], a critical gap remains in our understanding of its effectiveness within a living organism.

To date, publicly accessible scientific literature does not contain detailed studies on the in vivo efficacy of this compound in established animal infection models. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative framework. It will summarize the available in vitro data for this compound, outline the methodologies for key experiments that would be required to validate its in vivo efficacy, and present a comparative overview of alternative treatments for relevant bacterial infections.

In Vitro Antibacterial Activity of Amicoumacins

The amicoumacin family of antibiotics has shown a broad spectrum of activity. While specific in vivo data for this compound is pending, the known in vitro activity provides a basis for selecting appropriate animal models for future studies.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Amicoumacin ALiberibacter crescens1.25 µg/mL[1]
This compoundLiberibacter crescens10 µg/mL[1]
This compoundChromobacterium violaceum250 µg/mL[2]
Hetiamacin EMethicillin-sensitive and resistant Staphylococcus epidermidis2–4 µg/mL[7]
Hetiamacin EMethicillin-sensitive and resistant Staphylococcus aureus8–16 µg/mL[7]
Hetiamacin FStaphylococcus sp.32 µg/mL[7]

Proposed Experimental Protocol for In Vivo Efficacy Testing

To ascertain the therapeutic potential of this compound, a systematic evaluation in a relevant animal infection model is imperative. A murine model of bacterial sepsis is a standard and effective method for such an assessment. The following is a detailed protocol that could be employed.

Objective: To evaluate the in vivo efficacy of this compound in a murine model of Staphylococcus aureus sepsis.

Animal Model:

  • Species: BALB/c mice

  • Age: 6-8 weeks

  • Sex: Female

  • Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Bacterial Strain:

  • Staphylococcus aureus (e.g., MRSA strain USA300)

Experimental Groups:

  • Vehicle Control: Mice receiving the vehicle (e.g., saline or DMSO) without this compound.

  • This compound Treatment Groups: Multiple groups receiving varying doses of this compound (e.g., 1 mg/kg, 5 mg/kg, 25 mg/kg).

  • Comparator Control: A group receiving a standard-of-care antibiotic with known efficacy against MRSA (e.g., vancomycin (B549263) or daptomycin).

Procedure:

  • Infection: Mice will be infected via intraperitoneal injection with a predetermined lethal dose (LD50) of the S. aureus strain.

  • Treatment: Treatment will be initiated at a specified time post-infection (e.g., 1-2 hours). This compound, the comparator antibiotic, and the vehicle will be administered via a clinically relevant route (e.g., intravenous or intraperitoneal).

  • Monitoring: Animals will be monitored for survival over a period of 7-14 days. Clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) will be recorded daily.

  • Bacterial Load Determination: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), a subset of mice from each group will be euthanized. Blood and major organs (e.g., spleen, liver, kidneys) will be harvested, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (colony-forming units per gram of tissue or milliliter of blood).

  • Inflammatory Marker Analysis: Blood samples may be collected to measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or other immunoassays.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_monitoring Monitoring & Endpoint Analysis cluster_data Data Analysis Animal_Acclimatization Acclimatize BALB/c Mice Infection Induce Sepsis via IP Injection Animal_Acclimatization->Infection Bacterial_Culture Culture S. aureus (MRSA) Bacterial_Culture->Infection Dose_Preparation Prepare this compound Doses Treatment_Administration Administer Treatment (this compound, Vehicle, Comparator) Dose_Preparation->Treatment_Administration Infection->Treatment_Administration Survival_Monitoring Monitor Survival (7-14 days) Treatment_Administration->Survival_Monitoring Bacterial_Load Determine Bacterial Load in Organs Treatment_Administration->Bacterial_Load Inflammatory_Markers Analyze Inflammatory Markers Treatment_Administration->Inflammatory_Markers Data_Analysis Statistical Analysis of Survival and Bacterial Counts Survival_Monitoring->Data_Analysis Bacterial_Load->Data_Analysis Inflammatory_Markers->Data_Analysis

Caption: Murine Sepsis Model Workflow for In Vivo Efficacy Testing.

Alternative Therapeutic Strategies

Should this compound prove effective in animal models, it would enter a landscape of existing and emerging treatments for bacterial infections. A comparative analysis would be essential for positioning it within the therapeutic arsenal.

Established Antibiotics:

  • Vancomycin: A glycopeptide antibiotic often used for serious MRSA infections.

  • Daptomycin: A lipopeptide antibiotic effective against Gram-positive bacteria, including MRSA.

  • Linezolid: An oxazolidinone antibiotic that can be administered orally or intravenously.

Novel and Alternative Therapies:

  • Bacteriophage Therapy: The use of viruses that infect and kill bacteria. Phage therapy has shown promise in animal models of S. aureus infection and is being explored in clinical trials.[8]

  • Antimicrobial Peptides (AMPs): These are components of the innate immune system that have broad-spectrum antimicrobial activity. Some synthetic derivatives have shown efficacy against MRSA in murine wound models.[9]

  • Quorum Sensing Inhibitors: These molecules disrupt bacterial communication, which can reduce the production of virulence factors. Ambuic acid, for example, has shown efficacy in a murine model of S. aureus skin infection.[9]

  • Immunotherapies: Monoclonal antibodies that target bacterial components can inhibit adhesion and colonization.[10]

The validation of this compound's in vivo efficacy is a critical next step in its development as a potential therapeutic agent. The experimental framework outlined here provides a roadmap for this essential research, which will ultimately determine its comparative advantage against existing and novel antibacterial strategies.

References

comparing the cytotoxicity of Amicoumacin B and its synthetic derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Amicoumacin B and its Synthetic Derivatives

Introduction

Amicoumacins are a group of isocoumarin (B1212949) antibiotics produced by Bacillus species that have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] this compound, a member of this family, has been a focal point of research, leading to the isolation and synthesis of numerous derivatives. This guide provides a comparative analysis of the in vitro cytotoxicity of this compound and its synthetic analogues against various human cancer cell lines, supported by experimental data and protocols. The primary mechanism of action for the anticancer effects of some amicoumacins is the inhibition of protein synthesis.[2][4]

Cytotoxicity Data

The cytotoxic effects of this compound and its derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the table below. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µM)Reference
Amicoumacin A HeLa33.60[5]
Bacilosarcin B HeLa4.32[5]
Damxungmacin A A549 (Lung)13.33[1]
HCT116 (Colon)14.34[1]
HepG2 (Liver)13.64[1]
Damxungmacin B -No activity at 16 µg/mL[1]

It is noteworthy that the presence of an amide functional group at the C-12' position appears to be crucial for the cytotoxic activity of amicoumacin derivatives.[5] For instance, amicoumacin A and bacilosarcin B, which both possess this amide group, exhibited cytotoxicity against HeLa cells, with bacilosarcin B being significantly more potent.[5] In contrast, derivatives lacking this feature often show reduced or no activity.

Experimental Protocols

The evaluation of cytotoxicity for this compound and its derivatives is predominantly conducted using the MTT assay. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

MTT Assay Protocol
  • Cell Seeding: Human tumor cell lines (e.g., A549, HCT116, HepG2) are seeded into 96-well plates at a density of approximately 3 x 10³ cells per well.[1]

  • Compound Preparation: The test compounds (Amicoumacin derivatives) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. These are then diluted to various concentrations in the appropriate cell culture medium.[1]

  • Cell Treatment: The seeded cells are treated with different concentrations of the compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 values are calculated from the dose-response curves, which plot the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the experimental process and the underlying mechanism of amicoumacin's cytotoxicity, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions cell_treatment Treat Cells with Compounds compound_prep->cell_treatment incubation Incubate for 48-72h cell_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 4h mtt_addition->formazan_formation solubilization Dissolve Formazan formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

signaling_pathway cluster_ribosome Ribosome cluster_inhibition Inhibition mRNA mRNA ribosome_subunit Small Ribosomal Subunit mRNA->ribosome_subunit Translates on protein_synthesis Protein Synthesis ribosome_subunit->protein_synthesis Inhibits amicoumacin Amicoumacin Derivative amicoumacin->ribosome_subunit Binds to cell_death Cell Death protein_synthesis->cell_death Leads to

Caption: Simplified mechanism of amicoumacin-induced cytotoxicity.

Conclusion

The available data indicates that certain synthetic derivatives of this compound exhibit significant cytotoxic activity against human cancer cell lines. The potency of these compounds appears to be closely linked to specific structural features, such as the C-12' amide group. Further research into the synthesis and evaluation of new derivatives could lead to the development of potent anticancer agents. The MTT assay remains a standard and reliable method for screening the cytotoxicity of these compounds. The primary mechanism of their cytotoxic action is attributed to the inhibition of protein synthesis, a fundamental process for cancer cell proliferation.

References

A Head-to-Head Comparison of Amicoumacin B and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug discovery, the ribosome remains a critical target. This guide provides a detailed, head-to-head comparison of Amicoumacin B, a lesser-known but promising protein synthesis inhibitor, with four widely recognized classes of protein synthesis inhibitors: Tetracyclines, Macrolides (represented by Erythromycin), Phenicols (represented by Chloramphenicol), and Oxazolidinones (represented by Linezolid). This comparison is based on their mechanisms of action, ribosomal binding sites, antibacterial activity, and the experimental protocols used to evaluate them.

Mechanism of Action and Ribosomal Binding

Protein synthesis inhibitors are a diverse group of antimicrobial agents that disrupt bacterial growth by interfering with the intricate process of translation. While all the compounds discussed here target the bacterial ribosome, they do so at different stages and locations, leading to distinct antibacterial profiles.

This compound , along with its more studied counterpart Amicoumacin A, exhibits a unique mechanism of action. It binds to the 30S ribosomal subunit in the E site, where it interacts with both the 16S rRNA and the mRNA backbone.[1][2] This interaction stabilizes the mRNA on the ribosome, which is thought to inhibit the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon.[1][2] This mode of action distinguishes it from many other protein synthesis inhibitors.

Tetracycline (B611298) also targets the 30S ribosomal subunit, but it binds to the A site. By occupying this site, tetracycline physically blocks the binding of aminoacyl-tRNA, thereby preventing the addition of new amino acids to the growing polypeptide chain.[3]

Erythromycin , a macrolide antibiotic, binds to the 50S ribosomal subunit within the nascent peptide exit tunnel. This binding obstructs the path of the elongating polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[4][5]

Chloramphenicol targets the peptidyl transferase center (PTC) on the 50S ribosomal subunit. It binds to the A site within the PTC and inhibits the peptide bond formation step of elongation.[6]

Linezolid , a member of the oxazolidinone class, also binds to the 50S ribosomal subunit at the PTC. However, its mechanism is distinct as it inhibits the formation of the initiation complex, a very early step in protein synthesis, by preventing the proper binding of the initiator fMet-tRNA.[5]

Data Presentation: A Comparative Overview

Direct, head-to-head comparative data for the minimum inhibitory concentrations (MICs) of this compound and the other four inhibitors against a standardized panel of bacteria is limited in the existing literature. The following tables present available MIC data from various studies. It is crucial to note that these values were determined under different experimental conditions and against different bacterial strains, and therefore, direct comparisons should be made with caution.

Table 1: Antibacterial Activity of Amicoumacin A and B

OrganismAmicoumacin A MIC (µg/mL)This compound MIC (µg/mL)Reference
Liberibacter crescens1.2510[7]
Bacillus subtilis 177920.0Inactive at 100[8][9]
Staphylococcus aureus UST950701-0055.0Inactive at 100[8][9]
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC433004.0-[8][9]
Helicobacter pylori (average)1.4-[8][9]

Table 2: Representative MIC Ranges for Comparator Protein Synthesis Inhibitors

AntibioticTarget Organism(s)Typical MIC Range (µg/mL)Reference
TetracyclineGram-positive and Gram-negative bacteria0.25 - 16[3]
ErythromycinGram-positive bacteria0.015 - 8[4]
ChloramphenicolBroad-spectrum2 - 16[6]
LinezolidGram-positive bacteria0.5 - 4[5]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and experimental workflows discussed in this guide.

cluster_30S 30S Subunit cluster_50S 50S Subunit 30S_A_Site A Site 30S_P_Site P Site 30S_E_Site E Site 50S_PTC Peptidyl Transferase Center (PTC) 50S_Exit_Tunnel Nascent Peptide Exit Tunnel Amicoumacin_B This compound Amicoumacin_B->30S_E_Site Binds to E site, stabilizes mRNA, inhibits translocation Tetracycline Tetracycline Tetracycline->30S_A_Site Blocks A site, prevents tRNA binding Erythromycin Erythromycin Erythromycin->50S_Exit_Tunnel Blocks exit tunnel, premature peptide dissociation Chloramphenicol Chloramphenicol Chloramphenicol->50S_PTC Binds to A site in PTC, inhibits peptide bond formation Linezolid Linezolid Linezolid->50S_PTC Binds to PTC, prevents initiation complex formation

Figure 1: Ribosomal binding sites and mechanisms of action.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate with bacteria and antibiotic dilutions Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform serial dilutions of antibiotic in broth Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Determine MIC: lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Start Start Cell_Free_System Prepare cell-free translation system Start->Cell_Free_System Add_Components Add mRNA, amino acids, and energy source Cell_Free_System->Add_Components Add_Inhibitor Add varying concentrations of protein synthesis inhibitor Add_Components->Add_Inhibitor Incubate Incubate to allow protein synthesis Add_Inhibitor->Incubate Measure_Protein Measure protein synthesis (e.g., luciferase activity, radiolabel incorporation) Incubate->Measure_Protein Analyze_Data Analyze data to determine IC50 Measure_Protein->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for in vitro translation inhibition assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of protein synthesis inhibitors.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.

Materials:

  • Test microorganism

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Stock solution of the antibiotic of known concentration

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

  • Incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][11]

  • Antibiotic Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Add 100 µL of the antibiotic stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).[10]

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • Cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system)

  • mRNA template (e.g., encoding a reporter protein like luciferase or GFP)

  • Amino acid mixture (can be radiolabeled, e.g., ³⁵S-methionine)

  • Energy source (ATP, GTP) and appropriate buffer system

  • Test compounds (protein synthesis inhibitors)

  • Method for detecting protein synthesis (e.g., scintillation counter for radioactivity, luminometer for luciferase activity)

Protocol:

  • Reaction Setup:

    • In a microfuge tube or microplate well, combine the components of the cell-free translation system according to the manufacturer's instructions.

    • Add the mRNA template to initiate translation.

  • Inhibitor Addition:

    • Add varying concentrations of the test compound to the reaction mixtures. Include a no-inhibitor control.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Detection of Protein Synthesis:

    • Stop the reaction (e.g., by placing on ice or adding a stop solution).

    • Quantify the amount of newly synthesized protein. For radiolabeled amino acids, this can be done by precipitating the protein, collecting it on a filter, and measuring radioactivity. For reporter enzymes like luciferase, add the substrate and measure the light output.

  • Data Analysis:

    • Plot the percentage of protein synthesis inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces protein synthesis by 50%).

Ribosome Binding Assays

These assays are used to determine the affinity of an antibiotic for the ribosome.

1. Filter Binding Assay:

Materials:

  • Purified ribosomes (70S or individual subunits)

  • Radiolabeled antibiotic

  • Binding buffer

  • Nitrocellulose and nylon membranes

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Binding Reaction:

    • Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled antibiotic in a binding buffer.

  • Filtration:

    • Pass the reaction mixture through a nitrocellulose membrane stacked on top of a nylon membrane. Ribosomes and ribosome-bound antibiotic will be retained on the nitrocellulose membrane, while the unbound antibiotic will pass through to the nylon membrane.

  • Washing:

    • Wash the membranes with cold binding buffer to remove non-specifically bound antibiotic.

  • Quantification:

    • Measure the radioactivity on both membranes using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of bound and free antibiotic to determine the binding affinity (Kd).

2. Fluorescence Polarization/Anisotropy Assay:

This method measures the change in the polarization of fluorescently labeled antibiotic upon binding to the much larger ribosome.

Materials:

  • Purified ribosomes

  • Fluorescently labeled antibiotic

  • Binding buffer

  • Fluorometer capable of measuring fluorescence polarization

Protocol:

  • Titration:

    • In a cuvette or microplate, titrate a fixed concentration of the fluorescently labeled antibiotic with increasing concentrations of ribosomes.

  • Measurement:

    • After each addition of ribosomes, measure the fluorescence polarization.

  • Data Analysis:

    • Plot the change in polarization against the ribosome concentration to determine the binding affinity (Kd).

Conclusion

This compound presents an intriguing alternative to conventional protein synthesis inhibitors due to its unique mechanism of targeting the ribosomal E site and stabilizing mRNA interaction. While the available data suggests it is active against a range of bacteria, more comprehensive, direct comparative studies are needed to fully elucidate its potential in a clinical setting. The established protein synthesis inhibitors—Tetracycline, Erythromycin, Chloramphenicol, and Linezolid—each have well-defined mechanisms and a long history of clinical use, but also face challenges with acquired resistance. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and explore the potential of novel compounds like this compound in the ongoing search for new antibacterial agents.

References

Unveiling the Anti-inflammatory Potential of Amicoumacin A in Cellular Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Amicoumacin A against the well-established steroidal anti-inflammatory drug, Dexamethasone. This analysis is based on experimental data from cellular models, offering insights into the compound's mechanism of action and its potential as a therapeutic agent.

Amicoumacin A, a member of the amicoumacin group of antibiotics, has demonstrated significant anti-inflammatory properties. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Amicoumacin A has been shown to effectively inhibit key inflammatory mediators. It is important to note that in aqueous solutions, the biologically active Amicoumacin A can transform into the inactive forms, Amicoumacin B and C. Therefore, this guide will focus on the validated anti-inflammatory effects of Amicoumacin A.

Comparative Efficacy: Amicoumacin A vs. Dexamethasone

The anti-inflammatory potential of Amicoumacin A was evaluated by measuring its ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of inflammation, in LPS-stimulated RAW 264.7 macrophage cells. For comparison, the inhibitory effects of Dexamethasone, a potent corticosteroid, are also presented.

CompoundAssayTarget Cell LineStimulantIC50 Value
Amicoumacin A Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)18.5 µM
Dexamethasone Nitric Oxide (NO) ProductionRAW 264.7LPS~1 µM
Amicoumacin A Prostaglandin E2 (PGE2) ProductionRAW 264.7LPS (1 µg/mL)19.2 µM
Dexamethasone Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8)Human whole bloodLPS (5 µg/mL)0.19 µM (TNF-α), 0.11 µM (IL-1β), 0.16 µM (IL-6), 0.07 µM (IL-8)[1]

Delving into the Mechanism: Inhibition of Pro-inflammatory Enzymes and Signaling Pathways

Amicoumacin A exerts its anti-inflammatory effects by targeting the expression of key enzymes involved in the inflammatory cascade and modulating crucial signaling pathways.

Inhibition of iNOS and COX-2 Expression

Amicoumacin A has been shown to dose-dependently suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells. This inhibition at the protein level directly correlates with the observed reduction in NO and PGE2 production.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory action of Amicoumacin A is further attributed to its ability to interfere with major inflammatory signaling pathways. It has been observed to inhibit the phosphorylation of p65, a key component of the NF-κB pathway, and the phosphorylation of MAP kinases (MAPKs) such as p38, ERK1/2, and JNK in LPS-stimulated RAW 264.7 cells. By blocking these pathways, Amicoumacin A effectively downregulates the expression of numerous pro-inflammatory genes.

Dexamethasone, as a well-characterized anti-inflammatory agent, also exerts its effects through the inhibition of the NF-κB and AP-1 signaling pathways[2].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were pre-treated with various concentrations of Amicoumacin A or Dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide was determined by measuring the accumulation of nitrite (B80452) in the culture medium using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). After a 10-minute incubation at room temperature, the absorbance at 540 nm was measured using a microplate reader.

Prostaglandin E2 (PGE2) Assay (ELISA)

The concentration of PGE2 in the cell culture supernatants was quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Following treatment, cells were lysed, and total protein was extracted. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways

To illustrate the mechanisms discussed, the following diagrams depict the experimental workflow and the signaling pathways modulated by Amicoumacin A.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays raw_cells RAW 264.7 Cells pretreatment Pre-treatment with Amicoumacin A or Dexamethasone raw_cells->pretreatment lps_stimulation LPS Stimulation (1 µg/mL) pretreatment->lps_stimulation griess Griess Assay (NO Production) lps_stimulation->griess elisa ELISA (PGE2, Cytokines) lps_stimulation->elisa western Western Blot (iNOS, COX-2, Signaling Proteins) lps_stimulation->western

Experimental Workflow for Assessing Anti-inflammatory Effects.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK1/2 TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates Inflammatory_Response Inflammatory Response (NO, PGE2, iNOS, COX-2) p38->Inflammatory_Response activates ERK->Inflammatory_Response activates JNK->Inflammatory_Response activates IκBα IκBα IKK->IκBα phosphorylates p65 p65 IκBα->p65 releases p65_nucleus p65 (nucleus) p65->p65_nucleus translocates p65_nucleus->Inflammatory_Response induces gene expression AmicoumacinA Amicoumacin A AmicoumacinA->p38 inhibits phosphorylation AmicoumacinA->ERK inhibits phosphorylation AmicoumacinA->JNK inhibits phosphorylation AmicoumacinA->p65 inhibits phosphorylation

Amicoumacin A's Inhibition of NF-κB and MAPK Signaling Pathways.

References

The Transcriptomic Tussle: Unraveling Bacterial Responses to Amicoumacin B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents, understanding the precise molecular impact of a drug on its target is paramount. This guide delves into the comparative transcriptomics of bacteria treated with Amicoumacin B, a potent antibiotic. While direct, comprehensive transcriptomic studies on this compound are not yet prevalent in publicly available literature, this guide leverages data from its closely related analog, Amicoumacin A, and contrasts its predicted effects with those of other well-characterized antibiotics. By examining the bacterial gene expression landscapes under different antibiotic pressures, we can infer the unique and shared cellular responses, offering a roadmap for future research and drug development.

Amicoumacin A is a powerful inhibitor of protein synthesis.[1] It achieves this by binding to the small ribosomal subunit and stabilizing the interaction between mRNA and the ribosome. This action effectively stalls the translation process, leading to a halt in bacterial growth.[2][3] A study on Staphylococcus aureus treated with Amicoumacin A revealed a significant stress response at the transcriptomic level, with 263 genes being upregulated and 282 genes downregulated. Given the structural similarity, it is highly probable that this compound elicits a comparable transcriptomic signature.

Predicted Comparative Transcriptomic Analysis

To contextualize the potential impact of this compound, the following table summarizes the predicted transcriptomic response in bacteria, benchmarked against antibiotics with differing mechanisms of action. This predictive analysis is based on the known effects of Amicoumacin A and the general bacterial responses to protein synthesis inhibitors versus other antibiotic classes.

Gene Category/Pathway Predicted Response to this compound (Protein Synthesis Inhibitor) Response to Fluoroquinolones (e.g., Ciprofloxacin - DNA Gyrase Inhibitor) Response to Beta-Lactams (e.g., Penicillin - Cell Wall Synthesis Inhibitor)
Ribosomal Proteins Upregulation (compensatory response)Minimal direct changeMinimal direct change
Translation Factors Upregulation (e.g., EF-G)[2]Minimal direct changeMinimal direct change
Stress Response (e.g., Heat Shock Proteins, Chaperones) Strong Upregulation[1]Strong Upregulation (SOS response)Upregulation (cell envelope stress)
Amino Acid Biosynthesis Downregulation (due to stalled protein synthesis)Downregulation (general stress)Variable
DNA Repair (SOS Response) Minimal direct changeStrong UpregulationMinimal direct change
Cell Wall Biosynthesis Minimal direct changeMinimal direct changeStrong Upregulation (compensatory)
Efflux Pumps Upregulation (potential resistance mechanism)UpregulationUpregulation

Experimental Protocols

A robust comparative transcriptomic analysis is underpinned by meticulous experimental design and execution. The following outlines a general workflow for assessing the transcriptomic response of a model bacterium (e.g., Escherichia coli or Staphylococcus aureus) to this compound.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain: A well-characterized laboratory strain such as E. coli K-12 MG1655 is recommended.

  • Culture Conditions: Grow bacterial cultures in a standard nutrient-rich medium (e.g., Luria-Bertani broth) at 37°C with aeration.

  • Antibiotic Exposure: Treat mid-logarithmic phase cultures with a sub-lethal concentration of this compound. An untreated culture should be maintained as a control. The concentration should be sufficient to elicit a transcriptomic response without causing immediate cell death.

RNA Extraction and Library Preparation
  • RNA Isolation: Harvest bacterial cells from both treated and control cultures and extract total RNA using a commercial kit or a validated in-house method.

  • RNA Quality Control: Assess the integrity and purity of the extracted RNA using spectrophotometry and microfluidic electrophoresis.

  • rRNA Depletion: Remove ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA), which represents the actively transcribed genes.[4]

  • cDNA Library Construction: Prepare cDNA libraries from the rRNA-depleted RNA for next-generation sequencing.[4]

RNA Sequencing and Data Analysis
  • Sequencing: Perform high-throughput sequencing of the prepared cDNA libraries.

  • Data Preprocessing: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

  • Read Alignment: Align the processed reads to the reference genome of the bacterial species.

  • Differential Gene Expression Analysis: Quantify gene expression levels and identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control.

  • Functional Enrichment Analysis: Perform pathway and gene ontology enrichment analysis to identify the biological processes that are significantly affected by this compound treatment.[5]

Visualizing the Molecular Landscape

To better understand the intricate processes involved, the following diagrams illustrate the proposed mechanism of action for Amicoumacin, the experimental workflow, and the logical framework for a comparative analysis.

amicoumacin_mechanism cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit Protein Protein Synthesis (Inhibited) 30S->Protein Blocks translocation 50S 50S Subunit 50S->Protein mRNA mRNA mRNA->30S Binds Amicoumacin Amicoumacin Amicoumacin->30S Binds to E-site experimental_workflow Culture Bacterial Culture Treatment This compound Treatment (and Control) Culture->Treatment RNA_Extraction RNA Extraction & QC Treatment->RNA_Extraction Library_Prep rRNA Depletion & cDNA Library Prep RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing Analysis Data Analysis (Alignment, DEG, Enrichment) Sequencing->Analysis Results Comparative Transcriptomic Profile Analysis->Results logical_comparison Amicoumacin_B Transcriptomic Profile of this compound Shared_Response Shared Responses (e.g., General Stress) Amicoumacin_B->Shared_Response Unique_Signature Unique Transcriptomic Signature of this compound Amicoumacin_B->Unique_Signature Protein_Inhibitors Other Protein Synthesis Inhibitors Protein_Inhibitors->Shared_Response DNA_Inhibitors DNA Gyrase Inhibitors DNA_Inhibitors->Shared_Response CellWall_Inhibitors Cell Wall Synthesis Inhibitors CellWall_Inhibitors->Shared_Response

References

benchmarking Amicoumacin B's performance against clinical antibiotic standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of Amicoumacin B against established clinical antibiotic standards for treating critical bacterial pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Helicobacter pylori. The following sections present a detailed comparison of their antibacterial efficacy and cytotoxicity, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a member of the amicoumacin group of antibiotics, demonstrates significant potential as an antimicrobial agent. This guide offers a comparative analysis of its performance against current clinical standards. While direct comparative studies on this compound are emerging, data from its closely related analog, Amicoumacin A, provides valuable insights. This analysis indicates that Amicoumacins exhibit potent activity against key pathogens, positioning them as a subject of interest for further antibiotic development.

Antibacterial Spectrum and Efficacy

This compound and its analogs have demonstrated a broad spectrum of antibacterial activity. This section compares the Minimum Inhibitory Concentrations (MICs) of Amicoumacin A/B against standard clinical antibiotics for MRSA and H. pylori.

Performance Against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA is a significant cause of hospital-acquired infections. The current gold standard treatments include vancomycin (B549263) and linezolid.[1][2] The available data for Amicoumacin A suggests potent activity against MRSA.

Table 1: Comparative MICs Against MRSA

AntibioticMRSA Strain(s)MIC (µg/mL)Reference(s)
Amicoumacin AATCC433004.0[3]
VancomycinClinical Isolates1 - 4[4]
VancomycinMRSA≤0.5 - 2.0[5]
LinezolidClinical Isolates1 - 4[4]
LinezolidVISA1.46 ± 0.51[6]

Note: VISA refers to Vancomycin-Intermediate Staphylococcus aureus.

Performance Against Helicobacter pylori

H. pylori infection is a major cause of peptic ulcers and gastric cancer. Standard treatment regimens typically involve a combination of antibiotics such as clarithromycin (B1669154), amoxicillin, and metronidazole (B1676534).[7] Amicoumacin A has shown promising activity against H. pylori.

Table 2: Comparative MICs Against H. pylori

AntibioticH. pylori Strain(s)MIC (µg/mL)Reference(s)
Amicoumacin AClinical Isolates0.75 - 2.5[8]
This compoundL. crescens (surrogate)10[9]
ClarithromycinClinical Isolates0.0156 - >256[10]
AmoxicillinClinical Isolates0.0156 - 256[10]
MetronidazoleClinical Isolates0.0156 - >256[10]

Mechanism of Action

Understanding the mechanism of action is crucial for evaluating the potential for cross-resistance and synergistic applications.

This compound

This compound, like its analog Amicoumacin A, is believed to inhibit bacterial protein synthesis. It is thought to bind to the 30S ribosomal subunit, thereby interfering with the translation process.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition 30S_subunit->Protein_Synthesis_Inhibition mRNA mRNA mRNA->30S_subunit Binds to tRNA tRNA tRNA->50S_subunit Binds to A, P, E sites Amicoumacin_B This compound Amicoumacin_B->30S_subunit Targets A Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate B Inoculate each well with a standardized bacterial suspension (~5 x 10^5 CFU/mL) A->B C Incubate the plate at 37°C for 18-24 hours B->C D Determine the MIC as the lowest antibiotic concentration with no visible bacterial growth C->D

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.